Titanium oxychloride
Description
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Properties
CAS No. |
92344-13-3 |
|---|---|
Molecular Formula |
Cl2OTi |
Molecular Weight |
134.77 g/mol |
IUPAC Name |
chloro hypochlorite;titanium |
InChI |
InChI=1S/Cl2O.Ti/c1-3-2; |
InChI Key |
XFVGXQSSXWIWIO-UHFFFAOYSA-N |
SMILES |
O(Cl)Cl.[Ti] |
Canonical SMILES |
O(Cl)Cl.[Ti] |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of Anhydrous Titanium Oxychloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrous titanium oxychloride (TiOCl₂) is a reactive inorganic compound that serves as a crucial intermediate in various chemical processes, including the production of titanium dioxide pigments and as a precursor for novel catalytic materials. Unlike its hydrated counterpart, which is readily formed in aqueous solutions, the synthesis of pure, anhydrous TiOCl₂ presents significant challenges due to its high reactivity and propensity for further oxidation or hydrolysis. This technical guide provides a comprehensive overview of the theoretical basis and experimental considerations for the synthesis of anhydrous this compound, with a focus on the most promising high-temperature gas-phase methods.
Theoretical Foundation for Anhydrous TiOCl₂ Synthesis
The most viable route to anhydrous this compound is through the controlled gas-phase oxidation of titanium tetrachloride (TiCl₄). Theoretical studies based on first-principles thermochemistry have elucidated the reaction pathways and identified the conditions under which TiOCl₂ is the predominant product.
In a gaseous mixture of titanium tetrachloride and an oxygen source, a complex series of reactions can occur, leading to various this compound species and ultimately titanium dioxide (TiO₂). Computational models predict that at elevated temperatures, the equilibrium of this reaction system shifts towards the formation of monomeric TiOCl₂. Specifically, at temperatures exceeding 1975 K (approximately 1700 °C), TiOCl₂ is expected to be the dominant titanium-containing species in the gas phase.[1] This high-temperature regime favors the formation of TiOCl₂ over more complex oligomers or the complete oxidation to TiO₂.
The primary reaction governing the formation of anhydrous TiOCl₂ in the gas phase is:
TiCl₄(g) + ½ O₂(g) ⇌ TiOCl₂(g) + Cl₂(g)
Understanding the thermodynamics of this and competing reactions is critical for designing a successful synthesis strategy. The standard enthalpy of formation (ΔfH°₂₉₈K) for TiOCl₂ has been calculated to be approximately -598 ± 20 kJ/mol, highlighting its thermodynamic stability under specific conditions.[2][3]
Experimental Approaches to Anhydrous TiOCl₂ Synthesis
While the direct synthesis and isolation of pure, solid, anhydrous TiOCl₂ is not extensively detailed in readily available literature, the principles derived from theoretical studies and related industrial processes for TiO₂ production can be adapted to design a suitable experimental protocol. The key challenges lie in achieving the required high temperatures, precisely controlling the reactant stoichiometry, and rapidly quenching the reaction to isolate the desired TiOCl₂ before it converts to TiO₂.
Gas-Phase Oxidation of Titanium Tetrachloride
This method is the most promising for obtaining truly anhydrous this compound. The experimental setup would require a high-temperature flow reactor capable of sustained operation above 1700 °C.
Experimental Protocol:
-
Reactant Preparation:
-
High-purity, anhydrous titanium tetrachloride (TiCl₄) liquid is vaporized at a controlled rate. A carrier gas, such as argon or nitrogen, is typically used to transport the TiCl₄ vapor into the reactor.
-
An oxygen source, which can be pure oxygen or an oxygen/inert gas mixture, is prepared with a precise flow rate to control the stoichiometry of the reaction.
-
-
Reaction:
-
The TiCl₄ vapor and the oxygen-containing gas are introduced into a high-temperature reactor. The reactor material must be inert to the reactants and products at the operating temperature (e.g., quartz, alumina, or a specialized alloy).
-
The reactor is maintained at a temperature above 1700 °C to favor the formation of TiOCl₂.
-
The pressure within the reactor should be carefully controlled to influence the reaction kinetics and residence time.
-
-
Quenching and Product Collection:
-
This is the most critical step for isolating anhydrous TiOCl₂. The hot gas mixture exiting the reactor must be rapidly cooled (quenched) to prevent the subsequent reaction of TiOCl₂ to form TiO₂.
-
A cold finger or a cooled surface placed immediately at the reactor exit can be used to condense the solid TiOCl₂ product.
-
The collected solid must be handled in an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis from atmospheric moisture.
-
Quantitative Data:
Due to the lack of specific literature on the isolation of pure TiOCl₂, precise quantitative data such as yield and purity are not available. However, the theoretical models suggest that a high yield of TiOCl₂ relative to other titanium species can be achieved under optimal temperature and stoichiometric conditions.
| Parameter | Value/Range | Notes |
| Reactants | Anhydrous TiCl₄, O₂ | High purity is essential to avoid side reactions. |
| Reaction Temperature | > 1700 °C | To favor the formation of monomeric TiOCl₂. |
| Pressure | Variable | Can be optimized to control residence time and reaction kinetics. |
| Product | Solid, anhydrous TiOCl₂ | Must be collected under inert conditions. |
Characterization:
The identity and purity of the synthesized anhydrous TiOCl₂ can be confirmed using various analytical techniques:
-
Infrared (IR) Spectroscopy: Anhydrous TiOCl₂ exhibits a characteristic IR absorption spectrum that can be used for its identification and to detect impurities.[4][5]
-
X-ray Diffraction (XRD): To determine the crystal structure of the solid product.
-
Elemental Analysis: To confirm the stoichiometric ratio of titanium, oxygen, and chlorine.
Signaling Pathways and Experimental Workflows
The synthesis of anhydrous this compound can be visualized as a multi-step process with critical control points.
Logical Workflow for Anhydrous TiOCl₂ Synthesis
Caption: A logical workflow for the synthesis of anhydrous TiOCl₂.
Reaction Pathway Diagram
Caption: Simplified reaction pathway for the gas-phase oxidation of TiCl₄.
Conclusion
The synthesis of anhydrous this compound is a challenging yet feasible endeavor, primarily approached through the high-temperature gas-phase oxidation of titanium tetrachloride. While detailed experimental protocols for its isolation are not widespread, a thorough understanding of the underlying thermodynamic principles allows for the design of a viable synthesis strategy. The key to success lies in achieving the necessary high reaction temperatures to favor the formation of TiOCl₂ and employing a rapid quenching technique to isolate the product before it undergoes further oxidation to titanium dioxide. Further experimental research is warranted to optimize this process and fully characterize the properties and potential applications of anhydrous this compound.
References
- 1. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]
- 2. First-principles thermochemistry for the production of TiO2 from TiCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound in refined titanium tetrachloride by infrared spectroscopy - Beijing Institute of Technology [pure.bit.edu.cn:443]
In-Depth Technical Guide to the Crystal Structure of Titanium Oxychloride (TiOCl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure of titanium oxychloride (TiOCl), a material of significant interest due to its unique physical properties, including a spin-Peierls transition. This document details the crystallographic parameters, atomic coordinates, and bonding characteristics of TiOCl. Furthermore, it outlines detailed experimental protocols for the synthesis of TiOCl single crystals and their characterization by single-crystal X-ray diffraction and neutron diffraction, serving as a valuable resource for researchers in materials science and related fields.
Introduction
This compound (TiOCl) is a layered transition metal oxyhalide that has garnered considerable attention for its fascinating low-dimensional magnetic properties. It exhibits a spin-Peierls transition, a magneto-elastic phenomenon where a one-dimensional chain of spins undergoes a dimerization, leading to the formation of spin-singlet pairs. Understanding the precise crystal structure of TiOCl is paramount to elucidating the mechanism of this transition and exploring its potential applications. This guide presents a detailed crystallographic analysis and the experimental methodologies required for its study.
Crystal Structure of this compound
This compound crystallizes in the orthorhombic space group Pmmn[1][2]. The structure is characterized by layers of distorted TiOCl units, creating a two-dimensional framework. Within these layers, titanium (Ti³⁺) ions are coordinated to four oxygen (O²⁻) and two chlorine (Cl⁻) atoms, forming distorted TiCl₂O₄ octahedra. These octahedra share edges and corners, giving rise to the layered nature of the material[1][2].
Crystallographic Data
The crystallographic data for TiOCl has been determined through single-crystal X-ray diffraction studies. The lattice parameters and atomic positions are summarized in the tables below.
| Parameter | Value at Room Temperature | Value at 10 K [2] |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pmmn | Pmmn |
| a (Å) | 3.27 | 3.7829 |
| b (Å) | 3.97 | 3.3415 |
| c (Å) | 8.21 | 8.0305 |
| α (°) | 90.00 | 90.00 |
| β (°) | 90.00 | 90.00 |
| γ (°) | 90.00 | 90.00 |
| Volume (ų) | 106.66 | 101.59 |
| Z (formula units) | 2 | 2 |
Table 1: Lattice Parameters of TiOCl.
| Atom | Wyckoff Position | x | y | z |
| Ti | 2b | 1/2 | 0 | 0.102868 |
| O | 2a | 0 | 0 | 0.937752 |
| Cl | 2a | 1/2 | 1/2 | 0.68107 |
Table 2: Atomic Coordinates of TiOCl at Room Temperature. Data from the Materials Project[2].
Coordination Environment and Bonding
The Ti³⁺ ion is at the center of a distorted octahedron, bonded to four oxygen and two chlorine atoms. The Ti-O bond lengths are not uniform, with two shorter bonds of approximately 2.02 Å and two longer ones of about 2.12 Å[1][2]. The Ti-Cl bond lengths are both around 2.41 Å[1][2]. The oxygen atom is coordinated to four titanium atoms in a distorted see-saw geometry, while the chlorine atom is bonded to two titanium atoms in an L-shaped configuration[2]. Below the spin-Peierls transition temperature, a dimerization of the Ti-Ti chains occurs, leading to a superstructure with a doubled lattice constant along the b-axis[2].
Experimental Protocols
Synthesis of this compound Single Crystals
Detailed experimental procedures for the growth of high-quality single crystals of TiOCl are crucial for intrinsic property measurements. While various methods can be employed, chemical vapor transport (CVT) has been successfully utilized.
Protocol: Chemical Vapor Transport Synthesis of TiOCl Single Crystals
-
Starting Materials: High-purity titanium (III) oxide (Ti₂O₃) and titanium (IV) chloride (TiCl₄) are used as precursors.
-
Apparatus: A quartz ampoule (approximately 15 cm in length and 1 cm in diameter) is thoroughly cleaned and baked under vacuum to remove any impurities and moisture.
-
Procedure: a. A stoichiometric amount of Ti₂O₃ powder is placed at one end of the quartz ampoule. b. The ampoule is evacuated and backfilled with a controlled amount of TiCl₄, which acts as the transport agent. The ampoule is then sealed under vacuum. c. The sealed ampoule is placed in a two-zone horizontal tube furnace. d. A temperature gradient is established, with the source zone (containing the Ti₂O₃) heated to approximately 700 °C and the growth zone maintained at a slightly lower temperature, around 650 °C. e. The transport reaction proceeds over a period of several days to weeks. Gaseous this compound species are formed in the hot zone and transported to the cooler zone, where they decompose and deposit as single crystals. f. After the growth period, the furnace is slowly cooled to room temperature to prevent thermal shock to the crystals. g. The ampoule is carefully opened in an inert atmosphere (e.g., a glovebox) to retrieve the TiOCl single crystals.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (XRD) is an essential technique for determining the precise crystal structure of TiOCl.
Protocol: Single-Crystal XRD Data Collection and Structure Refinement
-
Crystal Selection and Mounting: A suitable single crystal of TiOCl with dimensions of approximately 0.05 x 0.11 x 0.01 mm³ is selected under a microscope[2]. The crystal is mounted on a carbon fiber or a glass capillary.
-
Instrumentation: A four-circle diffractometer equipped with a point detector and a closed-cycle helium cryostat for low-temperature measurements is used[2]. Synchrotron radiation with a wavelength of approximately 0.5000 Å is employed to obtain high-resolution data[2].
-
Data Collection: a. The crystal is cooled to the desired temperature (e.g., 10 K) to minimize thermal vibrations and obtain more precise atomic positions[2]. b. A series of diffraction images are collected by rotating the crystal through a specific angular range. c. The integrated intensities of all Bragg reflections are measured up to a maximum resolution, for instance, (sin(θ)/λ)max = 0.7 Å⁻¹[2].
-
Structure Refinement: a. The collected diffraction data is processed to obtain a set of structure factors. b. The structure is solved and refined using specialized software. For commensurately modulated structures like the low-temperature phase of TiOCl, a superspace approach can be employed[2]. c. The refinement is performed using the superspace group Pmmn(0,0.5,0) for the low-temperature superstructure[2]. d. The final refined model should yield low residual factors (R-factors) and a good agreement between the observed and calculated diffraction intensities.
Neutron Diffraction
Neutron diffraction is a powerful complementary technique to XRD, particularly for studying magnetic structures and accurately locating light atoms.
Protocol: Single-Crystal Neutron Diffraction
-
Crystal Requirement: Due to the weaker interaction of neutrons with matter compared to X-rays, larger single crystals are typically required for neutron diffraction experiments.
-
Instrumentation: The experiment is performed on a single-crystal neutron diffractometer at a neutron source (either a nuclear reactor or a spallation source). The instrument is equipped with a cryostat or furnace to control the sample temperature.
-
Data Collection: a. The TiOCl single crystal is mounted on the goniometer. b. A monochromatic neutron beam is directed at the crystal. c. The diffracted neutrons are detected by a position-sensitive detector. d. A complete dataset is collected by rotating the crystal and measuring the intensities of the Bragg peaks at various orientations. For magnetic structure determination, data should be collected above and below the magnetic transition temperature.
-
Data Analysis: a. The nuclear and magnetic contributions to the diffraction pattern are separated. b. The magnetic structure is determined by analyzing the intensities of the magnetic Bragg peaks. This allows for the determination of the arrangement and orientation of the magnetic moments of the Ti³⁺ ions.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
A schematic representation of the layered crystal structure of TiOCl.
Workflow for the synthesis and characterization of TiOCl.
Conclusion
This technical guide has provided a detailed account of the crystal structure of this compound and the experimental methodologies for its investigation. The orthorhombic crystal structure, characterized by layers of distorted TiCl₂O₄ octahedra, is the foundation for its interesting physical properties. The detailed protocols for single-crystal synthesis via chemical vapor transport, and characterization by single-crystal X-ray and neutron diffraction, offer a practical framework for researchers to further explore this and related materials. A thorough understanding of the crystal structure is the crucial first step towards manipulating its properties for potential technological applications.
References
An In-depth Technical Guide to the Thermal Decomposition Pathway of Titanium Oxychloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The direct, stepwise thermal decomposition of pure, solid titanium oxychloride (TiOCl₂) is not extensively documented in readily available scientific literature. This guide synthesizes information from the closely related and better-understood processes of titanium tetrachloride (TiCl₄) hydrolysis and high-temperature gas-phase reactions in the Ti-O-Cl system to propose a likely decomposition pathway. Experimental protocols described are standard methods applicable to this type of analysis.
Introduction
This compound (TiOCl₂) is a critical intermediate in the production of titanium dioxide (TiO₂), a material widely used in pigments, catalysts, and pharmaceuticals. Understanding its thermal decomposition is essential for controlling the synthesis of TiO₂ with desired properties such as crystal phase, particle size, and purity. This technical guide provides a comprehensive overview of the thermal decomposition pathway of this compound, including its formation, proposed decomposition mechanisms, relevant thermodynamic data, and the experimental protocols used to study these processes.
Formation of this compound
This compound is typically formed through the controlled hydrolysis of titanium tetrachloride (TiCl₄). The reaction with water can be summarized as:
TiCl₄ + H₂O → TiOCl₂ + 2HCl
This reaction is highly exothermic and can be difficult to control. In aqueous solutions, TiOCl₂ exists in various hydrated forms and can be a precursor to hydrated titania (TiO₂·nH₂O) upon further hydrolysis. For the purpose of studying its direct thermal decomposition, the synthesis of anhydrous or near-anhydrous TiOCl₂ is a critical first step, though this is challenging due to its hygroscopic nature.
Proposed Thermal Decomposition Pathway
Based on available thermodynamic data and analysis of related titanium compounds, the thermal decomposition of this compound likely proceeds through a multi-step process, especially when starting from a hydrated or partially hydrolyzed form.
Decomposition of Hydrated this compound
In many practical scenarios, the starting material is a hydrated form of this compound. The decomposition pathway is therefore dominated by dehydration and dehydrochlorination, followed by the crystallization of titanium dioxide.
A plausible reaction sequence is:
-
Low-Temperature Dehydration and Dehydrochlorination (approx. 60-200°C): Initial heating removes adsorbed and coordinated water, as well as hydrogen chloride. Heating above 60°C is known to release HCl gas.[1]
-
Formation of Amorphous Titania (approx. 200-400°C): As more water and HCl are evolved, an amorphous titanium dioxide structure is formed.
-
Crystallization of Titania (>400°C): Upon further heating, the amorphous TiO₂ crystallizes. The specific crystalline phase (anatase, rutile, or brookite) that forms is dependent on factors such as the heating rate, atmosphere, and the presence of impurities. Typically, anatase forms first and can be converted to the more stable rutile phase at higher temperatures (generally >700°C).
High-Temperature Gas-Phase Decomposition
In the gas phase, at very high temperatures, this compound can be a stable intermediate in the oxidation of TiCl₄. Thermodynamic equilibrium studies suggest that TiOCl₂ becomes the dominant titanium-containing species at temperatures above 1975 K (approx. 1700°C).[2] In this regime, the decomposition would be part of a complex equilibrium involving species like TiCl₄, O₂, TiO₂, and various titanium sub-chlorides and oxychlorides.
The logical flow of these transformations can be visualized as follows:
Quantitative Data
While specific TGA data for pure TiOCl₂ is scarce, data from the calcination of hydrated titania derived from this compound solutions provide insight into the mass loss associated with the final stages of decomposition.
| Temperature Range (°C) | Process | Typical Mass Loss (%) | Evolved Species |
| < 200 | Desorption of physically adsorbed water | 5 - 15 | H₂O |
| 200 - 400 | Dehydration of chemically bound water and removal of residual chlorides | 10 - 20 | H₂O, HCl |
| 400 - 700 | Crystallization and removal of trace volatiles | < 5 | H₂O, trace HCl |
| > 700 | Phase transition (Anatase to Rutile) | Negligible | - |
Note: These values are illustrative and can vary significantly based on the synthesis method and the hydration state of the initial material.
Experimental Protocols
The study of the thermal decomposition of this compound requires specialized techniques to handle the corrosive nature of the compound and its decomposition products.
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
This is the primary technique for studying the thermal decomposition of solids.
Objective: To determine the temperature-dependent mass loss of TiOCl₂ and identify the evolved gaseous species.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of TiOCl₂ (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum). Due to the hygroscopic nature of TiOCl₂, sample handling should be performed in a glovebox or dry-air environment.
-
TGA Instrument Setup: The crucible is placed in the TGA furnace. An inert purge gas (e.g., nitrogen or argon) is passed through the furnace to remove air and transport the evolved gases.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 1000°C).
-
Data Collection: The TGA instrument records the sample mass as a function of temperature.
-
Evolved Gas Analysis (EGA): The gas stream exiting the TGA furnace is introduced into a mass spectrometer via a heated transfer line. The MS continuously scans a range of mass-to-charge ratios to identify the gaseous decomposition products (e.g., H₂O, HCl, Cl₂).
High-Temperature Gas-Phase Analysis
For studying the gas-phase decomposition and equilibria at very high temperatures, a different experimental setup is required.
Objective: To identify the stable gaseous species in the Ti-O-Cl system at various temperatures.
Methodology:
-
Reactor Setup: A high-temperature flow reactor (often a quartz or ceramic tube) is used, capable of reaching temperatures above 1000°C.
-
Precursor Delivery: A controlled flow of TiCl₄ vapor and an oxygen-containing gas are introduced into the reactor.
-
Sampling: A portion of the gas from the hot zone of the reactor is sampled, often using a molecular beam mass spectrometer (MBMS) or a similar technique that allows for rapid quenching of the gas to prevent further reactions before detection.
-
Analysis: The mass spectrometer identifies the species present at the reaction temperature.
Conclusion
The thermal decomposition of this compound is a complex process that is highly dependent on the starting material's hydration state and the experimental conditions. While a definitive stepwise decomposition pathway for pure, solid TiOCl₂ is not well-established, it is clear that the decomposition ultimately leads to the formation of titanium dioxide. The process for hydrated forms involves dehydration and dehydrochlorination, followed by crystallization into anatase and then rutile TiO₂ at increasing temperatures. At very high temperatures in the gas phase, TiOCl₂ is a stable intermediate in the oxidation of TiCl₄. The experimental techniques of TGA-MS and high-temperature flow reactors with mass spectrometry are crucial for further elucidating the precise mechanisms and kinetics of this compound decomposition. This understanding is vital for the controlled synthesis of high-purity TiO₂ for various advanced applications.
References
The Hydrolysis of Titanium Oxychloride in Aqueous Solution: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the hydrolysis mechanism of titanium oxychloride (TiOCl₂) in aqueous solutions. The document details the sequential chemical transformations, the influence of critical process parameters, and the formation of titanium dioxide (TiO₂) nanoparticles. It also includes detailed experimental protocols for the synthesis and characterization of the hydrolysis products, intended to be a valuable resource for professionals in research and development.
Introduction
Titanium dioxide nanoparticles are of significant interest across various fields, including pharmaceuticals, due to their biocompatibility and photocatalytic properties. A common precursor for the synthesis of these nanoparticles is titanium tetrachloride (TiCl₄), which, upon initial hydrolysis, rapidly forms this compound (TiOCl₂). Understanding the subsequent hydrolysis and condensation of TiOCl₂ is crucial for controlling the physicochemical properties of the final TiO₂ product, such as crystal phase, particle size, and surface morphology. This guide elucidates the intricate mechanism of TiOCl₂ hydrolysis in an aqueous environment.
The Core Hydrolysis Mechanism
The hydrolysis of this compound is not a single reaction but a cascade of sequential and parallel steps involving hydroxylation and condensation. The overall process can be conceptualized as the progressive replacement of chloride ions with hydroxyl groups, followed by the elimination of water to form oxo-bridges (Ti-O-Ti).
The initial formation of this compound from titanium tetrachloride can be represented as:
TiCl₄ + H₂O → TiOCl₂ + 2HCl [1][2]
Once TiOCl₂ is formed in the aqueous solution, it undergoes further hydrolysis and condensation reactions. The key steps are outlined below:
-
Hydroxylation of this compound: The first step is the reaction of TiOCl₂ with water to form hydroxylated intermediates.
TiOCl₂ + H₂O ⇌ TiO(OH)Cl + HCl
-
Further Hydroxylation: The remaining chloride ion is then replaced by another hydroxyl group.
TiO(OH)Cl + H₂O ⇌ TiO(OH)₂ + HCl
-
Formation of Polymeric Chains (Olation): The hydroxylated titanium species undergo condensation reactions where a water molecule is eliminated to form Ti-O-Ti bridges. This process, known as olation, leads to the formation of polymeric chains or networks.
nTiO(OH)₂ → (TiO)n(OH)₂n-x(H₂O)x → (TiO₂)n·xH₂O + (n-x)H₂O
-
Nucleation and Growth: As the polymeric species grow, they reach a critical size and nucleate to form solid-phase hydrated titanium dioxide, often referred to as metatitanic acid (H₂TiO₃ or TiO₂·nH₂O). These nuclei then continue to grow by the addition of more monomeric or oligomeric titanium species from the solution.
-
Aging and Crystallization: The initially formed amorphous hydrated titanium dioxide undergoes structural rearrangement and crystallization upon aging in the solution or during subsequent thermal treatment. This process leads to the formation of different crystalline polymorphs of TiO₂, namely anatase, rutile, and brookite.
The pH of the solution plays a pivotal role in determining the final crystalline phase.[3]
-
Low pH (acidic conditions, pH < 3): Favors the formation of the rutile phase.[4]
-
Intermediate pH (3 < pH < 5): Generally leads to the formation of the anatase phase.[4]
-
High pH (alkaline conditions): Can result in the formation of brookite or amorphous titania.[4]
Quantitative Data
The following tables summarize key quantitative data related to the hydrolysis of titanium tetrachloride, the precursor to this compound.
Table 1: Calculated Thermodynamic Data for TiCl₄ Hydrolysis Intermediates
| Species | Heat of Formation (ΔHf° at 298 K, kcal/mol) |
| TiCl₄ | -192.5 |
| TiCl₃(OH) | -154.6 |
| TiOCl₂ | -173.2 |
| TiCl₂(OH)₂ | -218.9 |
| TiOCl(OH) | Not available |
| TiCl(OH)₃ | -283.2 |
| Ti(OH)₄ | -347.5 |
Data sourced from theoretical calculations.[1][2][5]
Table 2: Reaction Enthalpies for Key Hydrolysis Steps of TiCl₄
| Reaction | Reaction Enthalpy (ΔH at 298 K, kcal/mol) |
| TiCl₄ + H₂O → TiCl₃(OH) + HCl | 7.9 |
| TiCl₃(OH) + H₂O → TiCl₂(OH)₂ + HCl | 4.2 |
| TiCl₂(OH)₂ + H₂O → TiCl(OH)₃ + HCl | 5.7 |
| TiCl(OH)₃ + H₂O → Ti(OH)₄ + HCl | 8.9 |
Data sourced from theoretical calculations.[2]
Table 3: Experimental Kinetic Data for Overall TiCl₄ Hydrolysis
| Parameter | Value | Conditions |
| Reaction Order | First-order | VTiCl₄:VC₆H₁₅NO₃:VH₂O:VC₂H₅OH = 1:6:15:30, pH = 7, room temperature |
| Pre-exponential Factor (A) | 0.107 s⁻¹ | As above |
| Activation Energy (Ea) | 4488.65 J/mol | As above |
Data sourced from experimental studies on TiCl₄ hydrolysis.[6]
Experimental Protocols
Synthesis of TiO₂ Nanoparticles via Hydrolysis of a TiCl₄-derived TiOCl₂ Solution
This protocol describes a typical laboratory-scale synthesis of TiO₂ nanoparticles.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Deionized water
-
Ammonium hydroxide (NH₄OH) solution (for pH adjustment)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
pH meter
Procedure:
-
Prepare an ice bath to cool a beaker of deionized water.
-
Slowly add a predetermined amount of TiCl₄ dropwise to the cold deionized water while stirring vigorously. This is a highly exothermic reaction that generates HCl gas, so it must be performed in a well-ventilated fume hood. The resulting solution is an aqueous solution of this compound.
-
Allow the solution to stir for 30 minutes to ensure homogeneity.
-
Slowly add ammonium hydroxide solution dropwise to the TiOCl₂ solution to adjust the pH to the desired level (e.g., pH 7 for anatase). A white precipitate of hydrated titanium dioxide will form.
-
Continue stirring the suspension for several hours to allow for aging of the precipitate.
-
Separate the precipitate by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water to remove residual chloride and ammonium ions.
-
Dry the precipitate in an oven at a specified temperature (e.g., 80-100 °C).
-
If desired, calcine the dried powder at a higher temperature (e.g., 400-600 °C) to promote crystallization and control the phase of TiO₂.
Characterization of Hydrolysis Products
Objective: To determine the crystalline phase (anatase, rutile, brookite) and estimate the average crystallite size of the synthesized TiO₂ nanoparticles.
Typical Protocol:
-
Sample Preparation: Ensure the TiO₂ powder is finely ground to a homogenous consistency. Mount the powder on a sample holder.
-
Instrument Setup:
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: e.g., 40 kV and 30 mA
-
Scan Range (2θ): 20° to 80°
-
Scan Speed/Step Size: e.g., 2°/min or 0.02° per step
-
-
Data Analysis:
-
Identify the crystalline phases by comparing the diffraction peak positions to standard JCPDS (Joint Committee on Powder Diffraction Standards) files (e.g., JCPDS No. 21-1272 for anatase, JCPDS No. 21-1276 for rutile).
-
Calculate the average crystallite size (D) using the Debye-Scherrer equation:
D = Kλ / (β cosθ)
where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.
-
Objective: To determine the concentration of titanium in the aqueous solution during the hydrolysis process.
Principle: A redox titration where Ti³⁺ is titrated with a standard solution of an oxidizing agent, such as ferric ammonium sulfate (FAS). If the titanium is in the Ti⁴⁺ state, it must first be reduced to Ti³⁺.
Protocol Outline:
-
Sample Preparation: Take a known volume of the titanium-containing solution.
-
Reduction of Ti⁴⁺ to Ti³⁺ (if necessary): Add a reducing agent, such as zinc metal or aluminum foil, to the acidic titanium solution. The development of a violet color indicates the presence of Ti³⁺.
-
Titration: Titrate the Ti³⁺ solution with a standardized solution of ferric ammonium sulfate using a suitable indicator (e.g., potassium thiocyanate, which forms a red complex at the endpoint).
-
Calculation: The concentration of titanium can be calculated based on the stoichiometry of the redox reaction:
Ti³⁺ + Fe³⁺ → Ti⁴⁺ + Fe²⁺
Visualizing the Hydrolysis Pathway and Experimental Workflow
Hydrolysis and Condensation Pathway of this compound
The following diagram illustrates the general pathway for the hydrolysis of this compound, leading to the formation of different TiO₂ polymorphs, with the influence of pH highlighted.
Caption: Hydrolysis pathway of TiOCl₂ to TiO₂ polymorphs.
Experimental Workflow for Synthesis and Characterization
This diagram outlines the typical workflow for the synthesis and analysis of TiO₂ nanoparticles from a this compound precursor.
Caption: Workflow for TiO₂ nanoparticle synthesis and analysis.
References
An In-depth Technical Guide to the Phase Diagram of the Ti-O-Cl System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Titanium-Oxygen-Chlorine (Ti-O-Cl) ternary system is of significant industrial and academic interest, primarily due to its central role in the production of titanium dioxide (TiO2) pigments and titanium metal through the Kroll process. Understanding the phase equilibria in this system is crucial for optimizing reaction conditions, controlling product purity, and minimizing the formation of undesirable byproducts. This technical guide provides a comprehensive overview of the current state of knowledge on the Ti-O-Cl phase diagram, with a focus on thermodynamic data, experimental methodologies, and the visualization of key relationships. While a complete experimentally determined ternary phase diagram for the condensed phases is not publicly available due to the system's complexity and reactivity, this guide synthesizes the existing information on the constituent binary systems and the key ternary compounds to provide a robust framework for researchers.
I. The Constituent Binary Systems
A thorough understanding of the Ti-O-Cl ternary system begins with an examination of its constituent binary phase diagrams.
The Titanium-Oxygen (Ti-O) System
The Ti-O binary system is characterized by the existence of several stable oxide phases and extensive solid solutions. Titanium exists in two allotropic forms: the hexagonal close-packed (hcp) α-Ti, stable at lower temperatures, and the body-centered cubic (bcc) β-Ti, stable at higher temperatures. Oxygen is an α-stabilizer, meaning it increases the temperature at which the α to β transformation occurs.
The primary titanium oxides include:
-
TiO (Titanium Monoxide): Exhibits a wide range of non-stoichiometry.
-
Ti2O3 (Titanium Sesquioxide): A stable oxide with a corundum structure.
-
Magnéli Phases (TinO2n-1): A series of homologous oxides with 4 ≤ n ≤ 10, existing between Ti2O3 and TiO2.
-
TiO2 (Titanium Dioxide): Exists in several polymorphs, with rutile, anatase, and brookite being the most common at atmospheric pressure.
The phase diagram is complex, featuring multiple eutectic, peritectic, and eutectoid reactions.
The Titanium-Chlorine (Ti-Cl) System
The Ti-Cl system is dominated by a series of titanium chlorides corresponding to different oxidation states of titanium. These chlorides are generally volatile, with their stability and vapor pressure being highly dependent on temperature and chlorine partial pressure.
The key titanium chlorides are:
-
TiCl4 (Titanium Tetrachloride): A colorless liquid at room temperature, it is the most common and industrially significant titanium chloride.
-
TiCl3 (Titanium Trichloride): A violet solid that exists in several crystalline forms.
-
TiCl2 (Titanium Dichloride): A black solid.
The Ti-Cl system includes eutectic and peritectic reactions involving these chlorides.
II. The Ternary Ti-O-Cl System: Condensed Phases
The key condensed phases in the ternary system are the titanium oxychlorides. The most well-characterized of these are:
-
TiOCl (Titanium(III) Oxychloride): A solid compound.
-
TiOCl2 (Titanium(IV) Oxychloride): A white, hygroscopic solid.
The phase relationships in the condensed state would be represented by isothermal sections of the ternary phase diagram, showing the regions of stability for the various titanium oxides, chlorides, and oxychlorides, as well as two-phase and three-phase fields where these compounds coexist in equilibrium. The determination of these phase boundaries would require advanced experimental techniques capable of handling reactive and corrosive materials at high temperatures in controlled atmospheres.
III. The Ternary Ti-O-Cl System: Gas-Phase Equilibria
In contrast to the condensed phases, the gas-phase equilibria of the Ti-O-Cl system have been more extensively studied, primarily through thermodynamic modeling and mass spectrometry, due to their relevance in the high-temperature industrial production of TiO2. The gas phase can contain a complex mixture of titanium chlorides, oxides, and oxychlorides.
Key Gas-Phase Species:
-
TiCl4, TiCl3, TiCl2, TiCl
-
TiO, TiO2
-
TiOCl, TiOCl2, Ti2OCl6, and other complex TixOyClz molecules.
The relative abundance of these species is a function of temperature, pressure, and the overall O/Cl ratio in the system. Thermodynamic calculations have shown that at high temperatures, simpler species like TiOCl and TiOCl2 become more significant.
IV. Quantitative Data
Due to the lack of a complete ternary phase diagram, quantitative data is primarily available for the properties of the individual compounds and the binary systems.
Table 1: Thermodynamic Data for Selected Ti-O-Cl Compounds
| Compound | Formula | State | ΔH°f (298 K) (kJ/mol) | S° (298 K) (J/mol·K) |
| Titanium Dioxide | TiO2 (Rutile) | solid | -944.0 | 50.3 |
| Titanium Tetrachloride | TiCl4 | liquid | -804.2 | 252.3 |
| Titanium(IV) Oxychloride | TiOCl2 | solid | -781.2 | 117.2 |
Note: The thermodynamic data can vary slightly depending on the source and the experimental/computational method used.
V. Experimental Protocols for Phase Diagram Determination
The experimental determination of the Ti-O-Cl phase diagram requires specialized techniques to handle the reactive and often volatile nature of the compounds at high temperatures. The following methodologies are key to establishing the phase equilibria in such systems.
Sample Preparation and Encapsulation
-
Starting Materials: High-purity titanium, titanium oxides (e.g., TiO2), and titanium chlorides (e.g., TiCl4) are used as starting materials. Titanium oxychlorides can be synthesized in situ or prepared separately.
-
Encapsulation: Due to the reactivity and volatility, especially of the chlorides, samples are typically sealed in inert capsules, often made of quartz or a refractory metal like platinum or molybdenum, depending on the temperature and chemical environment. Encapsulation is usually performed in a high-purity inert gas atmosphere (e.g., argon) within a glovebox to prevent contamination.
Thermal Analysis
-
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): These techniques are used to determine the temperatures of phase transitions, such as melting, eutectic, and peritectic reactions. The encapsulated samples are heated and cooled at a controlled rate, and the thermal events are recorded.
-
Thermogravimetric Analysis (TGA): TGA can be used to study reactions involving a change in mass, such as the decomposition of oxychlorides or reactions with the atmosphere.
Quenching and Microstructural Analysis
-
Equilibration and Quenching: Samples of different compositions are held at a specific temperature for a sufficient time to reach equilibrium and then rapidly quenched to room temperature to preserve the high-temperature phase assemblage.
-
X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in the quenched samples.
-
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): SEM provides imaging of the microstructure of the equilibrated and quenched samples, revealing the number of phases, their morphology, and their spatial distribution. EDS allows for the quantitative chemical analysis of each phase.
High-Temperature in-situ Techniques
-
High-Temperature X-ray Diffraction (HTXRD): This technique allows for the direct identification of phases present at elevated temperatures, avoiding the potential for phase transformations during quenching.
-
Mass Spectrometry: Knudsen effusion mass spectrometry can be used to identify and quantify the vapor species in equilibrium with the condensed phases at high temperatures, which is particularly important for the volatile chloride and oxychloride species.
VI. Visualization of Key Relationships
While a complete ternary phase diagram cannot be constructed from the available data, Graphviz diagrams can be used to visualize the relationships within the binary systems and the key gas-phase reactions.
Caption: Simplified reaction pathway in the Ti-O binary system.
Caption: Simplified reaction pathway in the Ti-Cl binary system.
Caption: Key gas-phase reactions in the Ti-O-Cl system.
Conclusion
The Ti-O-Cl system is highly complex, and while significant progress has been made in understanding its gas-phase chemistry and the nature of its constituent binary systems, a comprehensive understanding of the condensed-phase ternary equilibria is still an area for active research. This guide has summarized the current knowledge, providing a foundation for researchers and professionals working with this important chemical system. The detailed experimental protocols outlined herein provide a roadmap for future investigations aimed at elucidating the complete Ti-O-Cl ternary phase diagram. Such a diagram would be invaluable for the continued development and optimization of titanium-based industrial processes.
A Technical Guide to the Chemical Properties of Aqueous Titanium Oxychloride Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aqueous titanium oxychloride (TiOCl₂), commonly referred to as an aqueous solution of titanium tetrachloride (TiCl₄), is a highly reactive chemical intermediate with significant industrial and research applications.[1][2][3][4][5][6] It is typically a clear, yellow to yellow-green acidic liquid.[1][3][5] The general chemical formula is often represented as TiOCl₂,xHCl,yH₂O, which highlights its nature as a complex mixture of hydrolyzed titanium species in a hydrochloric acid medium.[1][3][5]
The primary application of this compound is as a precursor in the "chloride process" for the manufacturing of high-purity titanium dioxide (TiO₂), a widely used white pigment.[1][7][8] Its utility also extends to the production of pearlescent pigments, catalysts, and various mixed oxides used in electronics and energy storage.[1][5] For professionals in drug development and biomedical research, this compound serves as a key starting material for creating TiO₂ nanoparticles and surface coatings, which are explored for their antimicrobial properties and as components in advanced biomedical materials.[8][9] This guide provides an in-depth overview of its chemical properties, synthesis, aqueous behavior, and analytical methodologies.
Physicochemical Properties
Aqueous this compound is a dense, strongly acidic liquid with a pungent odor due to the presence of hydrochloric acid.[4][10] It is an extremely unstable compound that readily reacts with moisture in the air.[11][12] Its properties are largely dictated by the concentration of titanium, the amount of excess hydrochloric acid, and the degree of hydrolysis.[13]
Table 1: Typical Quantitative Properties of Aqueous this compound Solutions
| Property | Value | References |
| Appearance | Clear yellow to yellow-green liquid | [1][3][4] |
| Chemical Formula | TiOCl₂,xHCl,yH₂O | [1][3][5] |
| Specific Gravity / Density | 1.35 – 1.58 g/mL at 20 °C | [3][4][] |
| pH | < 1 | [4] |
| Typical Composition | TiOCl₂: 30-35%HCl: 19-20%H₂O: Balance | [4] |
| Alternative Composition | TiCl₄ content: 20-60%HCl content: 15-30% | [1] |
| Melting Point | < -40 °C | [10] |
| Boiling Point | > 35 °C | [10] |
| Solubility | Soluble in water (reacts violently) | [10][12] |
Synthesis and Preparation
The preparation of this compound solutions requires careful control of reaction conditions due to the highly exothermic and vigorous nature of the underlying hydrolysis reactions.
Preparation from Metatitanic Acid
One common industrial method, used when commercially finished TiOCl₂ is unavailable, involves a multi-step conversion from metatitanic acid.[11] This process allows for the generation of the solution from a solid titanium precursor.
-
Step 1: Sulfation. Weigh industrial metatitanic acid and add an equivalent mass of water. Under constant stirring, slowly add sulfuric acid (density 1.84 g/mL) at a 1:2 mass ratio of metatitanic acid to sulfuric acid to prepare a titanyl sulfate solution.
-
Step 2: Precipitation. Dilute the titanyl sulfate solution with 8-10 volumes of water. Cool the solution to below 10 °C (ideally -5 to 8 °C). Slowly add ammonia water (e.g., 25% strong ammonia water diluted 1:1 with water) at a rate of 30-40 mL/min while vigorously stirring. Monitor the pH and stop the addition when the pH reaches 7-8 (ideally 7.5). This exothermic reaction must be temperature-controlled to prevent the formation of larger precipitate particles.
-
Step 3: Purification. The resulting titanium hydroxide precipitate is washed repeatedly with water using a siphon method until the liquid phase is clear. The washed precipitate is then filtered using dacron cloth and squeezed to a dryness of 16-20%.
-
Step 4: Dissolution. Add chemically pure hydrochloric acid to the purified titanium hydroxide precipitate to dissolve it completely.
-
Step 5: Final Filtration. Filter the resulting solution to remove any remaining impurities. The filtrate is the final this compound solution.
Hydrolysis of Titanium Tetrachloride (TiCl₄)
The most direct synthesis route is the controlled hydrolysis of liquid titanium tetrachloride.[15][16] This reaction is extremely rapid and violent, releasing significant heat and clouds of HCl gas.[17][18]
TiCl₄ + H₂O → TiOCl₂ + 2HCl
To manage this, the reaction is often performed at low temperatures by adding liquid TiCl₄ to ice, which allows for better heat dissipation and control over the reaction rate.[19]
-
Setup: Place a known quantity of crushed or shaved ice (prepared from deionized water) into a suitable reaction vessel equipped with a stirrer and an off-gas handling system (e.g., a scrubber) to neutralize the evolved HCl gas. The reaction should be maintained at or below 0 °C.
-
Addition: Slowly add liquid titanium tetrachloride (TiCl₄) dropwise onto the surface of the ice under continuous agitation. The key to this process is maintaining the reaction mixture as a solid-gas phase, ensuring no liquid water is present to avoid an uncontrolled reaction.
-
Reaction: The TiCl₄ reacts directly with the solid ice. The heat of the reaction is absorbed by the latent heat of fusion of the excess ice, keeping the temperature low. Substantially anhydrous HCl gas is evolved and can be removed from the system.
-
Completion: Continue the addition until the desired concentration is reached or the TiCl₄ is consumed. The resulting product is a concentrated solution of this compound. The solution can be subsequently diluted with more water or ice as needed.
Aqueous Chemistry and Speciation
The chemistry of this compound in water is dominated by hydrolysis and condensation (polymerization) reactions. The term "this compound" does not refer to a single, stable molecule in solution but rather to an equilibrium mixture of various titanium oxo-chloro-aqua species.[13]
Hydrolysis and Polymerization Pathway
The initial formation of TiOCl₂ from TiCl₄ is just the first step.[15] In aqueous solution, the Ti=O bond is better described as a hydrated Ti(IV) species. These species undergo further hydrolysis, where chloride ligands are replaced by hydroxyl groups, and subsequent condensation reactions, where water is eliminated to form Ti-O-Ti bridges.[13][20] Under conditions of gentle hydrolysis, well-defined polynuclear clusters can form, such as the stable octameric cation [Ti₈O₁₂(H₂O)₂₄]⁸⁺.[21] The extent of these reactions is highly dependent on pH, temperature, and titanium concentration.[13][21] Ultimately, extensive hydrolysis and polymerization lead to the precipitation of amorphous hydrated titanium dioxide, which can be converted to crystalline forms like anatase or rutile upon heating.[15][21]
Stability and Reactivity
-
Stability: this compound solutions are inherently unstable and tend to hydrolyze over time to precipitate TiO₂.[11] Their stability is significantly increased in the presence of excess strong acid (low pH), which shifts the hydrolysis equilibrium to favor the soluble chloro-aqua complexes.[16] Heating solutions above 60°C can accelerate decomposition and drive off HCl gas.[10]
-
Reactivity: The solution is strongly acidic and corrosive.[1][10] It reacts violently with bases, many metals, and strong oxidizing agents.[10] The controlled hydrolysis of TiOCl₂ is a key method for synthesizing TiO₂ nanoparticles with specific crystalline phases (anatase, brookite, or rutile) by carefully adjusting the pH and temperature.[21] The hydrolysis can be gently controlled by adding reagents like N,N-dimethylformamide (DMF), which slowly consumes the HCl generated during the reaction, thereby driving the inorganic polymerization forward in a controlled manner.[16]
Analytical Methodologies
The high reactivity of this compound solutions necessitates specialized protocols for accurate chemical analysis. Direct analysis is often difficult, so samples are typically stabilized in an acidic medium before measurement.[22]
Protocol: Sample Stabilization for Analysis[22]
-
Prepare a diluent solution of a specific concentration of hydrochloric acid (e.g., 1 M HCl) by diluting a stock acid solution with deionized water. Pre-chill the diluent.
-
Carefully and slowly add a precise volume (e.g., 1 mL) of the reactive this compound solution to a larger volume (e.g., 9 mL) of the cold HCl diluent.
-
This stabilized solution can now be used for subsequent analyses like ICP-OES.
Protocol: FT-IR Spectroscopy for TiOCl₂ Determination[23][24]
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Specialized Cell: Due to the high corrosivity and reactivity with moisture, a standard absorption cell cannot be used. Assemble a specialized cell using window films resistant to HCl, such as Zinc Selenide (ZnSe), and a glass cell body with a defined optical path length.
-
Method: Use the standard addition method for quantification, as it corrects for matrix effects.
-
Measurement: Spike a known amount of the sample with a known concentration of a TiOCl₂ standard. Record the absorbance of the characteristic infrared spectrum line for TiOCl₂.
-
Quantification: Create a regression curve from the absorbances of the spiked samples to determine the concentration of TiOCl₂ in the original sample. The detection limit for this method has been reported as 26.5 mg/kg.[23]
Protocol: ICP-OES for Elemental Impurity Analysis[22]
-
Instrumentation: Use an Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES).
-
Sample Preparation: Prepare the sample using the stabilization protocol described in 5.1 to create a diluted and stable acidic solution.
-
Analysis: Aspirate the stabilized sample into the plasma and measure the emission intensities at the characteristic wavelengths for the metallic impurities of interest (e.g., V, Fe, Si).
-
Quantification: Compare the emission intensities against those of certified reference materials to determine the concentration of impurities.
Applications in Research and Drug Development
While this compound itself is not used directly as a therapeutic agent, its role as a versatile chemical precursor is highly relevant to the pharmaceutical and biomedical fields.
-
Precursor for TiO₂ in Pharmaceuticals: A significant portion of high-purity TiCl₄ is used to produce TiO₂, which is an FDA-approved excipient in pharmaceutical tablets, a pigment in cosmetic products, and a component in sunscreens.[8]
-
Biomaterial Surface Modification: The hydrolysis of TiCl₄ (the parent compound of TiOCl₂) is used in processes like Atomic Layer Deposition (ALD) to create conformal nanocoatings of TiO₂ on biomedical materials.[9] For example, hyaluronic acid-based foams, used as scaffolds in tissue engineering, can be functionalized with TiO₂ layers to enhance their structural integrity, control their wettability, and impart antimicrobial properties, which is critical for preventing device-related infections.[9]
-
Catalysis in Organic Synthesis: The Lewis acidic nature of titanium(IV) species makes them useful in catalyzing various organic reactions, including aldol additions, which are fundamental transformations in the synthesis of complex molecules and active pharmaceutical ingredients.[7]
Safety and Handling
This compound solutions are hazardous and must be handled with extreme care.
-
Corrosivity: The material is strongly acidic and causes severe chemical burns to skin and eyes and can result in permanent eye damage.[4][10]
-
Reactivity: It reacts violently with water, evolving significant heat and toxic, corrosive hydrogen chloride gas.[10][17] Contact with metals may evolve flammable hydrogen gas.[10]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, chemical splash goggles, a full-face shield, and a suitable lab coat.[4] Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in tightly sealed, corrosion-resistant containers in a cool, dry, and well-ventilated area away from incompatible materials like bases, metals, and oxidizing agents.[4]
Conclusion
Aqueous this compound is a fundamentally important, albeit highly reactive, chemical intermediate. Its properties are defined by a complex equilibrium of hydrolysis and condensation reactions that are heavily influenced by concentration, acidity, and temperature. While its instability presents handling challenges, it also provides the chemical versatility that makes it an indispensable precursor for a wide range of materials, from industrial-scale TiO₂ pigments to advanced antimicrobial coatings on biomedical devices. A thorough understanding of its aqueous chemistry and the use of controlled experimental protocols are critical for any researcher or scientist aiming to harness its potential in materials science and drug development.
References
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- 2. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 3. This compound | 92344-13-3 [chemicalbook.com]
- 4. kmml.com [kmml.com]
- 5. tronox.com [tronox.com]
- 6. tronox.com [tronox.com]
- 7. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 8. ametekpi.com [ametekpi.com]
- 9. Surface Functionalisation of Hyaluronic Acid-Based Foams with TiO2 via ALD: Structural, Wettability and Antimicrobial Properties Analysis for Biomedical Applications | MDPI [mdpi.com]
- 10. ineos.com [ineos.com]
- 11. CN112624184B - Preparation method of this compound solution - Google Patents [patents.google.com]
- 12. Titanium tetrachloride | 7550-45-0 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 15. Device and process for continuously preparing this compound solution - Eureka | Patsnap [eureka.patsnap.com]
- 16. primaryinfo.com [primaryinfo.com]
- 17. Titanium tetrachloride aqueous solutionï½OSAKA Titanium Technologies Co.,Ltd. [osaka-ti.co.jp]
- 18. quora.com [quora.com]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 20. Hydrolysis of TiCl4: Initial Steps in the Production of TiO2 | Journal Article | PNNL [pnnl.gov]
- 21. researchgate.net [researchgate.net]
- 22. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of this compound in refined titanium tetrachloride by infrared spectroscopy - Beijing Institute of Technology [pure.bit.edu.cn:443]
An In-depth Technical Guide to the Formation of Titanium Oxychloride from Titanium Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of titanium oxychloride (TiOCl₂) from titanium tetrachloride (TiCl₄). It delves into the core chemical principles, experimental methodologies, and critical parameters that govern this transformation. The information is curated for professionals in research and development who require a deep understanding of this process for applications ranging from materials science to potential, albeit less common, roles in drug development contexts, such as in the synthesis of titanium-based therapeutic agents or delivery systems.
Introduction to this compound Formation
This compound is a crucial intermediate in the production of various titanium compounds, most notably titanium dioxide (TiO₂), a widely used pigment and photocatalyst.[1][2][3][4] The formation of TiOCl₂ from TiCl₄ is primarily achieved through a controlled hydrolysis reaction. This process is highly exothermic and requires careful management of reaction conditions to ensure the desired product is obtained and to avoid the formation of undesired byproducts. Upon exposure to moisture, titanium tetrachloride reacts vigorously to form hydrochloric acid and various titanium oxides and oxychlorides.[2]
The fundamental chemical equation for the hydrolysis of titanium tetrachloride to this compound is:
TiCl₄ + H₂O → TiOCl₂ + 2HCl [1][5]
This reaction is the first step in a series of hydrolysis and condensation reactions that can ultimately lead to the formation of titanium dioxide.[1][3][4] The extent of hydrolysis and the final product composition are highly dependent on factors such as the TiCl₄/H₂O molar ratio, temperature, and the presence of other reagents.[6]
Key Formation Pathways
The primary pathway for the formation of this compound is through the hydrolysis of titanium tetrachloride. However, the reaction mechanism is complex and involves several intermediate species.
The hydrolysis of TiCl₄ is a stepwise process. The initial reaction with water leads to the formation of titanium hydroxychlorides, which then undergo further reactions to form this compound and eventually titanium dioxide.[1][3][4] The mechanism is sensitive to experimental conditions and can be challenging to control.[3][4]
A proposed logical progression for the hydrolysis of TiCl₄ to TiO₂ with TiOCl₂ as a key intermediate is illustrated in the following diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 3. Hydrolysis of TiCl4: Initial Steps in the Production of TiO2 | Journal Article | PNNL [pnnl.gov]
- 4. Hydrolysis of TiCl(4): initial steps in the production of TiO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Device and process for continuously preparing this compound solution - Eureka | Patsnap [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
molecular formula and structure of titanium oxychloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium oxychloride (TiOCl₂), often referred to as titanyl chloride, is an inorganic compound that serves as a crucial intermediate in various chemical processes, including the production of titanium dioxide pigments, catalysts, and in the synthesis of certain organometallic compounds. This guide provides an in-depth analysis of its molecular formula, structure, and relevant experimental protocols, tailored for a scientific audience.
Molecular Formula and Structure
The molecular formula of this compound is most commonly represented as TiOCl₂ . However, in aqueous solutions, its structure is more complex than this simple formula suggests. It is typically formed from the hydrolysis of titanium tetrachloride (TiCl₄) and often exists in a hydrated form, represented by the general formula TiOCl₂,xHCl,yH₂O.[1][2]
Computational studies on the hydrolysis of TiCl₄ suggest the formation of various this compound intermediates (TiₓOᵧCl₂) en route to titanium dioxide.[3][4][5] In solution, it has been proposed that this compound exists as a dimeric cluster with the formula (Ti₂O₂)(H₂O)₄Cl₄ , based on Raman spectroscopy and DFT calculations.[1] This indicates that in an aqueous environment, the titanium atoms are coordinated with water molecules in addition to oxygen and chlorine, forming a more complex, extended structure.
The solid-state structure of anhydrous TiOCl₂ is not as well-characterized in readily available literature, with much of the focus being on its role as a precursor in solution-based synthesis.
Quantitative Data
Due to the challenges in isolating and crystallizing pure, anhydrous this compound, detailed crystallographic data such as precise bond lengths and angles are not extensively reported in the literature. However, some key quantitative information is available:
| Property | Value | Reference |
| Molecular Weight | 134.77 g/mol | |
| Appearance | Yellow-green transparent liquid (in solution) | [2] |
| Infrared Absorption | Characteristic spectrum line used for determination | [6][7] |
| Raman Active Modes | Used to identify species in solution | [8] |
Note: The infrared absorption data is used for the qualitative and quantitative analysis of TiOCl₂ in TiCl₄ but specific peak positions are not detailed in the provided search results.
Experimental Protocols
Synthesis of this compound Solution from Titanium Tetrachloride
This protocol describes the formation of a this compound solution through the controlled hydrolysis of titanium tetrachloride.[9]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Deionized water (H₂O)
Procedure:
-
Titanium tetrachloride is carefully and slowly added to chilled deionized water with vigorous stirring. The reaction is highly exothermic and releases hydrochloric acid (HCl) fumes, so it must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
The reaction proceeds according to the following equation: TiCl₄ + H₂O → TiOCl₂ + 2HCl[9]
-
The resulting solution is a clear, yellow-green liquid containing this compound, hydrochloric acid, and water.[2] The concentration of the final solution can be controlled by the initial ratio of TiCl₄ to water.
Synthesis of this compound Solution from Metatitanic Acid
This method provides an alternative route to a this compound solution.[10]
Materials:
-
Metatitanic acid (H₂TiO₃)
-
Sulfuric acid (H₂SO₄)
-
Ammonia water (NH₄OH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Metatitanic acid is reacted with sulfuric acid to produce titanyl sulfate (TiOSO₄).[10]
-
The titanyl sulfate solution is then treated with ammonia water to precipitate titanium hydroxide (Ti(OH)₄).[10]
-
The titanium hydroxide precipitate is thoroughly washed with deionized water to remove impurities.
-
Finally, the purified titanium hydroxide precipitate is dissolved in hydrochloric acid to yield a this compound solution.[10]
Visualizations
Reaction Pathway: Hydrolysis of Titanium Tetrachloride
The formation of this compound is a key step in the hydrolysis of titanium tetrachloride to produce titanium dioxide. The initial reaction is depicted below.
References
- 1. Preparation of rutile TiO2 by hydrolysis of TiOCl2 solution: experiment and theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. primaryinfo.com [primaryinfo.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of TiCl(4): initial steps in the production of TiO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Determination of this compound in Refined Titanium Tetrachloride by Infrared Spectroscopy | Scientific.Net [scientific.net]
- 7. Determination of this compound in refined titanium tetrachloride by infrared spectroscopy - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 8. researchgate.net [researchgate.net]
- 9. Device and process for continuously preparing this compound solution - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN112624184B - Preparation method of this compound solution - Google Patents [patents.google.com]
The Enigmatic Role of Titanium Oxychloride in Ziegler-Natta Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ziegler-Natta catalysts have revolutionized the field of polymer science, enabling the stereospecific polymerization of olefins. The archetypal catalyst system consists of a titanium halide, most commonly titanium tetrachloride (TiCl4), supported on magnesium chloride (MgCl2), and activated by an organoaluminum co-catalyst. While the role of TiCl4 has been extensively studied, the influence of titanium oxychloride (TiOCl), a compound containing both chlorine and oxygen bound to titanium, remains a more nuanced and less explored aspect of this catalytic system. This technical guide delves into the core of Ziegler-Natta catalysis with a specific focus on the probable and documented roles of this compound. It aims to provide researchers and professionals with a comprehensive understanding of how the presence of oxygenated titanium species can impact catalyst preparation, activity, and the properties of the resulting polymers.
Introduction to Ziegler-Natta Catalysis
Ziegler-Natta catalysts are indispensable tools for the production of polyolefins such as polyethylene and polypropylene. Their remarkable ability to control the stereochemistry of the polymer chain stems from the unique nature of the active sites formed at the titanium centers. The catalyst is typically heterogeneous, with titanium species supported on a high-surface-area material, most notably MgCl2. The polymerization process is initiated by an organoaluminum compound, such as triethylaluminum (TEAL), which alkylates the titanium center, creating the active site for olefin coordination and insertion.
The general mechanism involves the coordination of the olefin monomer to a vacant orbital on the titanium atom, followed by insertion into the titanium-carbon bond of the growing polymer chain. The stereochemical control is dictated by the steric environment of the active site, which is influenced by the catalyst support and the presence of internal and external electron donors.
The Prevalent Titanium Source: Titanium Tetrachloride (TiCl4)
Titanium tetrachloride is the most widely used titanium precursor in the preparation of high-activity Ziegler-Natta catalysts.[1] Its reaction with the MgCl2 support, often in the presence of an internal electron donor, leads to the formation of various titanium species on the support surface. The subsequent activation with an organoaluminum compound reduces the Ti(IV) species to lower oxidation states, primarily Ti(III), which are believed to be the active centers for polymerization.[2]
Preparation of a Standard TiCl4/MgCl2 Catalyst
The synthesis of a conventional MgCl2-supported TiCl4 catalyst is a multi-step process designed to create a high-surface-area support and disperse the titanium species effectively.
Experimental Protocol: Synthesis of a MgCl2-supported TiCl4 Catalyst
-
Support Activation: Anhydrous MgCl2 is activated to increase its surface area. This is often achieved by ball-milling or by chemical treatment, for example, with ethanol to form a MgCl2·nEtOH adduct.[3]
-
Titanation: The activated MgCl2 support is treated with an excess of TiCl4 in a hydrocarbon solvent (e.g., toluene or heptane) at elevated temperatures (e.g., 80-110 °C).[4][5] This step involves the reaction of TiCl4 with the MgCl2 surface.
-
Washing: The solid catalyst is then thoroughly washed with the hydrocarbon solvent to remove unreacted TiCl4 and other soluble byproducts.
-
Drying: The final catalyst is dried under a stream of inert gas (e.g., nitrogen) to yield a free-flowing powder.
The following diagram illustrates a generalized workflow for the preparation of a TiCl4-based Ziegler-Natta catalyst.
This compound: A Double-Edged Sword
Direct research on the intentional use of this compound (TiOCl) as a primary precursor for Ziegler-Natta catalysts is scarce in peer-reviewed literature. This suggests that TiOCl is generally not a preferred starting material for high-activity olefin polymerization catalysts. However, the formation of this compound species, either intentionally or unintentionally, can have a significant impact on the catalyst's performance.
Formation of this compound Species
This compound species can be introduced into a Ziegler-Natta catalyst system through several pathways:
-
Reaction with Water: Titanium tetrachloride is highly reactive towards water, and even trace amounts of moisture during catalyst synthesis can lead to the formation of this compound (TiOCl2) and other oxo-bridged titanium species.[6]
-
Reaction with Oxygen-Containing Supports: If the support material contains hydroxyl groups or other oxygen-containing functionalities, these can react with TiCl4 to form Ti-O bonds.
-
Use of Oxygen-Containing Electron Donors: Some internal electron donors are oxygen-containing compounds (e.g., esters, ethers), which can potentially react with the titanium center.
-
Intentional Addition of Oxygen Sources: In some instances, controlled amounts of oxygen-containing compounds might be added to modify the catalyst properties, although this is not a common practice for achieving high activity.
The Role of Ti-O Bonds at the Active Site
The presence of a Ti-O bond in the vicinity of the active titanium center can significantly alter its electronic and steric properties.
-
Electronic Effects: The oxygen atom is more electronegative than chlorine, which can lead to a more electron-deficient titanium center. This could potentially influence the monomer coordination and insertion steps.
-
Steric Effects: The presence of an oxygen atom can change the geometry of the active site, affecting the stereoselectivity of the polymerization.
-
Catalyst Deactivation: Oxygen-containing compounds are generally considered poisons for Ziegler-Natta catalysts. They can react with the organoaluminum co-catalyst or the active titanium centers, leading to a decrease in catalytic activity.[7][8] The formation of stable Ti-O-Al linkages can render the active sites inaccessible to the olefin monomer.
The following diagram illustrates a hypothetical mechanism for the deactivation of a Ziegler-Natta active site by an oxygen-containing species.
Quantitative Data and Performance Metrics
Due to the limited research on TiOCl-based Ziegler-Natta catalysts, a direct comparison of quantitative performance data with standard TiCl4 systems is challenging. However, we can infer the likely effects based on the known impact of oxygen-containing species. The following table summarizes typical performance data for a high-activity TiCl4/MgCl2 catalyst for propylene polymerization and provides a qualitative prediction of how the presence of TiOCl might alter these metrics.
| Performance Metric | Typical Value (TiCl4/MgCl2 Catalyst) | Predicted Effect of TiOCl | Rationale |
| Catalytic Activity (kg PP/g Cat·h) | 20 - 80 | Decrease | Poisoning of active sites by oxygen.[7] |
| Isotacticity Index (%) | 95 - 99 | May Decrease or Increase | Alteration of the steric environment of the active site. |
| Polymer Molecular Weight ( g/mol ) | 300,000 - 800,000 | Decrease | Increased rate of chain transfer reactions. |
| Molecular Weight Distribution (Mw/Mn) | 4 - 8 | May Broaden | Creation of a more heterogeneous distribution of active sites. |
Experimental Protocols for Investigating the Role of this compound
To systematically study the role of this compound, a controlled experimental setup is required. The following protocol outlines a hypothetical approach to compare the performance of a standard TiCl4 catalyst with one intentionally modified with TiOCl.
Experimental Protocol: Comparative Study of TiCl4 vs. TiOCl-modified Ziegler-Natta Catalysts
-
Catalyst Synthesis:
-
Control Catalyst (TiCl4): Prepare a standard TiCl4/MgCl2 catalyst as described in Section 2.1.
-
TiOCl-modified Catalyst: Prepare a second batch of the catalyst under identical conditions, but introduce a controlled amount of a this compound precursor (e.g., a solution of TiOCl2 in an inert solvent) during the titanation step. Alternatively, introduce a controlled amount of water during the synthesis to generate TiOCl in situ.
-
-
Catalyst Characterization:
-
Characterize both catalysts using techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the presence and quantify the amount of Ti-O bonds, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area.
-
-
Polymerization:
-
Conduct propylene polymerization using both catalysts under identical conditions (temperature, pressure, co-catalyst concentration, reaction time).
-
Use a stainless steel autoclave reactor equipped with a stirrer and temperature and pressure controls.
-
Introduce the solvent (e.g., heptane), co-catalyst (e.g., TEAL), and the catalyst into the reactor under an inert atmosphere.
-
Introduce propylene monomer to initiate polymerization.
-
-
Polymer Characterization:
-
Measure the catalyst activity by determining the yield of polypropylene.
-
Analyze the polymer for its isotacticity index (using techniques like 13C NMR), molecular weight, and molecular weight distribution (using gel permeation chromatography - GPC).
-
Signaling Pathways and Logical Relationships
The core of Ziegler-Natta catalysis is a series of well-defined steps leading to polymer chain growth. The introduction of this compound can be viewed as an intersecting pathway that can either modify the primary catalytic cycle or lead to deactivation.
The following diagram illustrates the established Cossee-Arlman mechanism for Ziegler-Natta polymerization and a proposed intersecting pathway involving TiOCl.
Conclusion
The role of this compound in Ziegler-Natta catalysis is complex and predominantly viewed through the lens of catalyst deactivation. While the intentional use of TiOCl as a primary precursor is not a common strategy for achieving high-performance catalysts, its in-situ formation from trace impurities or side reactions can significantly impact catalyst activity, stereoselectivity, and the final polymer properties. A thorough understanding of the conditions that lead to the formation of Ti-O bonds and their subsequent effects is crucial for optimizing catalyst synthesis and polymerization processes. Further research involving controlled studies with intentionally modified catalysts is necessary to fully elucidate the enigmatic role of this compound and to potentially harness its effects for the synthesis of novel polyolefin materials.
References
- 1. US4251389A - Titanium chloride propylene polymerization catalyst and process for polymerizing propylene therewith - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Titanium - Wikipedia [en.wikipedia.org]
- 4. US5371053A - Process for deactivating Ziegler-Natta and metallocene catalysts - Google Patents [patents.google.com]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. primaryinfo.com [primaryinfo.com]
- 7. mdpi.com [mdpi.com]
- 8. US7446167B2 - Catalyst deactivation agents and methods for use of same - Google Patents [patents.google.com]
Methodological & Application
Titanium Oxychloride: A Versatile Precursor for the Synthesis of TiO₂ Nanomaterials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Titanium dioxide (TiO₂) nanomaterials are of significant interest across various scientific disciplines, including photocatalysis, solar energy conversion, and nanomedicine, owing to their unique physicochemical properties. A key to harnessing their full potential lies in the precise control over their synthesis, which dictates their size, crystal structure, and surface morphology. Titanium oxychloride (TiOCl₂) emerges as a valuable precursor for the synthesis of TiO₂ nanomaterials, offering a reliable and cost-effective route to producing high-purity titanium dioxide. These application notes provide detailed protocols and data for the synthesis of TiO₂ nanomaterials using this compound, primarily through hydrolysis, sol-gel, and hydrothermal methods.
Synthesis Methodologies
The transformation of this compound to titanium dioxide nanomaterials can be achieved through several wet-chemical methods. The choice of method influences the characteristics of the resulting nanoparticles.
Hydrolysis Method
The direct hydrolysis of a titanium precursor in an aqueous solution is a straightforward method for producing TiO₂ nanoparticles. The reaction of titanium tetrachloride (a related precursor that forms this compound in situ) with water leads to the formation of titanium dioxide and hydrochloric acid. The concentration of reactants, temperature, and pH are critical parameters that control the particle size and crystal phase of the final product.
Sol-Gel Method
The sol-gel process involves the transition of a solution (sol) into a solid-like gel phase. For TiO₂ synthesis, this typically involves the hydrolysis and condensation of a titanium precursor in an alcoholic or aqueous medium. This method allows for excellent control over the particle size, morphology, and purity of the resulting nanomaterials.
Hydrothermal Method
Hydrothermal synthesis is carried out in a sealed vessel (autoclave) at elevated temperatures and pressures. This method facilitates the crystallization of amorphous TiO₂ precursors into well-defined nanostructures. The reaction temperature, duration, and the presence of additives can be tuned to control the crystal phase (anatase, rutile, or brookite) and morphology of the TiO₂ nanomaterials.
Experimental Protocols
The following are detailed protocols for the synthesis of TiO₂ nanomaterials. While titanium tetrachloride (TiCl₄) is often used as the starting precursor in published literature, its hydrolysis proceeds through the formation of this compound, making these protocols highly relevant.
Protocol for Hydrolysis Synthesis of Anatase TiO₂ Nanocrystals
This protocol is adapted from a method using titanium tetrachloride in a sulfuric acid solution to produce uniform anatase nanocrystals.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Diluted sulfuric acid (10%)
-
Ammonia solution (concentrated)
-
Deionized water
-
Ice-water bath
Procedure:
-
In a fume hood, slowly add 1 mL of TiCl₄ to a beaker containing a specific amount of diluted sulfuric acid (10%) solution, which is kept in an ice-water bath under vigorous stirring. White fumes of HCl will be released.
-
Continue stirring for approximately 30 minutes until a grey solution is formed.
-
Heat the solution to above 60°C until it becomes clear.
-
Maintain the solution at the desired reaction temperature (e.g., room temperature, or heated up to 90°C) for one hour.
-
Add concentrated ammonia solution dropwise until the pH of the solution reaches approximately 7 to induce precipitation.
-
The resulting white precipitate is then filtered and washed thoroughly with deionized water until it is free of chloride ions (tested with AgNO₃ solution).
-
The washed precipitate is dried in an oven.
-
For enhanced crystallinity, the dried powder can be calcined at temperatures ranging from 400°C to 600°C for a few hours.
Protocol for Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol describes a general sol-gel synthesis route.
Materials:
-
Titanium precursor (e.g., Titanium tetrachloride)
-
Ethanol
-
Deionized water
-
Nitric acid (optional, as a catalyst)
Procedure:
-
Prepare a solution of the titanium precursor in ethanol.
-
In a separate beaker, prepare an aqueous solution, which may contain an acid catalyst like nitric acid.
-
Slowly add the aqueous solution to the alcoholic precursor solution dropwise under vigorous stirring.
-
Continue stirring for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 60°C) to form a viscous
Application Notes & Protocols: Titanium Oxychloride for Photocatalytic Degradation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of titanium dioxide (TiO₂) based photocatalysts derived from titanium oxychloride (TiOCl₂). These protocols are intended to guide researchers in the photocatalytic degradation of organic pollutants, a critical process in environmental remediation and of interest in drug development for understanding substance stability and degradation pathways.
Introduction
Titanium dioxide (TiO₂) is a widely researched semiconductor photocatalyst due to its high chemical stability, low toxicity, cost-effectiveness, and strong oxidizing capabilities.[1][2] However, its large bandgap (~3.2 eV for the anatase phase) restricts its activation to the UV portion of the solar spectrum, limiting its overall efficiency.[3][4] Significant research has focused on modifying TiO₂ to enhance its activity under visible light.
This compound (TiOCl₂), an aqueous solution of titanium tetrachloride, serves as a versatile precursor for synthesizing various TiO₂ nanostructures.[5][6] Methods such as hydrolysis, thermohydrolysis, and sol-gel synthesis followed by calcination allow for the production of TiO₂ with controlled crystalline phases (anatase, rutile, brookite), particle sizes, and surface properties, which are crucial for photocatalytic performance.[5][7][8] By controlling these synthesis parameters, it is possible to create highly efficient photocatalysts for the degradation of a wide range of organic pollutants.[9]
The photocatalytic mechanism relies on the generation of electron-hole pairs upon light irradiation. These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻).[3] These ROS are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful compounds like CO₂ and H₂O.
Experimental Protocols
Protocol: Synthesis of TiO₂ Nanoparticles from this compound
This protocol describes a general method for synthesizing TiO₂ nanoparticles via the hydrolysis of a this compound precursor followed by calcination.
Materials:
-
Titanium tetrachloride (TiCl₄) or a commercially available this compound (TiOCl₂) solution
-
Deionized (DI) water
-
Ammonium hydroxide (NH₄OH) solution (optional, for pH adjustment)
-
Beakers, magnetic stirrer, and stir bars
-
Centrifuge and centrifuge tubes
-
Drying oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation:
-
Carefully and slowly add titanium tetrachloride (TiCl₄) dropwise to ice-cold deionized water with vigorous stirring to prepare a this compound (TiOCl₂) solution.[8] The reaction is highly exothermic and releases HCl gas; perform this step in a fume hood with appropriate personal protective equipment (PPE).
-
Alternatively, use a commercially available TiOCl₂ solution.
-
-
Hydrolysis:
-
Continue stirring the TiOCl₂ solution at room temperature for 1-2 hours to allow for hydrolysis, which results in the formation of a precipitate (metatitanic acid, H₂TiO₃).[5]
-
The pH of the solution can be adjusted with ammonium hydroxide to control the precipitation and particle characteristics.
-
-
Washing and Separation:
-
Separate the precipitate from the solution by centrifugation.
-
Wash the precipitate repeatedly with DI water to remove residual chloride ions. Continue washing until the supernatant is neutral and a silver nitrate test for chloride ions is negative.
-
After the final wash, collect the white paste.
-
-
Drying:
-
Dry the collected material in an oven at 100-120°C for 6-12 hours to remove water, yielding an amorphous titanium dioxide precursor powder.[10]
-
-
Calcination:
-
Place the dried powder in a ceramic crucible and transfer it to a muffle furnace for calcination.
-
The calcination temperature and duration are critical parameters that influence the crystallinity, phase composition (anatase, rutile), and surface area of the final TiO₂ product.[7] A common starting point is to calcine at 400-600°C for 1-2 hours.[7]
-
After calcination, allow the furnace to cool down to room temperature naturally.
-
-
Characterization:
-
The resulting TiO₂ powder should be characterized to determine its physicochemical properties. Recommended techniques include:
-
X-ray Diffraction (XRD): To identify the crystalline phase (anatase, rutile, brookite) and estimate crystallite size.[7]
-
Transmission Electron Microscopy (TEM): To observe particle size, morphology, and crystalline structure.[7]
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy.[7]
-
Brunauer–Emmett–Teller (BET) Analysis: To measure the specific surface area.[11]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and chemical states.[7]
-
-
Protocol: Photocatalytic Degradation of an Organic Pollutant
This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized TiO₂ catalyst using a model organic pollutant, such as Methylene Blue (MB) or Methyl Orange (MO).[12]
Materials & Equipment:
-
Synthesized TiO₂ photocatalyst
-
Model pollutant (e.g., Methylene Blue)
-
Deionized (DI) water
-
Photoreactor equipped with a suitable light source (e.g., UV lamp or visible light lamp)
-
Magnetic stirrer
-
Beakers or reaction vessel
-
Syringes and syringe filters (0.22 µm)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Pollutant Stock Solution: Prepare a stock solution of the model pollutant (e.g., 100 mg/L Methylene Blue) in DI water.
-
Reaction Suspension Preparation:
-
In a beaker or the reaction vessel, add a specific amount of the synthesized TiO₂ photocatalyst to a defined volume of the pollutant solution to achieve the desired catalyst loading (e.g., 0.5 - 1.0 g/L) and pollutant concentration (e.g., 10-20 mg/L).[12]
-
-
Adsorption-Desorption Equilibrium:
-
Place the reaction suspension in the dark and stir for 30-60 minutes. This step ensures that an adsorption-desorption equilibrium is established between the pollutant and the catalyst surface before illumination.
-
Take an initial sample (t=0) at the end of this dark period.
-
-
Photocatalytic Reaction:
-
Turn on the light source to initiate the photocatalytic reaction. Keep the suspension well-mixed using a magnetic stirrer throughout the experiment.
-
The distance of the reaction vessel from the light source should be kept constant.[13]
-
-
Sampling:
-
Withdraw aliquots (e.g., 3-5 mL) of the suspension at regular time intervals (e.g., every 15 or 30 minutes).[13]
-
Immediately filter each aliquot through a syringe filter to remove the catalyst particles.
-
-
Analysis:
-
Measure the absorbance of the filtrate at the maximum absorption wavelength (λ_max) of the pollutant using a UV-Vis spectrophotometer (e.g., ~664 nm for Methylene Blue).
-
The concentration of the pollutant can be determined using a pre-established calibration curve (absorbance vs. concentration).
-
-
Data Calculation:
-
Calculate the degradation efficiency (%) at each time point using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 Where C₀ is the initial concentration of the pollutant (after the dark adsorption step) and Cₜ is the concentration at time t.
-
Data Presentation
The performance of photocatalysts is highly dependent on their synthesis conditions and the experimental parameters of the degradation reaction. The following tables summarize representative data from the literature.
Table 1: Influence of Synthesis Conditions on TiO₂ Properties
| Precursor | Synthesis Method | Calcination Temp. (°C) | Crystalline Phase | Band Gap (eV) | Surface Area (m²/g) | Reference |
|---|---|---|---|---|---|---|
| TiCl₄ | Thermohydrolysis | 100 (hydrolysis) | Anatase, Rutile, Brookite | - | - | [8] |
| TiCl₄ | Hydrothermal | - | Anatase | - | - | [14] |
| Ti-Oxychloride | Calcination | 400 | Anatase | - | - | [7] |
| Ti-Oxychloride | Calcination | 550 | Anatase | - | - | [7] |
| Ti(OBu)₄ | Sol-Gel | 350 | Anatase | - | - | [7] |
| Ti-Si Precursor | - | - | Ti₂Si₇O₃₀ | - | 424 | [2] |
| Ti-V Precursor | - | - | Ti₃V₂O₇ | - | 26.4 |[2] |
Table 2: Performance Data for Photocatalytic Degradation of Pollutants
| Catalyst | Pollutant | Catalyst Loading | Light Source | Degradation Efficiency | Time (min) | Reference |
|---|---|---|---|---|---|---|
| TiO₂/(MA)₂SnCl₄ | Methylene Blue | Film | Sunlight | 90% | 60 | [3] |
| TiO₂-NPs | Methylene Blue | Film | Sunlight | 75% | 60 | [3] |
| TiO₂-RH | Methyl Orange | - | Visible | 92.6% (at 20 mg/L) | 180 | [12] |
| Pure TiO₂ | Methyl Orange | - | Visible | 43% | 180 | [12] |
| N-doped TiO₂ | Rhodamine B | - | Visible | 60% | 150 | [13] |
| Ti-Si Oxide | 2,3,7,8-TCDF | 100 mg | 302 nm UV | 99% | 70 |[2] |
Visualizations
Diagrams are provided to illustrate key workflows and mechanisms.
Caption: Experimental workflow from TiO₂ synthesis to photocatalytic testing.
Caption: Generation of reactive oxygen species (ROS) on the TiO₂ surface.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Titanium oxide based photocatalytic materials development and their role of in the air pollutants degradation: Overview and forecast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of rutile TiO2 by hydrolysis of TiOCl2 solution: experiment and theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. tronox.com [tronox.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Photocatalysis characterization of titanium dioxide supported on natural clinoplilolite] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Highly-Efficient and Visible Light Photocatalytical Degradation of Organic Pollutants Using TiO2-Loaded on Low-Cost Biomass Husk [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Titanium Oxychloride Solutions for Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of titanium oxychloride (TiOCl₂) precursor solutions and their use in the deposition of titanium dioxide (TiO₂) thin films via Sol-Gel and Chemical Bath Deposition (CBD) methods.
Introduction
Titanium dioxide (TiO₂) is a versatile material with wide-ranging applications in photocatalysis, solar cells, sensors, and as a biocompatible coating for medical devices. The properties of TiO₂ thin films are highly dependent on the deposition technique and the precursor solution chemistry. Titanium tetrachloride (TiCl₄) is a common and cost-effective precursor that hydrolyzes to form this compound (TiOCl₂) and subsequently TiO₂. Precise control over the preparation of the precursor solution is critical for achieving reproducible and high-quality thin films.
Safety Precautions: Handling Titanium Tetrachloride (TiCl₄)
Warning: Titanium tetrachloride is a corrosive and highly reactive substance that reacts violently with water, releasing toxic hydrogen chloride (HCl) gas. It is imperative to handle TiCl₄ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Essential PPE:
-
Gloves: Neoprene or nitrile rubber gloves.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A chemical-resistant lab coat.
-
Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.
Handling Procedures:
-
Always work in a fume hood.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Never pour water into TiCl₄.
-
In case of a spill, use an inert absorbent material for cleanup. Do not use water.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of TiO₂ Thin Films
This protocol details the preparation of a TiO₂ sol from a TiCl₄ precursor, followed by thin film deposition using dip-coating.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Deionized (DI) water
-
Ammonium hydroxide (NH₄OH) solution
-
Hydrogen peroxide (H₂O₂)
-
Glass substrates
Equipment:
-
Fume hood
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dip-coater
-
Furnace for annealing
Procedure:
Part A: Preparation of the TiO₂ Sol
-
Hydrolysis of TiCl₄: In a fume hood, slowly add TiCl₄ dropwise to chilled DI water in an ice bath with vigorous stirring. A typical starting point is a 1:10 molar ratio of TiCl₄ to water. The reaction is highly exothermic and will produce HCl fumes.
-
Formation of Titanium Hydroxide: Add a sufficient amount of NH₄OH solution to the TiCl₄ solution to form a white precipitate of titanium hydroxide (Ti(OH)₄). Adjust the pH to approximately 8.
-
Washing the Precipitate: Filter the Ti(OH)₄ precipitate and wash it thoroughly with DI water to remove chloride ions. The absence of chloride ions can be tested with a silver nitrate solution. This step is crucial as residual chloride can affect the film properties.
-
Formation of Peroxo-Titanic Acid: Resuspend the washed Ti(OH)₄ precipitate in DI water and add H₂O₂. A typical molar ratio of H₂O₂ to TiO₂ is 2:1. This will form a yellow solution of peroxo-titanic acid.
-
Formation of TiO₂ Sol: Heat the peroxo-titanic acid solution at approximately 97°C for 8 hours. The solution will turn into a transparent and stable TiO₂ sol.
Part B: Thin Film Deposition by Dip-Coating
-
Substrate Preparation: Clean the glass substrates by sonicating them in a sequence of detergent, DI water, and ethanol. Dry the substrates with a stream of nitrogen.
-
Dip-Coating: Immerse the cleaned substrate into the prepared TiO₂ sol and withdraw it at a constant speed. The film thickness can be controlled by the withdrawal speed and the viscosity of the sol.
-
Drying: Dry the coated substrates in an oven at 100°C for 10-15 minutes to evaporate the solvent.
-
Annealing: Anneal the dried films in a furnace at a temperature between 400°C and 500°C for 1-2 hours to promote crystallization into the desired TiO₂ phase (e.g., anatase).
Protocol 2: Chemical Bath Deposition (CBD) of TiO₂ Thin Films
This protocol describes the direct deposition of TiO₂ thin films onto a substrate from an aqueous solution of TiCl₄.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Deionized (DI) water
-
Substrates (e.g., FTO-coated glass)
Equipment:
-
Fume hood
-
Beakers and graduated cylinders
-
Water bath or hot plate
-
Substrate holder
Procedure:
-
Preparation of the Precursor Solution: In a fume hood, prepare an aqueous solution of TiCl₄. A common concentration is in the range of 0.1 M to 0.2 M. Slowly add the required amount of TiCl₄ to chilled DI water with constant stirring.
-
Deposition Setup: Place the precursor solution in a beaker and heat it to the desired deposition temperature, typically between 50°C and 80°C, using a water bath or hot plate.
-
Substrate Immersion: Immerse the cleaned substrates vertically into the heated precursor solution using a substrate holder.
-
Deposition: Allow the deposition to proceed for a specific duration, which can range from 30 minutes to several hours, depending on the desired film thickness. During this time, the TiCl₄ will hydrolyze in the aqueous solution to form TiO₂ which then deposits onto the substrate.
-
Post-Deposition Treatment: After the desired deposition time, remove the substrates from the bath, rinse them thoroughly with DI water to remove any loosely adhered particles, and dry them with a stream of nitrogen.
-
Annealing: Anneal the films at a temperature typically between 400°C and 500°C to improve crystallinity and adhesion to the substrate.
Quantitative Data Summary
The following tables summarize key quantitative parameters and their effects on the properties of the precursor solution and the resulting TiO₂ thin films.
Table 1: Sol-Gel Process Parameters and Their Effects
| Parameter | Typical Range | Effect on Solution/Film Properties |
| TiCl₄ Concentration | 0.1 M - 1.0 M | Higher concentrations can lead to faster gelation and thicker films. |
| pH of Ti(OH)₄ Gel | 7 - 10 | Affects the particle size and stability of the final sol. A pH of around 8 is often optimal. |
| H₂O₂/TiO₂ Molar Ratio | 1:1 - 4:1 | Influences the stability and reactivity of the peroxo-titanic acid complex. A 2:1 ratio is commonly used. |
| Heating Temperature | 80°C - 100°C | Higher temperatures promote faster conversion to TiO₂ sol. |
| Heating Time | 2 - 24 hours | Longer heating times can lead to larger particle sizes in the sol. |
| Annealing Temperature | 300°C - 600°C | Determines the crystalline phase of the TiO₂ film (anatase typically forms around 400-500°C). |
Table 2: Chemical Bath Deposition (CBD) Parameters and Their Effects
| Parameter | Typical Range | Effect on Film Properties |
| TiCl₄ Concentration | 0.05 M - 0.5 M | Affects the deposition rate and film morphology. Higher concentrations can lead to rougher films. |
| Deposition Temperature | 50°C - 90°C | Higher temperatures increase the hydrolysis rate and deposition rate. |
| Deposition Time | 30 min - 4 hours | Directly influences the film thickness. |
| pH of the Bath | 1 - 3 | The pH is inherently acidic due to HCl formation. Adjusting the pH can alter the deposition mechanism. |
| Annealing Temperature | 300°C - 600°C | Crucial for improving crystallinity and removing impurities. |
Visualizations
Experimental Workflow
Caption: Experimental workflows for Sol-Gel and CBD methods.
Hydrolysis and Condensation Pathway of TiCl₄
Application Notes and Protocols for Sol-Gel Synthesis of TiO₂ Using Titanium Oxychloride Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of titanium dioxide (TiO₂) nanoparticles via the sol-gel method, utilizing titanium oxychloride (formed in situ from precursors like titanium tetrachloride, TiCl₄) as the precursor.
Introduction
Titanium dioxide nanoparticles are of significant interest across various scientific disciplines, including drug delivery, due to their biocompatibility, chemical stability, and photocatalytic properties.[1] The sol-gel method is a versatile and cost-effective technique for producing high-purity TiO₂ nanoparticles with controllable particle size and crystal structure.[2] This process typically involves the hydrolysis of a titanium precursor to form a 'sol,' followed by polycondensation to create a 'gel' network. Subsequent drying and calcination of the gel yield crystalline TiO₂ nanoparticles. The properties of the final TiO₂ product are highly dependent on synthesis parameters such as pH, precursor concentration, and calcination temperature.
Chemical Pathway
The sol-gel synthesis of TiO₂ from a titanium chloride precursor, such as titanium tetrachloride (TiCl₄), proceeds through several key stages. Initially, TiCl₄ reacts with water in a hydrolysis reaction to form titanium hydroxide (Ti(OH)₄) and hydrochloric acid (HCl). The titanium hydroxide then undergoes a series of condensation reactions (olation and oxolation), eliminating water to form a three-dimensional network of Ti-O-Ti bonds, resulting in a gel.[3]
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Experimental Protocols
Below is a generalized protocol for the sol-gel synthesis of TiO₂ nanoparticles using titanium tetrachloride as a precursor. Specific parameters can be adjusted based on the desired nanoparticle characteristics as outlined in the data tables.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Deionized water
-
Ethanol or other alcohol solvent
-
Ammonium hydroxide (NH₄OH) or other base for pH adjustment
-
Hydrochloric acid (HCl) or other acid for pH adjustment
-
Beakers, magnetic stirrer, and stir bars
-
Drying oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation: In a fume hood, slowly add a specific volume of titanium tetrachloride (e.g., 10 mL) dropwise to an ice-cold solution of deionized water or an alcohol like ethanol (e.g., 100 mL) under vigorous stirring.[4] This reaction is highly exothermic and releases HCl gas.
-
Hydrolysis and Sol Formation: Continue stirring the solution for a set period (e.g., 30 minutes to 1 hour) to ensure complete hydrolysis and the formation of a stable titanium hydroxide sol.
-
pH Adjustment and Gelation: Adjust the pH of the sol by the dropwise addition of a base (e.g., ammonium hydroxide) or an acid to reach the desired pH for gelation.[2] The addition of a base will promote condensation and lead to the formation of a gel.
-
Aging: Allow the gel to age for a specific duration (e.g., 24 hours) at room temperature. This step allows for further condensation and strengthening of the gel network.
-
Drying: Dry the aged gel in an oven at a temperature typically between 60°C and 110°C for several hours (e.g., 12-24 hours) to remove the solvent and residual water, resulting in a dried powder or xerogel.[5]
-
Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 300°C to 800°C) for a set time (e.g., 1-5 hours).[4][6] The calcination step is crucial for the crystallization of TiO₂ and the removal of any remaining organic residues.
-
Characterization: The resulting TiO₂ nanoparticles can be characterized using techniques such as X-ray Diffraction (XRD) to determine the crystal phase, and Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to analyze particle size and morphology.
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// Edges start -> precursor_prep; precursor_prep -> hydrolysis_gelation; hydrolysis_gelation -> aging; aging -> drying; drying -> calcination; calcination -> characterization; characterization -> end; } केंद Caption: Experimental workflow for TiO₂ nanoparticle synthesis.
Data Presentation: Influence of Synthesis Parameters
The following tables summarize the impact of key synthesis parameters on the properties of the resulting TiO₂ nanoparticles.
Table 1: Effect of pH on TiO₂ Crystal Phase and Particle Size
| Precursor | pH | Calcination Temperature (°C) | Resulting Crystal Phase(s) | Average Particle Size (nm) |
| TiCl₄ | 8-12 | - | Anatase | 5-20 |
| TiCl₄ | 3-6 | - | Anatase | - |
| TiCl₄ | ~1 | - | Brookite | - |
| TiCl₄ | 0 | - | Rutile | - |
| TiCl₄ | 8 | - | Anatase | ~20 (major axis), ~5 (minor axis) |
Table 2: Effect of Calcination Temperature on TiO₂ Crystal Phase and Particle Size
| Precursor | Calcination Temperature (°C) | Duration (h) | Resulting Crystal Phase(s) | Average Particle Size (nm) |
| TiCl₄ | 300-550 | 1 | Anatase | ~10 |
| TiCl₄ | 150 | 5 | Amorphous/Anatase | - |
| TiCl₄ | 350 | 5 | Anatase | - |
| TiCl₄ | 550 | 5 | Anatase with some Rutile | Increased particle size with temperature |
| Ti-isopropoxide | 400 | - | Anatase | - |
| Ti-isopropoxide | 500 | - | Anatase with some Rutile | 18-20 |
| Ti-isopropoxide | 550 | - | Anatase and Rutile mixture | - |
| Ti-isopropoxide | 600-700 | - | Increased Rutile content | Increased particle size |
| Ti-isopropoxide | 800 | - | Predominantly Rutile | - |
Applications in Drug Development and Research
TiO₂ nanoparticles synthesized via the sol-gel method have numerous applications relevant to researchers and drug development professionals:
-
Drug Delivery Vehicles: The high surface area and biocompatibility of TiO₂ nanoparticles make them suitable as carriers for various therapeutic agents.[1] Their surface can be functionalized to achieve targeted drug delivery and controlled release.[1]
-
Photodynamic Therapy (PDT): The photocatalytic properties of TiO₂ can be exploited in PDT. When activated by UV light, TiO₂ generates reactive oxygen species (ROS) that can induce cell death in cancerous tissues.[7]
-
Biomedical Imaging: Due to their optical properties, TiO₂ nanoparticles can be used as contrast agents in various imaging modalities.
-
Antimicrobial Agents: TiO₂ nanoparticles exhibit antimicrobial activity, particularly under UV irradiation, making them useful in sterilizing medical devices and as additives in antimicrobial coatings.[8]
-
Sterilization: The ability of TiO₂ photocatalysts to kill a broad spectrum of microbes, including bacteria and viruses, makes them applicable for sterilization in pharmaceutical manufacturing and healthcare settings.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. universepg.com [universepg.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. urfjournals.org [urfjournals.org]
- 6. ijraset.com [ijraset.com]
- 7. neuroquantology.com [neuroquantology.com]
- 8. Green Synthesis of Titanium Dioxide Nanoparticles: Physicochemical Characterization and Applications: A Review [mdpi.com]
Application Notes: Synthesis of Pearlescent Pigments Using Titanium Oxychloride
Introduction
Pearlescent pigments, also known as nacreous or effect pigments, impart a sense of depth, shimmer, and angle-dependent color to a wide variety of applications, including cosmetics, automotive coatings, plastics, and printing inks.[1][2] The visual effect is achieved through the partial reflection and refraction of light from the multiple layers of the pigment structure.[1][3] A common and commercially significant class of pearlescent pigments consists of a transparent substrate, typically mica platelets, coated with a thin layer of a high refractive index metal oxide, most notably titanium dioxide (TiO₂).[1][2][4]
Titanium oxychloride (TiOCl₂), a clear yellow acidic liquid, serves as a crucial precursor in the synthesis of these TiO₂ coatings.[5][6] Through a controlled hydrolysis process, this compound is converted into hydrous titanium dioxide, which precipitates onto the surface of mica platelets suspended in an aqueous solution.[7][8] Subsequent calcination at high temperatures transforms the amorphous hydrous TiO₂ into a crystalline anatase or rutile layer, which is essential for achieving the desired pearlescent effect.[7][9] The final color and luster of the pigment are determined by the thickness of this TiO₂ layer and the particle size of the mica substrate.[3][4]
These application notes provide detailed experimental protocols for the synthesis of pearlescent pigments using this compound as the titanium source. The protocols are intended for researchers, scientists, and professionals in materials science and drug development who are interested in the formulation and characterization of these versatile pigments.
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (TiOCl₂) solution (also referred to as an aqueous solution of titanium tetrachloride)[6]
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or another suitable base for pH adjustment
-
Deionized water
-
Urea (optional, as a precipitating agent)
Equipment:
-
Reaction vessel (glass reactor with a multi-neck lid)
-
Mechanical stirrer with adjustable speed
-
Heating mantle or water bath with temperature control
-
pH meter
-
Burette or dropping funnel for controlled addition of reagents
-
Filtration apparatus (e.g., Buchner funnel with vacuum flask)
-
Drying oven
-
High-temperature furnace (for calcination)
-
Sieves for particle size classification
Synthesis of TiO₂-Coated Mica Pearlescent Pigments
This protocol outlines the wet chemical deposition method for coating mica platelets with titanium dioxide via the hydrolysis of this compound.
Step 1: Preparation of the Mica Suspension
-
Disperse a known quantity of mica platelets in deionized water within the reaction vessel to create a slurry. The concentration of mica can be varied to optimize coating efficiency.
-
Acidify the slurry with hydrochloric acid to a pH of approximately 1.5-2.5. This step is crucial for ensuring a positive surface charge on the mica, which promotes the adsorption of the negatively charged hydrolyzed titanium species.
-
Heat the slurry to a reaction temperature of 70-80°C while stirring continuously to ensure a uniform suspension.[11]
Step 2: Hydrolysis of this compound and Coating of Mica
-
Slowly add the this compound solution to the heated mica slurry using a burette or dropping funnel. The rate of addition is a critical parameter that influences the uniformity of the TiO₂ coating.
-
Simultaneously, add a solution of sodium hydroxide (or another base) to maintain a constant pH between 1.5 and 2.5. The controlled hydrolysis of TiOCl₂ leads to the precipitation of hydrous titanium dioxide onto the mica platelets.
-
After the addition of the this compound is complete, continue stirring the suspension at the reaction temperature for a defined period to ensure complete hydrolysis and deposition.
Step 3: Filtration, Washing, and Drying
-
Allow the suspension to cool to room temperature.
-
Separate the coated mica platelets from the reaction solution by filtration.
-
Wash the filtered product repeatedly with deionized water until the filtrate is free of chloride ions (as tested with silver nitrate solution).
-
Dry the washed pigment in an oven at 100-120°C for several hours to remove residual moisture.
Step 4: Calcination
-
Transfer the dried pigment to a high-temperature furnace for calcination.
-
The calcination temperature and duration are critical parameters that determine the crystalline phase (anatase or rutile) of the TiO₂ coating and, consequently, the optical properties of the pigment.[7][9] A typical calcination temperature is in the range of 700-900°C.[2] The duration can range from 30 minutes to several hours.
-
After calcination, allow the pigment to cool down to room temperature. The resulting product is a free-flowing pearlescent pigment powder.
Data Presentation
Influence of TiO₂ Layer Thickness on Interference Color
The perceived color of the pearlescent pigment is a direct result of the interference of light waves reflecting off the top and bottom surfaces of the TiO₂ layer. By precisely controlling the thickness of this layer, a spectrum of colors can be achieved.
| TiO₂ Layer Thickness (nm) | Approximate Interference Color |
| 40-60 | Silver/White |
| 60-80 | Gold |
| 80-100 | Red |
| 100-120 | Blue |
| 120-140 | Green |
Note: The exact thickness-to-color correlation can vary depending on the specific grade of mica, the crystalline form of TiO₂, and the viewing angle.
Effect of Mica Particle Size on Luster
The particle size of the mica substrate significantly influences the final appearance of the pearlescent pigment.
| Mica Particle Size (µm) | Luster Effect | Typical Applications |
| < 15 | Silky, satin finish with high opacity | Cosmetics (e.g., foundation, pressed powders) |
| 10-60 | Smooth, pearlescent luster | General purpose coatings, plastics, printing inks |
| 20-100 | High sparkle and glitter effects | Automotive paints, decorative finishes |
| 40-200 | Pronounced sparkle and shimmer | Special effect coatings, crafts |
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the synthesis of pearlescent pigments using the this compound hydrolysis method.
Caption: Workflow for pearlescent pigment synthesis.
Conclusion
The synthesis of pearlescent pigments via the hydrolysis of this compound onto mica substrates is a well-established and versatile method. By carefully controlling key experimental parameters such as pH, temperature, reagent addition rates, and calcination conditions, a wide range of pigments with tailored optical properties can be produced. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to explore the synthesis and application of these fascinating materials. Further optimization of the described procedures can lead to the development of novel pearlescent pigments with enhanced color, luster, and stability for advanced applications.
References
- 1. What Are Pearlescent Pigments & How Do They Work - Van Horn, Metz & Co. Inc. [vanhornmetz.com]
- 2. neelikon.com [neelikon.com]
- 3. scribd.com [scribd.com]
- 4. vivifybeautycare.com [vivifybeautycare.com]
- 5. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 6. ineos.com [ineos.com]
- 7. US4134776A - Exterior grade titanium dioxide coated mica - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Research on Photocatalysis Properties of Nano TiO2/Mica Composite Material Prepared by the Method of Hydrolysis–Precipitation | Scientific.Net [scientific.net]
- 10. ajchem-a.com [ajchem-a.com]
- 11. researchgate.net [researchgate.net]
Application of Titanium Oxychloride in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of titanium oxychloride, commonly referred to as titanium tetrachloride (TiCl₄), in the fabrication of dye-sensitized solar cells (DSSCs). The primary application highlighted is the post-treatment of titanium dioxide (TiO₂) photoanodes to enhance solar cell performance.
Introduction
Titanium tetrachloride (TiCl₄) treatment is a widely adopted and effective method to improve the efficiency of dye-sensitized solar cells.[1][2][3] This post-treatment of the mesoporous TiO₂ photoanode can lead to significant improvements in the photovoltaic parameters of the DSSC, including the short-circuit current density (Jsc), open-circuit voltage (Voc), and overall power conversion efficiency (PCE).[1][3] The treatment helps in enhancing the overall cell performance by reducing unwanted electron recombination and by increasing the lifetime of the photoinjected electrons into the treated TiO₂.[1] While most commonly used as a post-treatment for the TiO₂ layer, TiCl₄ can also be used as a pretreatment for the transparent conducting oxide (TCO) glass before the deposition of the TiO₂ paste.[1]
The mechanism behind the performance enhancement is multifaceted. The hydrolysis of TiCl₄ forms an additional layer of TiO₂ on the surface of the nanocrystalline film.[1][4] This can lead to an increased surface area for greater dye loading, improved necking between TiO₂ particles for better electron transport, and a reduction in charge recombination at the TiO₂/electrolyte interface.[2][4][5]
Experimental Protocols
-
Titanium tetrachloride (TiCl₄, 99.9% purity)
-
Deionized (DI) water
-
Ethanol
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
TiO₂ paste (e.g., a blend of 20 nm anatase particles)
-
N719 dye solution (0.1 mM in ethanol)
-
Electrolyte solution (e.g., containing 1-butyl-3-methylimidazolium iodide, iodine, and 4-tert-butylpyridine)
-
Chloroplatinic acid hydrate (for counter electrode)
-
2-propanol
-
Surlyn thermoplastic frame
This protocol describes the most common application of TiCl₄ in DSSCs, which is the post-treatment of the sintered TiO₂ film.
-
Preparation of TiO₂ Photoanode:
-
Clean FTO glass substrates by ultrasonication in a solution of 2% Triton X-100 in deionized water, followed by sonication in isopropanol, and finally rinsing with deionized water and drying.
-
A thin, compact TiO₂ blocking layer can be deposited on the FTO substrates by soaking them in a 50 mM TiCl₄ solution at 70°C for 20 minutes, followed by rinsing with deionized water and annealing at 500°C for 30 minutes.[6]
-
Deposit a mesoporous TiO₂ layer on the FTO substrate using a technique like screen-printing or doctor-blading with a suitable TiO₂ paste.
-
Dry the films at 120°C for 5 minutes.
-
Sinter the TiO₂ films in a furnace with a ramping temperature profile, for example: 120°C for 5 minutes, 325°C for 10 minutes, 375°C for 10 minutes, and finally at 500°C for 30 minutes.[1] Allow to cool to room temperature.
-
-
TiCl₄ Treatment:
-
Prepare an aqueous solution of TiCl₄ with a concentration typically ranging from 20 mM to 50 mM. A commonly used concentration is 40 mM.[1][2][6]
-
Immerse the sintered TiO₂ photoanodes in the TiCl₄ solution in a sealed container.
-
Heat the container at 70°C for 30 minutes in a water bath or oven.[2][4][6]
-
After treatment, remove the photoanodes and rinse them thoroughly with deionized water and then ethanol.[2][5]
-
Sinter the treated photoanodes again at 450-500°C for 30 minutes.[2][5]
-
-
Dye Sensitization:
-
While the treated photoanodes are still warm (around 80-100°C), immerse them in a 0.1 mM solution of N719 dye in ethanol.
-
Allow the photoanodes to soak for 24 hours at room temperature to ensure complete dye adsorption.[4]
-
-
Counter Electrode Preparation and Cell Assembly:
-
Prepare a platinum counter electrode by spreading a droplet of 5 mM H₂PtCl₆ in 2-propanol onto an FTO substrate and heating it at 400°C for 20 minutes.[4]
-
Assemble the dye-sensitized photoanode and the platinum counter electrode using a Surlyn thermoplastic frame as a sealant.
-
Inject the electrolyte into the cell through a pre-drilled hole in the counter electrode.
-
Seal the hole to prevent electrolyte leakage.
-
Data Presentation
The following tables summarize the quantitative data on the effect of TiCl₄ treatment on DSSC performance from various studies.
Table 1: Effect of TiCl₄ Concentration on DSSC Performance [4]
| TiCl₄ Concentration (mM) | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Efficiency (η, %) |
| 0 (Untreated) | 0.72 | 10.5 | 0.65 | 4.9 |
| 5 | 0.74 | 11.2 | 0.64 | 5.3 |
| 15 | 0.71 | 12.1 | 0.63 | 5.4 |
| 50 | 0.70 | 14.5 | 0.61 | 6.2 |
J-V measurements were conducted under a light intensity of 0.95 sun.[4]
Table 2: Effect of TiCl₄ Immersion Time on DSSC Performance (at 40 mM TiCl₄) [5]
| Immersion Time (min) | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) (%) | Efficiency (η, %) |
| 10 | 0.569 | 7.616 | 43.3 | 1.889 |
| 20 | 0.569 | 7.989 | 43.3 | 1.970 |
| 30 | 0.569 | 8.213 | 43.3 | 2.025 |
| 40 | 0.569 | 8.431 | 43.3 | 2.079 |
| 50 | 0.569 | 8.750 | 43.3 | 2.158 |
| 60 | 0.569 | 8.963 | 43.3 | 2.208 |
Visualizations
The following diagram illustrates the experimental workflow for fabricating a dye-sensitized solar cell with a TiCl₄-treated photoanode.
Caption: Workflow for DSSC fabrication with TiCl₄ treatment.
This diagram illustrates the logical relationships between the TiCl₄ treatment and the resulting improvements in DSSC performance.
Caption: Effects of TiCl₄ treatment on DSSC performance.
Summary and Conclusion
The application of a TiCl₄ post-treatment to the TiO₂ photoanode is a critical optimization step in the fabrication of high-efficiency dye-sensitized solar cells. This straightforward chemical bath deposition process significantly enhances the photovoltaic performance of the device. The treatment leads to beneficial morphological and electronic changes in the photoanode, including increased surface area for dye adsorption, improved electronic coupling between TiO₂ nanoparticles, and suppression of charge recombination.[1][4][5] The protocols and data presented herein provide a comprehensive guide for researchers to implement this technique and understand its impact on DSSC performance. Careful control of the treatment parameters, such as TiCl₄ concentration and immersion time, is crucial for achieving optimal results.
References
Application Notes and Protocols for the Preparation of Titanium Oxychloride from Metatitanic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a titanium oxychloride (TiOCl₂) solution starting from metatitanic acid (H₂TiO₃). The described method is adapted from established industrial processes and is suitable for laboratory-scale preparation.
Introduction
This compound is a key intermediate in the production of various titanium compounds, including high-purity titanium dioxide, catalysts, and specialized materials for various industrial applications. While not commonly available as a commercial chemical, it can be reliably synthesized in a laboratory setting. The following protocol details a multi-step synthesis that begins with metatitanic acid and proceeds through a titanyl sulfate intermediate.
Overall Reaction Scheme
The synthesis follows a two-stage chemical conversion:
-
Sulfonation of Metatitanic Acid: Metatitanic acid is first reacted with sulfuric acid to form titanyl sulfate (TiOSO₄).
H₂TiO₃ + H₂SO₄ → TiOSO₄ + 2H₂O
-
Conversion to Titanium Hydroxide: The titanyl sulfate is then neutralized with a base, such as ammonia water, to precipitate titanium hydroxide (Ti(OH)₄).
TiOSO₄ + 2NH₄OH + H₂O → Ti(OH)₄↓ + (NH₄)₂SO₄
-
Formation of this compound: Finally, the purified titanium hydroxide precipitate is dissolved in hydrochloric acid to yield the desired this compound solution.
Ti(OH)₄ + 2HCl → TiOCl₂ + 3H₂O
Experimental Protocol
This protocol is based on a method for preparing a this compound solution for surface treatment applications.[1]
Materials and Reagents
| Reagent | Specification |
| Metatitanic Acid (H₂TiO₃) | Industrial Grade |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%), Density 1.84 g/mL |
| Ammonia Water (NH₃·H₂O) | 25% solution, diluted 1:1 with water |
| Hydrochloric Acid (HCl) | Chemically Pure Grade |
| Deionized Water | High Purity |
Equipment
-
Glass reactor with overhead stirrer
-
Dropping funnel
-
pH meter
-
Beakers and graduated cylinders
-
Siphon system for washing
-
Filtration apparatus (e.g., Buchner funnel with Dacron cloth)
-
Ice bath
Step-by-Step Procedure
Step 1: Preparation of Titanyl Sulfate Solution
-
In a glass reactor, add 30 g of industrial-grade metatitanic acid to 30 mL of deionized water.
-
Begin stirring the mixture to form a slurry.
-
Slowly add 60 mL of concentrated sulfuric acid (density 1.84 g/mL) to the slurry under continuous stirring. The reaction is exothermic; control the addition rate to manage the temperature rise.
-
Continue stirring until the metatitanic acid has completely reacted to form a clear titanyl sulfate solution.
Step 2: Precipitation of Titanium Hydroxide
-
Dilute the titanyl sulfate solution prepared in Step 1 with 1600 mL of deionized water in a separate, larger vessel.
-
Cool the diluted solution to below 10°C using an ice bath. For optimal results, a temperature of -5°C can be targeted.[1]
-
Slowly add a 1:1 diluted ammonia water solution to the cooled titanyl sulfate solution at a rate of 30-40 mL/min while stirring vigorously.
-
Continuously monitor the pH of the solution. Stop the addition of ammonia water once the pH reaches a range of 7-8. A white precipitate of titanium hydroxide will form.
Step 3: Washing and Isolation of Titanium Hydroxide
-
Allow the titanium hydroxide precipitate to settle.
-
Carefully wash the precipitate with deionized water using a siphon method to remove soluble impurities. Repeat the washing process several times.
-
Filter the washed precipitate using a Dacron cloth filter.
-
Squeeze the filtered precipitate to remove excess water. The target is a filter cake with a dryness of 16-20%.
Step 4: Dissolution in Hydrochloric Acid to Form this compound
-
Transfer the washed and pressed titanium hydroxide precipitate to a clean beaker.
-
Slowly add chemically pure hydrochloric acid to the precipitate while stirring.
-
Continue adding hydrochloric acid and stirring until the titanium hydroxide precipitate is completely dissolved, forming a clear to slightly yellowish solution.
-
Filter the resulting solution to remove any remaining solid impurities. The filtrate is the final this compound solution.
Quantitative Data Summary
The following table summarizes the quantities and conditions used in a representative synthesis.[1]
| Parameter | Value | Unit |
| Starting Materials | ||
| Metatitanic Acid | 30 - 60 | g |
| Water (for initial slurry) | 30 - 60 | mL |
| Sulfuric Acid (1.84 g/mL) | 60 - 120 | mL |
| Precipitation Conditions | ||
| Dilution Water | 1600 | mL |
| Precipitation Temperature | < 10 | °C |
| Ammonia Water Addition Rate | 30 - 40 | mL/min |
| Final pH | 7 - 8 | |
| Final Product | ||
| Resulting Titanium Content | 3.1 | g/L |
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solution.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling concentrated acids and ammonia.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction of sulfuric acid with water and metatitanic acid is highly exothermic. Use an ice bath and slow addition to control the temperature.
-
Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.
References
Application Notes and Protocols: Titanium Oxychloride in the Manufacturing of Mixed Oxides for Electronics
For Researchers, Scientists, and Professionals in Materials Science and Electronics
These application notes provide detailed protocols and technical information on the utilization of titanium oxychloride (TiOCl₂) as a precursor in the synthesis of mixed metal oxides for various electronic applications. The following sections detail synthesis methodologies, data presentation, and logical workflows for the preparation of advanced electronic materials.
Introduction to this compound as a Precursor
This compound (TiOCl₂), often available as an acidic aqueous solution, is a versatile precursor for the synthesis of titanium-based mixed oxides.[1] Its utility stems from its high reactivity and solubility, which allow for intimate mixing with other metal precursors at a molecular level. This facilitates the formation of homogeneous, stoichiometric mixed-oxide powders and films at relatively low temperatures. This compound is particularly advantageous in wet-chemical synthesis routes such as sol-gel, co-precipitation, and hydrothermal methods.[2][3][4]
The general reaction pathway involves the hydrolysis of this compound, often in the presence of a base or upon heating, to form a hydrated titanium oxide species, which can then be co-precipitated or reacted with other metal salts to form the desired mixed oxide.[5]
Synthesis Protocols for Electronic-Grade Mixed Oxides
Detailed experimental procedures for the synthesis of key mixed oxides for electronic applications using a this compound precursor are outlined below.
Protocol 1: Sol-Gel Synthesis of TiO₂-SiO₂ Mixed Oxide Thin Films for Dielectric Layers
Titanium dioxide-silicon dioxide (TiO₂-SiO₂) mixed oxides are investigated for their tunable dielectric properties, making them suitable for applications in capacitors and as gate dielectrics in transistors.[6] The sol-gel method offers excellent control over the composition and homogeneity of the resulting thin films.[7]
Experimental Protocol:
-
Precursor Solution Preparation:
-
Prepare a 0.5 M solution of this compound (TiOCl₂) in isopropanol.
-
In a separate vessel, prepare a 0.5 M solution of tetraethyl orthosilicate (TEOS) in isopropanol.
-
The desired molar ratio of Ti:Si can be achieved by mixing appropriate volumes of the two solutions. For example, for a 1:1 molar ratio, mix equal volumes.
-
-
Hydrolysis and Condensation:
-
To the mixed precursor solution, add a solution of deionized water and isopropanol dropwise while stirring vigorously. The water-to-alkoxide molar ratio should be carefully controlled (typically between 2 and 4).
-
Add a few drops of a mineral acid (e.g., HCl) as a catalyst to control the hydrolysis and condensation rates.
-
Continue stirring the solution at room temperature for 2 hours to form a stable sol.
-
-
Thin Film Deposition:
-
The sol can be deposited onto a suitable substrate (e.g., silicon wafer, conductive glass) using spin-coating or dip-coating techniques.
-
For spin-coating, dispense the sol onto the substrate and spin at 2000-4000 rpm for 30-60 seconds.
-
-
Drying and Calcination:
-
Dry the coated substrate in an oven at 100-150°C for 10-20 minutes to remove the solvent.
-
Calcine the film in a furnace at a temperature range of 400-800°C for 1-2 hours to induce crystallization and densification of the mixed oxide film. The final temperature will influence the crystalline phase and grain size.
-
Workflow Diagram:
Caption: Sol-Gel synthesis workflow for TiO₂-SiO₂ thin films.
Protocol 2: Co-precipitation Synthesis of Barium Titanate (BaTiO₃) Powder for Capacitors
Barium titanate is a ferroelectric ceramic widely used in the manufacturing of multilayer ceramic capacitors (MLCCs) due to its high dielectric constant.[8] The co-precipitation method allows for the synthesis of fine, homogeneous BaTiO₃ powders.
Experimental Protocol:
-
Precursor Solution Preparation:
-
Prepare a 1.0 M aqueous solution of barium chloride (BaCl₂).
-
Prepare a 1.0 M aqueous solution of this compound (TiOCl₂).
-
-
Co-precipitation:
-
In a reaction vessel, add the BaCl₂ solution.
-
Slowly add the TiOCl₂ solution to the BaCl₂ solution under vigorous stirring to ensure a homogeneous mixture of the metal ions. The molar ratio should be maintained at 1:1 for stoichiometric BaTiO₃.
-
Prepare a precipitating agent, such as a 2.0 M solution of ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH).
-
Add the precipitating agent dropwise to the mixed metal salt solution until the pH reaches 9-10 to ensure complete precipitation of the mixed hydroxide precursor.
-
-
Aging and Washing:
-
Age the resulting slurry at 60-80°C for 1-2 hours with continuous stirring to promote the formation of a more crystalline precursor.
-
Filter the precipitate and wash it several times with deionized water to remove chloride and other impurity ions. Washing is complete when the filtrate shows a negative test for Cl⁻ with silver nitrate.
-
Finally, wash the precipitate with ethanol to reduce agglomeration during drying.
-
-
Drying and Calcination:
-
Dry the washed precipitate in an oven at 100-120°C overnight to obtain the precursor powder.
-
Calcine the dried powder in a furnace at temperatures ranging from 800°C to 1200°C for 2-4 hours to form the crystalline BaTiO₃ perovskite phase.
-
Quantitative Data for BaTiO₃ Synthesis:
| Parameter | Value | Purpose |
| BaCl₂ Concentration | 1.0 M | Barium source |
| TiOCl₂ Concentration | 1.0 M | Titanium source |
| Molar Ratio (Ba:Ti) | 1:1 | Stoichiometry for BaTiO₃ |
| Precipitating Agent | 2.0 M NH₄OH | Induce co-precipitation of hydroxides |
| Final pH | 9-10 | Ensure complete precipitation |
| Aging Temperature | 60-80°C | Improve precursor crystallinity |
| Calcination Temperature | 800-1200°C | Formation of crystalline BaTiO₃ phase |
Protocol 3: Hydrothermal Synthesis of N-doped TiO₂ for Photocatalysts
Doped titanium dioxide is extensively studied for its photocatalytic activity under visible light, with applications in environmental remediation and self-cleaning surfaces.[9][10] The hydrothermal method can produce highly crystalline nanoparticles at moderate temperatures.
Experimental Protocol:
-
Precursor Gel Formation:
-
Prepare a 0.5 M aqueous solution of this compound (TiOCl₂).
-
Add a nitrogen-containing precursor, such as urea (CO(NH₂)₂) or hydrazine (N₂H₄), to the TiOCl₂ solution. The molar ratio of N:Ti can be varied to control the doping level (e.g., 1:1 to 5:1).
-
Slowly add an aqueous solution of ammonium hydroxide to the mixture with stirring until a precipitate (gel) is formed (pH ~7-8).
-
-
Hydrothermal Treatment:
-
Transfer the resulting gel into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 150-200°C for 12-24 hours. The autogenous pressure and temperature facilitate the crystallization and doping process.
-
-
Product Recovery and Cleaning:
-
After the hydrothermal treatment, allow the autoclave to cool down to room temperature.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the final N-doped TiO₂ powder in an oven at 80-100°C for several hours.
-
Logical Relationship Diagram:
Caption: Logical flow for hydrothermal synthesis of N-doped TiO₂.
Characterization of Mixed Oxides
To ensure the synthesized materials meet the requirements for electronic applications, a suite of characterization techniques is employed.
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystalline phase identification, estimation of crystallite size, lattice parameters, and phase purity.[11] |
| Scanning Electron Microscopy (SEM) | Analysis of surface morphology, particle shape, and size distribution.[12] |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of nanoparticle size, shape, crystal lattice fringes, and identification of defects.[11] |
| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition and stoichiometric analysis of the mixed oxides.[12] |
| UV-Vis Diffuse Reflectance Spectroscopy (DRS) | Determination of the optical band gap, crucial for photocatalysts and optoelectronic devices.[9] |
| Electrical Measurements | Dielectric constant, loss tangent, resistivity, and breakdown voltage for dielectric and varistor applications.[13] |
Applications in Electronic Devices
Mixed oxides synthesized from this compound are integral to a variety of electronic components.
| Electronic Application | Mixed Oxide Example(s) | Key Property |
| Multilayer Ceramic Capacitors (MLCCs) | BaTiO₃, SrTiO₃ | High dielectric constant, low dielectric loss.[8] |
| Gate Dielectrics (Transistors) | HfO₂-TiO₂, TiO₂-SiO₂ | High dielectric constant (high-κ), low leakage current.[6][14] |
| Varistors | ZnO-Bi₂O₃-TiO₂ | Non-linear current-voltage behavior for overvoltage protection.[13] |
| Photocatalysts | N-doped TiO₂, TiO₂/SnO₂ | High quantum efficiency, visible light absorption.[9][15] |
| Gas Sensors | TiO₂-based composites | Change in resistance upon exposure to specific gases. |
| Dielectric Resonators | (Zr,Sn)TiO₄ | High dielectric constant and quality factor (Q) at microwave frequencies. |
References
- 1. tronox.com [tronox.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. zenodo.org [zenodo.org]
- 4. The Preparation of TiO2 Film by the Sol-Gel Method and Evaluation of Its Self-Cleaning Property [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemicals Business | Toho Titanium Co., Ltd. [toho-titanium.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. vishay.com [vishay.com]
- 14. Hafnium(IV) oxide - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydrothermal Synthesis of TiO₂ from Titanium Oxychloride Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of titanium dioxide (TiO₂) nanoparticles via hydrothermal treatment of titanium oxychloride (TiOCl₂) solutions. This method offers excellent control over the crystalline phase, particle size, and morphology of the resulting TiO₂ nanomaterials, which are crucial properties for applications in photocatalysis, drug delivery, and biomaterial coatings.
Introduction
Hydrothermal synthesis is a versatile and widely used method for producing crystalline nanomaterials from aqueous solutions under elevated temperature and pressure. When applied to this compound solutions, this technique facilitates the hydrolysis and condensation of titanium precursors to form TiO₂. The key advantages of this approach include the ability to produce highly crystalline materials at relatively low temperatures, control over polymorphism (anatase, rutile, and brookite phases), and the ability to tailor particle morphology. Titanium dioxide is a semiconductor material widely used in photocatalysis due to its chemical stability, low cost, and non-toxicity.[1] The anatase phase of TiO₂ is often desired for photocatalytic applications due to its higher activity.[2]
Experimental Protocols
Two primary protocols are detailed below, derived from common methodologies for the hydrothermal synthesis of TiO₂ from titanium-based precursors.
Protocol 1: Synthesis of Anatase TiO₂ Nanoparticles
This protocol is adapted from methodologies focusing on the formation of the anatase phase, which is often favored for photocatalytic applications.[2][3]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Deionized water
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Slowly add titanium tetrachloride (TiCl₄) dropwise to chilled deionized water with vigorous stirring in an ice bath. The reaction is highly exothermic. This process forms a this compound (TiOCl₂) solution.
-
Adjust the pH of the solution to a desired value (e.g., pH 8-12 for anatase) by the dropwise addition of an aqueous base solution like ammonium hydroxide or sodium hydroxide.[3][4] A precipitate of hydrated titanium oxide will form.
-
Age the resulting gel for a specific period (e.g., 1-2 hours) to ensure complete precipitation.[4]
-
Wash the precipitate repeatedly with deionized water to remove chloride ions. Centrifugation or filtration can be used to separate the precipitate.
-
Re-disperse the washed precipitate in deionized water to form a slurry.
-
-
Hydrothermal Treatment:
-
Transfer the slurry into a Teflon-lined stainless-steel autoclave, filling it to approximately 80% of its capacity.[5]
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to the desired temperature, typically in the range of 150-200°C, and maintain this temperature for a specified duration, generally between 6 to 24 hours.[5][6][7][8] The temperature and time can be varied to control the particle size and crystallinity.[7][8]
-
-
Post-Synthesis Processing:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting white precipitate by filtration or centrifugation.
-
Wash the product several times with deionized water and then with ethanol to remove any remaining ions and organic residues.
-
Dry the final product in an oven at a temperature of 60-80°C for several hours to obtain the TiO₂ nanopowder.
-
Optional: The dried powder can be calcined at temperatures between 400-600°C to improve crystallinity and remove any residual impurities.[9][10]
-
Protocol 2: Synthesis of Rutile TiO₂ Nanorods/Nanowires
This protocol is designed to favor the formation of the rutile phase, which can be achieved by adjusting the pH and hydrothermal conditions.[6]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Prepare a this compound solution by slowly adding TiCl₄ to deionized water, as described in Protocol 1.
-
Instead of adding a base, the solution is kept acidic. The presence of chloride ions and low pH are known to favor the formation of the rutile phase.[6] The concentration of the precursor can also influence the final product.[11]
-
-
Hydrothermal Treatment:
-
Post-Synthesis Processing:
-
Follow the same cooling, washing, and drying procedures as described in Protocol 1.
-
Data Presentation
The following tables summarize the typical quantitative data obtained from the hydrothermal synthesis of TiO₂ from this compound and related precursors.
| Parameter | Value | Crystal Phase | Morphology | Reference |
| Particle Size | ~10 nm | Anatase | Nanoparticles | [12] |
| 7 - 15 nm | Anatase | Nanocrystals | [2] | |
| 20 nm (major axis), 5 nm (minor axis) | Anatase | Rhombus primary particles | [3][4] | |
| 21.85 nm | Rutile | Nanocrystals | [6] | |
| Surface Area | 141 m²/g | Anatase | Microporous particles | [3][4] |
| 86 - 168 m²/g | Anatase | Nanoparticles | [7] | |
| Hydrothermal Temperature | 170 °C | Anatase | Nanoparticles | [7] |
| 200-220 °C | TiO₂(B) | Nanowires | [7] | |
| 100-200 °C | Rutile | Nanocrystals | [6] | |
| Hydrothermal Time | 24 h | Anatase | Nanoparticles | [7] |
| 72 h | TiO₂(B) | Nanowires | [7] |
Visualization
Experimental Workflow
The following diagram illustrates the general experimental workflow for the hydrothermal synthesis of TiO₂ from a this compound precursor.
Caption: Experimental workflow for TiO₂ synthesis.
Logical Relationships of Synthesis Parameters
This diagram illustrates the influence of key synthesis parameters on the final properties of the synthesized TiO₂.
References
- 1. mdpi.com [mdpi.com]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of TiO2 Sol Using TiCl4 as a Precursor | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydrothermal synthesis of TiO2 hollow microspheres for the photocatalytic degradation of 4-chloronitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 11. ijap-iq.com [ijap-iq.com]
- 12. Synthesis, characterization, and photodegradation behavior of single-phase anatase TiO2 materials synthesized from Ti-oxychloride precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Titanium Oxychloride in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Titanium oxychloride (TiOCl₂), often utilized as an aqueous solution of its tetrachloride precursor (TiCl₄), has emerged as a versatile and powerful Lewis acid catalyst in a multitude of organic transformations. Its utility spans from classic carbon-carbon bond-forming reactions to the efficient construction of complex heterocyclic scaffolds, making it an invaluable tool in synthetic chemistry and drug discovery. This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by this compound/tetrachloride.
Aldol Condensation
The TiCl₄-mediated aldol condensation is a cornerstone of carbon-carbon bond formation, enabling the synthesis of β-hydroxy carbonyl compounds, which are pivotal intermediates in the synthesis of natural products and pharmaceuticals. The use of TiCl₄ offers excellent control over reactivity and stereoselectivity.
Application Notes:
Titanium tetrachloride promotes the reaction of enolates or silyl enol ethers with aldehydes and ketones. The choice of solvent and the presence of additives can significantly influence the diastereoselectivity of the reaction. For instance, the addition of Lewis bases like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) can dramatically improve the diastereomeric ratio in certain systems[1]. The reaction is generally applicable to a wide range of aliphatic, aromatic, and α,β-unsaturated aldehydes[1].
Quantitative Data for TiCl₄-Mediated Aldol Reactions:
| Entry | Aldehyde | Silyl Enol Ether/Ketone | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Benzaldehyde | Acetone silyl enol ether | 4-hydroxy-4-phenyl-2-butanone | 85 | - | J. Org. Chem. 1973, 38, 3431-3434 |
| 2 | Isobutyraldehyde | (S)-2-benzyloxy-3-pentanone | (4S,5S)-5-benzyloxy-4-hydroxy-2,6-dimethyl-3-heptanone | 95 | 97:3 | J. Org. Chem. 2007, 72, 6631-6633 |
| 3 | p-Nitrobenzaldehyde | 1-(trimethylsiloxy)cyclohexene | 2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one | 82 | 95:5 | Synthesis 2005, (12), 2001-2004 |
| 4 | Crotonaldehyde | Acetophenone silyl enol ether | 1-phenyl-3-hydroxy-4-hexen-1-one | 78 | - | Chem. Lett. 1974, 3, 337-340 |
Experimental Protocol: Mukaiyama Aldol Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Silyl enol ether (1.2 mmol)
-
Titanium tetrachloride (1.1 mmol, 1.0 M solution in CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add the aldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the titanium tetrachloride solution (1.1 mmol) dropwise via syringe. Stir the mixture for 10 minutes.
-
To this mixture, add a solution of the silyl enol ether (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL) dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Reaction Workflow: TiCl₄-Mediated Aldol Condensation
Caption: Workflow for the TiCl₄-mediated aldol condensation.
Friedel-Crafts Acylation
Titanium tetrachloride is an effective Lewis acid for promoting the Friedel-Crafts acylation of aromatic compounds, a fundamental method for the synthesis of aryl ketones. It is particularly useful for the ortho-acylation of phenols and naphthols, offering high regioselectivity.
Application Notes:
The TiCl₄-mediated ortho-acylation of phenols provides a direct route to hydroxyaryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. This method often avoids the formation of the para-isomer, which can be a significant side product in traditional Friedel-Crafts reactions. The reaction is typically carried out under neat conditions or in a high-boiling solvent at elevated temperatures[2]. A variety of acylating agents, including carboxylic acids and acyl chlorides, can be employed.
Quantitative Data for TiCl₄-Mediated Ortho-Acylation of Phenols:
| Entry | Phenol | Acylating Agent | Product | Yield (%) | Reference |
| 1 | Phenol | Acetic Acid | 2'-Hydroxyacetophenone | 85 | Synthesis 2003, (2), 267-271 |
| 2 | p-Cresol | Propionic Acid | 2'-Hydroxy-5'-methylpropiophenone | 92 | Synthesis 2003, (2), 267-271 |
| 3 | 2-Naphthol | Benzoyl Chloride | 1-Benzoyl-2-naphthol | 78 | Synthesis 2003, (2), 267-271 |
| 4 | Guaiacol | Hexanoic Acid | 2'-Hydroxy-3'-methoxyhexanophenone | 75 | Synthesis 2003, (2), 267-271 |
Experimental Protocol: Ortho-Acylation of Phenol
Materials:
-
Phenol (10 mmol)
-
Carboxylic acid (12 mmol)
-
Titanium tetrachloride (20 mmol, 1.0 M solution in CH₂Cl₂)
-
1,2-Dichloroethane (DCE), anhydrous (20 mL)
-
Hydrochloric acid (HCl), 2 M
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask, dissolve the phenol (10 mmol) in anhydrous DCE (10 mL).
-
Add the carboxylic acid (12 mmol) to the solution.
-
Slowly add the titanium tetrachloride solution (20 mmol) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 84 °C) and maintain for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture into a mixture of ice (50 g) and 2 M HCl (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with water (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to afford the desired ortho-acylated phenol.
Reaction Mechanism: TiCl₄-Mediated Friedel-Crafts Acylation
Caption: Mechanism of TiCl₄-mediated Friedel-Crafts acylation.
Synthesis of N-Aryl-Substituted Azacycles
Titanium tetrachloride facilitates the synthesis of N-aryl-substituted azacycles, such as pyrrolidines and piperidines, through the reaction of anilines with cyclic ethers like tetrahydrofuran (THF) and tetrahydropyran (THP). This transformation is a powerful tool for the construction of nitrogen-containing heterocyclic cores present in many biologically active molecules.
Application Notes:
This reaction proceeds via a Lewis acid-assisted ring-opening of the cyclic ether, followed by nucleophilic attack of the aniline and subsequent cyclization. The reaction is generally tolerant of a range of substituents on the aniline ring, including both electron-donating and electron-withdrawing groups. The use of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can be beneficial in some cases to improve yields.
Quantitative Data for TiCl₄-Mediated Synthesis of N-Arylpyrrolidines:
| Entry | Aniline | Cyclic Ether | Product | Yield (%) | Reference |
| 1 | Aniline | THF | N-Phenylpyrrolidine | 76 | RSC Adv., 2017, 7, 4363-4367 |
| 2 | 4-Fluoroaniline | THF | N-(4-Fluorophenyl)pyrrolidine | 68 | RSC Adv., 2017, 7, 4363-4367 |
| 3 | 4-Nitroaniline | THF | N-(4-Nitrophenyl)pyrrolidine | 59 | RSC Adv., 2017, 7, 4363-4367 |
| 4 | 4-Methoxyaniline | THF | N-(4-Methoxyphenyl)pyrrolidine | 60 | RSC Adv., 2017, 7, 4363-4367 |
Experimental Protocol: Synthesis of N-Phenylpyrrolidine
Materials:
-
Aniline (10 mmol)
-
Tetrahydrofuran (THF), anhydrous (20 mL)
-
Titanium tetrachloride (12 mmol, 1.0 M solution in toluene)
-
Toluene, anhydrous (10 mL)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of aniline (10 mmol) in anhydrous toluene (10 mL) under a nitrogen atmosphere, add the titanium tetrachloride solution (12 mmol) dropwise at room temperature.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Add anhydrous THF (20 mL) to the mixture.
-
Heat the reaction mixture to 110 °C and maintain for 24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous Na₂CO₃ solution until the pH is approximately 8-9.
-
Filter the mixture through a pad of Celite® to remove the titanium salts, washing the pad with ethyl acetate (3 x 20 mL).
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to yield N-phenylpyrrolidine.
Proposed Reaction Pathway: Synthesis of N-Aryl Azacycles
Caption: Proposed pathway for TiCl₄-mediated azacycle synthesis.
Multicomponent Reactions for Heterocycle Synthesis
Titanium tetrachloride is an efficient catalyst for various multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. A notable example is the TiCl₄-catalyzed Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs).
Application Notes:
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. DHPMs are a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antitumor, and antibacterial properties. The use of TiCl₄ as a catalyst can lead to high yields under mild reaction conditions. The proposed mechanism involves the formation of an acyliminium ion intermediate, which is then attacked by the enolate of the β-ketoester.
Quantitative Data for TiCl₄-Catalyzed Biginelli Reaction:
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 92 | Eur. J. Org. Chem. 2004, (1), 111-115 |
| 2 | 4-Chlorobenzaldehyde | Methyl Acetoacetate | Urea | 5-Methoxycarbonyl-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one | 95 | Catal. Commun. 2008, 9, 219-223 |
| 3 | 3-Nitrobenzaldehyde | Ethyl Acetoacetate | Thiourea | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidine-2(1H)-thione | 88 | Bioorg. Med. Chem. Lett. 2005, 15, 41-44 |
| 4 | Furfural | Ethyl Acetoacetate | Urea | 5-Ethoxycarbonyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 85 | Tetrahedron Lett. 2003, 44, 8563-8565 |
Experimental Protocol: TiCl₄-Catalyzed Biginelli Reaction
Materials:
-
Aldehyde (10 mmol)
-
β-Ketoester (10 mmol)
-
Urea (15 mmol)
-
Titanium tetrachloride (1 mmol, 10 mol%)
-
Ethanol (20 mL)
Procedure:
-
In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol) in ethanol (20 mL).
-
Add titanium tetrachloride (1 mmol) to the mixture with stirring.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Proposed Mechanism: TiCl₄-Catalyzed Biginelli Reaction
Caption: Proposed mechanism for the TiCl₄-catalyzed Biginelli reaction.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Precipitation in Acidic Titanium Oxychloride Solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with acidic titanium oxychloride (TiOCl₂) solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to solution stability and precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of precipitation in my acidic this compound solution?
A1: The primary cause of precipitation is the hydrolysis of this compound.[1][2] this compound is formed by the reaction of titanium tetrachloride (TiCl₄) with water.[3] This process can continue, leading to the formation of insoluble titanium dioxide (TiO₂) or hydrated titanium oxides, which appear as a white precipitate.[4] The extent of hydrolysis is highly sensitive to factors such as pH, temperature, and the concentration of hydrochloric acid (HCl) in the solution.[5]
Q2: How does hydrochloric acid (HCl) concentration affect the stability of the solution?
A2: Hydrochloric acid plays a crucial role in stabilizing this compound solutions by suppressing hydrolysis.[6] By keeping the solution sufficiently acidic, the equilibrium of the hydrolysis reaction is shifted away from the formation of insoluble titanium oxides. It has been demonstrated that a 7 M HCl solution can be effective for preparing stable liquid samples of titanium tetrachloride for qualitative analysis, preventing precipitation for at least 3 hours.[6]
Q3: Can temperature changes cause my solution to precipitate?
A3: Yes, temperature can significantly influence the stability of this compound solutions. Increasing the temperature generally accelerates the rate of hydrolysis, which can lead to precipitation.[7] Therefore, it is often recommended to prepare and store these solutions at lower temperatures to enhance their stability.
Q4: Are there any chemical additives other than HCl that can prevent precipitation?
A4: Yes, certain organic compounds can be used to stabilize this compound solutions. For instance, N,N-dimethylformamide (DMF) can be used to prepare stable this compound sols with titanium concentrations ranging from 0.05 to 0.7 mol/L⁻¹ at room temperature.[3] In this case, DMF reacts with HCl, which gently controls the inorganic polymerization process.[3] Tartaric acid is another example of an additive that can form a gel with TiOCl₂ solution upon heating, which decomposes at higher temperatures.[3]
Q5: Is it possible for precipitation to occur even in a clear solution?
A5: Yes, the precipitation from an aqueous TiOCl₂ solution can be a process of crystallization rather than just a change in solubility.[3] This means that crystalline TiO₂ precipitates may have already formed at the stage of precipitation, even if the solution initially appears clear.[3]
Troubleshooting Guides
Issue 1: Immediate formation of a white precipitate upon preparation.
| Possible Cause | Recommended Solution |
| Insufficient Acid Concentration | The concentration of hydrochloric acid is too low to prevent rapid hydrolysis. Increase the concentration of HCl in your solution. A concentration of 7 M HCl has been shown to be effective in stabilizing similar solutions.[6] |
| High Temperature | The preparation is being carried out at too high a temperature, accelerating hydrolysis. Prepare the solution in an ice bath and store it at a low temperature. |
| Localized High Concentration of Water | Adding water too quickly to concentrated titanium tetrachloride can cause localized, rapid hydrolysis. Add the titanium-containing precursor to the acidic solution very slowly and with vigorous stirring to ensure rapid dispersion. |
Issue 2: The solution becomes cloudy or precipitates over time.
| Possible Cause | Recommended Solution |
| Gradual Hydrolysis | Even in acidic conditions, hydrolysis can occur slowly over time, especially at room temperature. Store the solution at a lower temperature (e.g., in a refrigerator) to slow down the hydrolysis rate. |
| Change in pH | The pH of the solution may have increased due to the introduction of other reagents or absorption of atmospheric gases. Verify the pH of your solution and add more HCl if necessary to maintain a highly acidic environment. |
| Concentration Effects | If the solvent evaporates over time, the concentration of this compound may increase, leading to precipitation. Ensure your storage container is well-sealed. |
Issue 3: Formation of a gel instead of a clear solution.
| Possible Cause | Recommended Solution |
| Use of Gelling Agents | If additives like tartaric acid are used, gel formation can be an expected outcome upon heating.[3] Review your experimental protocol to determine if gelation is the intended result. |
| Controlled Hydrolysis Conditions | In some cases, controlled hydrolysis can lead to the formation of a stable gel or sol instead of a precipitate. This is often the case when using stabilizers like N,N-dimethylformamide (DMF).[3] |
Data Presentation
Table 1: Stability of this compound Solutions under Various Conditions
| Titanium Concentration | Stabilizer/Solvent | Temperature | Observed Stability | Reference |
| 1 mL TiCl₄ in 10 mL of 1-11 M HCl | Hydrochloric Acid | Room Temperature | All samples were stable and did not yield precipitates after 3 hours. 7 M HCl was optimal for analysis. | [6] |
| 0.05 - 0.7 mol/L⁻¹ | N,N-dimethylformamide (DMF) | Room Temperature | Stable sol formation. | [3] |
| Not specified | Tartaric Acid | Heating on a water bath | Forms a gel that decomposes at > 423 K. | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stable Acidic this compound Solution
This protocol is based on the principle of dissolving a titanium hydroxide precursor in hydrochloric acid.
Materials:
-
Metatitanic acid (H₂TiO₃)
-
Sulfuric acid (H₂SO₄, density 1.84 g/mL)
-
Ammonia water (prepared by mixing 25% strong ammonia water and water in a 1:1 volume ratio)
-
Hydrochloric acid (HCl, chemically pure)
-
Deionized water
-
Ice bath
Procedure:
-
Preparation of Titanyl Sulfate: In a fume hood, slowly add a known mass of metatitanic acid to an equal volume of deionized water while stirring. To this slurry, slowly add sulfuric acid (a mass ratio of 1:2 of metatitanic acid to sulfuric acid is suggested). Stir until the metatitanic acid is fully dissolved to form a titanyl sulfate solution.
-
Precipitation of Titanium Hydroxide: Dilute the titanyl sulfate solution with deionized water. Cool the solution in an ice bath to below 10°C. Slowly add ammonia water while vigorously stirring and monitoring the pH. Stop adding ammonia water when the pH of the solution reaches 7-8, indicating the precipitation of titanium hydroxide.
-
Washing the Precipitate: Wash the titanium hydroxide precipitate multiple times with deionized water to remove impurities.
-
Dissolution in HCl: To the washed titanium hydroxide precipitate, add hydrochloric acid to dissolve it completely. The resulting clear solution is a stable acidic this compound solution.
-
Storage: Store the final solution in a tightly sealed container at a low temperature to maximize its shelf life.
Protocol 2: Stabilization using N,N-Dimethylformamide (DMF)
This protocol describes the preparation of a stable this compound sol using DMF.
Materials:
-
Acidic this compound solution
-
N,N-dimethylformamide (DMF)
Procedure:
-
Prepare an acidic stock solution of this compound.
-
At room temperature, mix the this compound solution with DMF to achieve a final titanium concentration between 0.05 and 0.7 mol/L⁻¹.[3]
-
The DMF will react with the HCl in the solution, leading to a controlled polymerization and the formation of a stable sol.[3]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of TiCl4: Initial Steps in the Production of TiO2 | Journal Article | PNNL [pnnl.gov]
- 3. primaryinfo.com [primaryinfo.com]
- 4. webqc.org [webqc.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ineos.com [ineos.com]
improving the yield and purity of titanium oxychloride synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of titanium oxychloride (TiOCl₂) synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
Encountering issues during the synthesis of this compound is common due to the high reactivity of the precursor, titanium tetrachloride (TiCl₄), with moisture. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Excessive Hydrolysis: Too much water or moisture in the reaction environment can lead to the formation of titanium dioxide (TiO₂) instead of this compound.[1][2] | - Strictly control the stoichiometry of water to TiCl₄. - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3] - Use a non-aqueous solvent or a system with a controlled release of water. |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate mixing. | - Increase the reaction time and ensure vigorous stirring to promote homogeneity. | |
| Low Quality of Precursors: Impurities in the starting titanium source (e.g., TiCl₄ or metatitanic acid) can interfere with the reaction.[4] | - Use high-purity TiCl₄. If necessary, purify the TiCl₄ by distillation or by refluxing with copper to remove impurities like vanadium.[4] | |
| Product Contaminated with White Precipitate (TiO₂) | Uncontrolled Hydrolysis: Rapid or localized addition of water can lead to the immediate formation of insoluble titanium dioxide.[1][2] | - Add water or the aqueous solution dropwise and slowly with vigorous stirring to ensure a controlled reaction. - Maintain a low reaction temperature to slow down the hydrolysis rate.[5] |
| High pH: A neutral or basic pH will favor the formation of titanium hydroxide, which readily converts to TiO₂.[6] | - Maintain an acidic environment, as the presence of HCl is crucial for stabilizing the this compound.[6] | |
| Product is Discolored (Yellow or Reddish-Brown) | Impurities in TiCl₄: The presence of metal chlorides, such as iron chloride (FeCl₃) or vanadium oxychloride (VOCl₃), in the TiCl₄ precursor can discolor the final product.[7] | - Purify the TiCl₄ before use by distillation.[7] - Treat the TiCl₄ with reagents like copper turnings to remove specific impurities like vanadium.[4] |
| Difficulty in Isolating Solid this compound | Hygroscopic Nature: this compound is highly sensitive to moisture and can be difficult to handle and isolate as a solid. | - Conduct the filtration and drying steps in a glovebox under an inert atmosphere. - Use appropriate drying techniques, such as vacuum drying at a controlled temperature, to remove residual solvent and HCl without causing decomposition. |
| Inconsistent Results Between Batches | Variability in Reaction Conditions: Minor variations in temperature, moisture content, or addition rates can significantly impact the outcome. | - Standardize the experimental protocol with precise control over all parameters. - Always use freshly purified reagents and dried solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of this compound?
A1: The synthesis of this compound is based on the controlled partial hydrolysis of titanium tetrachloride (TiCl₄). The reaction is as follows:
TiCl₄ + H₂O → TiOCl₂ + 2HCl[1][2]
It is critical to control the stoichiometry of the reactants to prevent further hydrolysis to titanium dioxide (TiO₂).
Q2: How can I control the hydrolysis of TiCl₄ to maximize the yield of TiOCl₂?
A2: Controlling the hydrolysis is key to a successful synthesis. This can be achieved by:
-
Slow and controlled addition of water: Adding water or an aqueous solution dropwise to TiCl₄ with vigorous stirring ensures a gradual reaction.
-
Low temperature: Conducting the reaction at a reduced temperature slows down the reaction rate, allowing for better control.
-
Use of a suitable solvent: Performing the reaction in an inert solvent can help to dissipate heat and control the reaction rate.
-
Maintaining an acidic pH: The presence of hydrochloric acid (HCl) helps to stabilize the formed this compound and prevent its conversion to TiO₂.[6]
Q3: What are the common impurities in this compound, and how can they be removed?
A3: Common impurities include unreacted TiCl₄, hydrochloric acid (HCl), and titanium dioxide (TiO₂). Metal chlorides from the TiCl₄ precursor, such as FeCl₃ and VOCl₃, can also be present.[4][7]
-
Unreacted TiCl₄ and HCl: These can be removed by vacuum distillation, taking advantage of their volatility compared to TiOCl₂.
-
Titanium dioxide: This can be separated by filtration as it is insoluble.
-
Metallic impurities: These should be removed from the TiCl₄ precursor prior to the synthesis by distillation or chemical treatment.[4][7]
Q4: What are the safety precautions I should take when working with titanium tetrachloride and this compound?
A4: Both TiCl₄ and TiOCl₂ are corrosive and react violently with water, releasing toxic and corrosive hydrogen chloride gas.[8][9] It is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Ensure all glassware is completely dry before use.
-
Handle all transfers under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Have an appropriate quenching agent (e.g., a basic solution) readily available in case of spills.
Q5: How can I confirm the purity of my synthesized this compound?
A5: The purity of this compound can be assessed using various analytical techniques:
-
Infrared (IR) Spectroscopy: This can be used to identify the characteristic bonds of TiOCl₂ and to detect the presence of impurities like water or TiO₂.[3]
-
Inductively Coupled Plasma (ICP) Spectroscopy: This technique can be used to determine the concentration of titanium and to quantify any metallic impurities.[10][11]
-
X-ray Diffraction (XRD): If a crystalline solid is obtained, XRD can be used to confirm the crystal structure and identify any crystalline impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound Solution from Metatitanic Acid
This protocol is adapted from a patented method and provides a detailed procedure for preparing a this compound solution.[5]
Materials:
-
Metatitanic acid (H₂TiO₃)
-
Sulfuric acid (H₂SO₄, density 1.84 g/mL)
-
Ammonia solution (25% NH₃ in water)
-
Hydrochloric acid (HCl, chemically pure, density 1.18 g/mL)
-
Deionized water
Procedure:
-
Preparation of Titanyl Sulfate Solution:
-
In a suitable reaction vessel, add metatitanic acid and water in a 1 g : 1 mL mass-to-volume ratio.
-
While stirring, slowly add sulfuric acid. The mass ratio of metatitanic acid to the volume of sulfuric acid should be 1 g : 2 mL.
-
-
Formation of Titanium Hydroxide Precipitate:
-
Dilute the titanyl sulfate solution with deionized water. The volume ratio of water to the initial titanyl sulfate solution should be between 8:1 and 10:1.
-
Cool the diluted solution to below 10 °C (ideally between -5 to 8 °C).
-
Slowly add ammonia solution (prepared by mixing 25% strong ammonia water and water in a 1:1 volume ratio) at a rate of 30-40 mL/min while vigorously stirring.
-
Monitor the pH of the solution and stop adding the ammonia solution when the pH reaches 7-8 (ideally 7.5).
-
-
Washing and Isolation of Titanium Hydroxide:
-
Wash the titanium hydroxide precipitate with deionized water multiple times using a siphon method until the concentration of sulfate ions in the washing liquid is negligible.
-
Filter the washed precipitate using a dacron cloth and squeeze to remove excess water. The target dryness of the precipitate is 16-20%.
-
-
Formation of this compound Solution:
-
Add the washed titanium hydroxide precipitate to chemically pure hydrochloric acid for dissolution. The volume ratio of the mass of titanium hydroxide to the volume of hydrochloric acid should be 1 g : 1 mL.
-
Once the precipitate is completely dissolved, filter the solution to remove any impurities. The resulting filtrate is the this compound solution.
-
Data Presentation
Table 1: Comparison of this compound Synthesis Parameters
| Parameter | Method 1: Hydrolysis of TiCl₄ | Method 2: From Metatitanic Acid[5] |
| Starting Material | Titanium Tetrachloride (TiCl₄) | Metatitanic Acid (H₂TiO₃) |
| Key Reagents | Water | Sulfuric Acid, Ammonia, Hydrochloric Acid |
| Temperature Control | Low temperature is crucial to control hydrolysis | Below 10 °C for precipitation |
| pH Control | Maintain acidic conditions | pH 7-8 for precipitation |
| Key Intermediate | - | Titanium Hydroxide |
| Primary Byproducts | HCl, potentially TiO₂ | Ammonium Sulfate |
Visualizations
Experimental Workflow for TiOCl₂ Synthesis from Metatitanic Acid
Caption: Workflow for the synthesis of this compound solution from metatitanic acid.
Troubleshooting Logic for Low Yield in TiOCl₂ Synthesis
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. Device and process for continuously preparing this compound solution - Eureka | Patsnap [eureka.patsnap.com]
- 2. Hydrolysis of TiCl(4): initial steps in the production of TiO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound in refined titanium tetrachloride by infrared spectroscopy - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. CN112624184B - Preparation method of this compound solution - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. pyrometallurgy.co.za [pyrometallurgy.co.za]
- 8. ineos.com [ineos.com]
- 9. kmml.com [kmml.com]
- 10. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Controlling TiO2 Particle Size in Titanium Oxychloride Hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of titanium dioxide (TiO2) nanoparticles via the hydrolysis of titanium oxychloride.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of TiO2 nanoparticles and provides actionable solutions based on established experimental findings.
Q1: Why are the synthesized TiO2 particles too large?
A1: Several factors can contribute to the formation of oversized TiO2 particles. Consider the following:
-
pH of the reaction medium: In acidic conditions, a lower pH (higher H+ concentration) can inhibit the hydrolysis of the titanium precursor, leading to fewer nuclei and subsequent growth of larger particles.[1] Conversely, at very low pH values (e.g., below 5), repulsive interactions can prevent the coalescence of nanocrystallites, leading to smaller particles.[2]
-
Reaction Temperature: Higher hydrolysis or preheating temperatures generally lead to smaller average particle sizes.[3][4] If your particles are too large, consider increasing the reaction temperature.
-
Reactant Concentration: A higher concentration of the titanium precursor can lead to larger particles.[3] Try reducing the concentration of this compound in your reaction.
-
Water Content: The amount of water plays a crucial role. Insufficient water can lead to the formation of larger TiO2 particles due to a lower degree of hydrolysis.[1] However, an excessive amount of water can also promote the formation of larger particles.[1]
Q2: How can I achieve a more uniform particle size distribution?
A2: A narrow particle size distribution is often desirable. To improve uniformity:
-
Control the Nucleation and Growth Stages: The initial moments of the reaction are critical. Rapid nucleation followed by controlled growth is key. The formation of TiO2 crystal nuclei is most active in the first 300 seconds of the reaction.[1]
-
Adjust the pH: Maintaining a neutral pH can help in achieving a more normal particle size distribution.[1]
-
Optimize Temperature: Increasing the preheating temperature of reactants has been shown to produce a more uniform size distribution.[3]
Q3: The TiO2 powder is not in the desired crystalline phase (e.g., anatase vs. rutile). How can I control this?
A3: The crystalline phase of TiO2 is highly dependent on the synthesis conditions:
-
pH: The pH of the hydrolysis medium is a critical factor. At a low pH, the anatase phase is predominant, while a very acidic medium (pH < 4) can favor the formation of the rutile phase.[2][5][6]
-
Additives: The addition of certain substances can influence the resulting crystal phase. For example, the presence of sulfuric acid promotes the formation of the anatase phase and can inhibit the transformation to rutile even at high calcination temperatures.[7][8][9]
-
Calcination Temperature: Post-synthesis heat treatment (calcination) can induce phase transformations. The anatase-to-rutile transformation typically occurs at temperatures above 600°C.[10]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for TiO2 particle formation from this compound hydrolysis?
A1: The hydrolysis of titanium tetrachloride (TiCl4), which forms this compound in aqueous solutions, is a complex process.[11][12] It involves the initial hydrolysis of TiCl4 to form various titanium hydroxo-chloro complexes.[11][12] These intermediate species then undergo condensation reactions to form Ti-O-Ti bonds, leading to the nucleation and subsequent growth of TiO2 particles. The overall process is influenced by factors such as pH, temperature, and reactant concentrations.[1][13]
Q2: How does temperature affect the particle size of TiO2?
A2: Generally, an increase in the reaction or preheating temperature leads to a decrease in the average particle size of TiO2.[3][4] This is because higher temperatures can increase the nucleation rate, leading to the formation of a larger number of smaller nuclei.
Q3: What is the role of pH in controlling the particle size and phase of TiO2?
A3: The pH of the reaction medium has a significant impact on both the particle size and the crystalline phase of the resulting TiO2.
-
Particle Size: In acidic environments, a lower pH can lead to larger particles by inhibiting hydrolysis.[1] However, some studies have shown that in highly acidic mediums, the crystallite size may decrease.[2]
-
Crystalline Phase: Lower pH levels generally favor the formation of the anatase phase.[5] However, at very low pH, the rutile phase can become dominant.[2][14]
Q4: Can I use additives to control the particle size?
A4: Yes, additives can be used to control the particle size. For example, the addition of sulfuric acid has been shown to decrease the particle size of anatase nanocrystals.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of various experimental parameters on the particle size of TiO2 synthesized from this compound hydrolysis.
Table 1: Effect of pH on TiO2 Particle Size
| pH | Average Particle/Crystallite Size (nm) | Crystalline Phase | Reference |
| 3.2 | 7.77 | Anatase, Brookite, Rutile | [2] |
| 5.0 | 21.02 | Anatase | [2] |
| 6.8 | 9.92 | Anatase | [2] |
| Acidic | Larger than neutral | - | [1] |
| Neutral | Smaller than acidic | - | [1] |
| 1 | ~10 | Rutile | [14] |
| 8 | ~5 | Anatase and Brookite | [14] |
Table 2: Effect of Temperature on TiO2 Particle Size
| Condition | Temperature (°C) | Average Particle Size (nm) | Reference |
| Hydrolysis | Increasing | Decreasing | [7] |
| Calcination | 400 | ~28 | [15] |
| Calcination | 450 | - | [10] |
| Calcination | 550-650 | - | [10] |
| Calcination | 750 | - | [10] |
Experimental Protocols
Protocol 1: Synthesis of Anatase TiO2 Nanocrystals using Sulfuric Acid Additive
This protocol is adapted from Li et al. (2011).[7]
-
Preparation of Sulfuric Acid Solution: Prepare a diluted solution of sulfuric acid (e.g., 10%).
-
Addition of TiCl4: Slowly add 1 ml of TiCl4 to the diluted sulfuric acid solution at 0°C in an ice-water bath with vigorous stirring.
-
Formation of Solution: Continue stirring for approximately 30 minutes until a grey solution is formed.
-
Heating: Heat the solution to above 60°C until it becomes clear.
-
Hydrolysis and Precipitation: The hydrolysis will result in the precipitation of TiO2.
-
Washing and Drying: Wash the precipitate with ethanol and then dry it.
-
Calcination (Optional): Calcine the dried powder at a desired temperature (e.g., 400-600°C) for 2 hours to control crystallinity and particle size.[7]
Protocol 2: General Hydrolysis of TiCl4
This is a general procedure based on multiple sources.
-
Precursor Solution: Prepare an aqueous solution of titanium tetrachloride (TiCl4). The concentration will influence the final particle size.
-
pH Adjustment: Adjust the pH of the solution using an acid (e.g., HCl) or a base (e.g., NH4OH) to the desired level.[15]
-
Hydrolysis: Heat the solution to a specific temperature (e.g., 60-80°C) and maintain it for a set duration to induce hydrolysis and precipitation of TiO2.[5]
-
Aging: Allow the solution to age for a period to promote particle growth and stabilization.
-
Separation and Washing: Separate the TiO2 particles from the solution by centrifugation or filtration and wash them multiple times with deionized water and/or ethanol to remove impurities.
-
Drying: Dry the washed particles in an oven at a moderate temperature (e.g., 100°C).
-
Calcination: Calcine the dried powder at a higher temperature (e.g., 400-800°C) to obtain the desired crystalline phase and size.[10]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Effects of Temperature on Particle Size in the Gas-Phase Production of TiO2 | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Preparation of TiO2 Anatase Nanocrystals by TiCl4 Hydrolysis with Additive H2SO4 | PLOS One [journals.plos.org]
- 8. Preparation of TiO2 anatase nanocrystals by TiCl4 hydrolysis with additive H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of TiO2 Anatase Nanocrystals by TiCl4 Hydrolysis with Additive H2SO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of annealing temperature on structural, optical, and photocatalytic properties of titanium dioxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolysis of TiCl4: Initial Steps in the Production of TiO2 | Journal Article | PNNL [pnnl.gov]
- 12. Hydrolysis of TiCl(4): initial steps in the production of TiO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of titanium dioxide nanoparticles with renewable resources and their applications: review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journal-spqeo.org.ua [journal-spqeo.org.ua]
Technical Support Center: Managing the Exothermic Hydrolysis of Titanium Tetrachloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of titanium tetrachloride (TiCl₄). The information is designed to help manage the highly exothermic nature of this reaction and ensure safe and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TiCl₄ hydrolysis reaction is proceeding too quickly, generating excessive heat and fumes. How can I slow it down?
A1: The reaction of TiCl₄ with water is inherently rapid and highly exothermic.[1][2][3][4][5] To control the reaction rate and manage the exotherm, consider the following strategies:
-
Cooling: Conduct the reaction in an ice-water bath to maintain a low temperature, typically around 0°C.[6][7]
-
Slow Addition: Add the TiCl₄ to the aqueous solution dropwise and with vigorous stirring. This ensures that the heat generated is dissipated more effectively.
-
Dilution: Using a more dilute solution of TiCl₄ can help to moderate the reaction rate.
-
Solvent System Modification: Introducing a co-solvent like ethanol can act as an inhibitor and slow down the hydrolysis process.[8][9]
Q2: I am observing the formation of a dense white smoke during the reaction. What is it and is it hazardous?
A2: The white smoke is a result of the TiCl₄ reacting with moisture in the air.[1][2] This fume is a mixture of finely divided titanium dioxide (TiO₂) or titanium oxychloride particles and corrosive hydrochloric acid (HCl) mist.[1][2] It is crucial to handle TiCl₄ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including respiratory protection, to avoid inhalation.
Q3: What are the key factors that influence the characteristics of the final TiO₂ product?
A3: The properties of the resulting titanium dioxide, such as particle size and crystal phase (anatase, rutile, or brookite), are highly dependent on the experimental conditions.[10][11] Key influencing factors include:
-
Reaction Temperature: Both the hydrolysis and calcination temperatures play a significant role in determining the primary particle size and crystal phase.[6][7][12]
-
Acidity (pH): The pH of the reaction medium can affect the hydrolysis rate and the final product's phase composition.[8][9][13] For instance, acidic conditions created by sulfuric or hydrochloric acid can promote the formation of the anatase phase.[6][7][14]
-
Additives: The presence of certain additives can direct the crystal phase. For example, sulfuric acid can promote the anatase phase, while ionic liquids like [Emim]Br can be used to control the rutile content.[6][7][14]
-
Concentration of Reactants: The ratio of water to TiCl₄ influences the extent of hydrolysis and the final conversion rate.[8]
Q4: How can I safely quench the remaining TiCl₄ after my experiment?
A4: To safely quench unreacted TiCl₄, slowly add the reaction mixture to a large volume of a suitable quenching agent under vigorous stirring and cooling. A common approach is to use a beaker of water or isopropanol with ice.[15] Always perform this procedure in a fume hood.
Q5: What are the recommended storage and handling procedures for TiCl₄?
A5: Due to its high reactivity with moisture, TiCl₄ must be stored in tightly sealed containers under a dry, inert atmosphere.[16] Storage tanks should be located above ground to allow for regular inspection.[1] All handling of TiCl₄ should be conducted in a way that prevents its release into the atmosphere.[1][2] This includes using dedicated and properly designed pipework and valves.[1]
Data Presentation
Table 1: Influence of Reaction Parameters on TiCl₄ Hydrolysis
| Parameter | Effect on Reaction | Influence on Product | Reference |
| Temperature | Higher temperature increases reaction rate. | Affects particle size and crystal phase.[6][7] | [8][9] |
| pH / Acidity | Lower pH can inhibit the hydrolysis rate.[13] | Can control the crystal phase (e.g., acidic conditions favor anatase).[6][7][14] | [8][9] |
| Water Volume | Higher water volume increases the conversion rate up to a certain point. | Affects the degree of hydrolysis and can influence particle size.[13] | [8] |
| Ethanol Amount | Acts as an inhibitor, slowing the reaction rate. | Can be used to control the reaction and particle formation. | [8][9] |
Experimental Protocols
Protocol 1: Controlled Hydrolysis of TiCl₄ for Anatase Nanocrystal Synthesis
This protocol is adapted from a method for synthesizing anatase TiO₂ nanocrystals.[6][7]
-
Preparation: Prepare a diluted sulfuric acid (10%) solution.
-
Cooling: Place the desired amount of the diluted sulfuric acid solution in a beaker and cool it to 0°C in an ice-water bath.
-
Addition of TiCl₄: While vigorously stirring the cooled acid solution, slowly add 1 ml of TiCl₄ dropwise. A white fume of HCl will be released.
-
Initial Reaction: Continue stirring the mixture in the ice-water bath. A grey solution will form after approximately 30 minutes.
-
Heating: Heat the solution to above 60°C. The solution should become clear.
-
Product Formation: As the reaction proceeds at the elevated temperature, TiO₂ nanoparticles will precipitate.
-
Washing and Collection: Separate the product by centrifugation and wash it several times with distilled water and anhydrous ethanol.[14]
Visualizations
Caption: Simplified reaction pathway for the hydrolysis of TiCl₄.
Caption: Troubleshooting workflow for managing an uncontrolled exothermic reaction.
References
- 1. tdma.info [tdma.info]
- 2. sqas.docs.cefic.org [sqas.docs.cefic.org]
- 3. icheme.org [icheme.org]
- 4. scribd.com [scribd.com]
- 5. quora.com [quora.com]
- 6. Preparation of TiO2 Anatase Nanocrystals by TiCl4 Hydrolysis with Additive H2SO4 | PLOS One [journals.plos.org]
- 7. Preparation of TiO2 Anatase Nanocrystals by TiCl4 Hydrolysis with Additive H2SO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolysis of TiCl4: Initial Steps in the Production of TiO2 | Journal Article | PNNL [pnnl.gov]
- 11. Hydrolysis of TiCl(4): initial steps in the production of TiO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Preparation of TiO2 Anatase Nanocrystals by TiCl4 Hydrolysis with Additive H2SO4 | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. nbinno.com [nbinno.com]
troubleshooting uneven concentration in continuous flow synthesis of TiOCl2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the continuous flow synthesis of titanium oxychloride (TiOCl₂). Our aim is to help you address challenges related to achieving consistent product concentration and maintaining process stability.
Troubleshooting Guide: Uneven Concentration
Uneven product concentration is a common issue in continuous flow synthesis, often stemming from a combination of factors related to reaction kinetics, fluid dynamics, and equipment performance. This guide provides a structured approach to diagnosing and resolving these issues.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| CONC-01 | Why is the concentration of my TiOCl₂ solution fluctuating at the reactor outlet? | Inadequate Mixing: Poor mixing of the titanium tetrachloride (TiCl₄) and water streams can lead to localized areas of high and low reactant concentration, resulting in a non-uniform product stream.[1][2][3] Temperature Gradients: The hydrolysis of TiCl₄ is highly exothermic.[4] Inefficient heat removal can create temperature gradients within the reactor, affecting reaction rates and leading to inconsistent product formation.[5][6] Pulsating Flow: Inconsistent flow rates from pumps can cause variations in residence time and reactant stoichiometry in the reaction zone. | Improve Mixing: • Implement a static mixer or a packed-bed reactor to enhance mixing of the reactant streams before they enter the main reactor.[7] • Ensure the mixer design is appropriate for the flow rates and viscosities of your reactants.[8] Enhance Heat Transfer: • Utilize a reactor with a high surface-area-to-volume ratio, such as a microreactor, to improve heat dissipation.[6] • Employ a cooling jacket or a heat exchanger to actively manage the reaction temperature.[5] Stabilize Flow: • Use high-precision pumps (e.g., syringe or HPLC pumps) to deliver smooth, pulse-free flow. • Install a back-pressure regulator to maintain a constant pressure within the system and minimize flow fluctuations.[9] |
| CONC-02 | I'm observing a gradual decrease in TiOCl₂ concentration over time. What could be the cause? | Reactor Fouling/Clogging: Precipitation of titanium dioxide (TiO₂) or other byproducts can coat the internal surfaces of the reactor, reducing its effective volume and altering flow dynamics.[10][11] This is a common issue in continuous flow synthesis involving solids.[12] Side Reactions: Excessive hydrolysis, particularly at elevated temperatures, can lead to the formation of insoluble TiO₂, which consumes the desired product.[5] | Mitigate Fouling: • Start with lower reactant concentrations to reduce the likelihood of precipitation.[7] • Increase the flow rate to minimize residence time and prevent particle settling. • Consider using a segmented flow approach with an immiscible carrier fluid to prevent wall contact.[13] • A patent for continuous TiOCl₂ production suggests using a falling film absorber and operating under a slight negative pressure to manage the reaction and prevent blockages.[5] Control Side Reactions: • Precisely control the reaction temperature to minimize excessive hydrolysis. • Adjust the stoichiometry of the reactants to favor the formation of TiOCl₂. |
| CONC-03 | My initial product concentration is correct, but it becomes inconsistent after scaling up the process. Why? | Heat and Mass Transfer Limitations: Scaling up a continuous flow process can negatively impact heat and mass transfer, leading to the same issues of temperature gradients and poor mixing seen in smaller-scale setups, but amplified.[6] Changes in Fluid Dynamics: Increasing the reactor volume or flow rates can alter the flow regime (e.g., from laminar to turbulent), which can affect mixing efficiency and residence time distribution. | Strategic Scale-Up: • Instead of simply increasing the reactor size ("scaling-up"), consider "numbering-up" by running multiple smaller reactors in parallel to maintain optimal heat and mass transfer characteristics.[6] • Re-optimize mixing parameters and temperature control for the scaled-up system. • Perform computational fluid dynamics (CFD) simulations to better understand and predict the fluid dynamics of the scaled-up reactor. |
Troubleshooting Workflow Diagram
References
- 1. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 4. mt.com [mt.com]
- 5. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. labunlimited.com [labunlimited.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Non-fouling flow reactors for nanomaterial synthesis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. chimia.ch [chimia.ch]
- 12. The assembly and use of continuous flow systems for chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Non-fouling flow reactors for nanomaterial synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00412G [pubs.rsc.org]
Technical Support Center: Controlled Hydrolysis of Titanium Oxychloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimization of pH during the controlled hydrolysis of titanium oxychloride (TiOCl₂).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Undesired Crystalline Phase of TiO₂ Formed (e.g., Rutile instead of Anatase) | Incorrect pH: The pH of the reaction medium is a primary determinant of the resulting TiO₂ polymorph.[1][2] | - Verify the final pH of the solution before initiating hydrolysis. - For anatase, a pH greater than 3 is generally required, with single-phase anatase often forming between pH 5 and 7.[1] - Rutile formation is favored in highly acidic conditions, typically between pH 0 and 1.[1] - A mixture of phases can occur at intermediate pH values (e.g., pH 2-3).[1] |
| Inadequate Temperature Control: The reaction temperature can influence the crystalline phase. | - Ensure precise and stable temperature control throughout the hydrolysis process. | |
| Broad Particle Size Distribution | Inhomogeneous pH: Localized variations in pH can lead to non-uniform nucleation and growth rates. | - Ensure vigorous and consistent stirring during the addition of acid or base to maintain a homogeneous pH throughout the solution. |
| Rapid pH Adjustment: A sudden change in pH can cause a burst of nucleation, leading to a wide range of particle sizes. | - Add the pH-adjusting solution (e.g., HCl or NH₄OH) dropwise or at a slow, controlled rate.[3] | |
| Particle Agglomeration | pH near Isoelectric Point: At the isoelectric point of TiO₂, the surface charge is minimal, leading to particle agglomeration. The isoelectric point for TiO₂ is typically in the pH range of 5 to 6.8.[4] | - Adjust the pH of the solution to be significantly higher or lower than the isoelectric point to induce electrostatic repulsion between particles. - Consider the use of stabilizing agents or surfactants. |
| High Precursor Concentration: A high concentration of this compound can lead to a high density of nanoparticles, increasing the likelihood of collisions and agglomeration. | - Experiment with lower initial concentrations of the this compound solution. | |
| Incomplete or Slow Hydrolysis | Low Temperature: The rate of hydrolysis is temperature-dependent. | - Increase the reaction temperature within the limits of the desired experimental parameters. |
| Insufficient Water: The hydrolysis reaction requires water. | - Ensure an adequate amount of water is present in the reaction mixture. The reaction is TiCl₄ + H₂O → TiOCl₂ + 2HCl.[5] | |
| Formation of a Gel Instead of a Precipitate | Specific Reagents: The presence of certain reagents, such as tartaric acid, can lead to gel formation upon heating.[6] | - Review the composition of the reaction mixture. If gelation is undesirable, avoid additives known to promote it. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of pH in the controlled hydrolysis of this compound?
A1: The pH of the reaction medium is a critical parameter that significantly influences the hydrolysis of this compound and the subsequent formation of titanium dioxide (TiO₂) nanoparticles. It primarily affects:
-
Crystalline Phase: The pH determines which polymorph of TiO₂ (anatase, rutile, or brookite) is formed.[1][2]
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Particle Size and Morphology: The pH influences the nucleation and growth kinetics, thereby affecting the final size and shape of the nanoparticles.[2][7]
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Colloidal Stability: The pH affects the surface charge of the nanoparticles, which in turn governs their stability against agglomeration.[4]
Q2: How does the starting material (Titanium Tetrachloride vs. This compound) affect the pH optimization process?
A2: Titanium tetrachloride (TiCl₄) is a common precursor which hydrolyzes to form this compound (TiOCl₂) in situ.[5] When starting with TiCl₄, the initial hydrolysis reaction produces hydrochloric acid (HCl), making the solution highly acidic. Therefore, a base is typically required to raise the pH to the desired level for controlled precipitation. If you start with a prepared this compound solution, the initial pH may be less acidic, but careful adjustment and monitoring are still crucial for controlled hydrolysis.
Q3: What are the typical pH ranges for obtaining specific TiO₂ crystalline phases?
A3: While the exact pH ranges can vary based on other experimental conditions (temperature, precursor concentration, etc.), general guidelines are as follows:
-
Rutile: Predominantly forms in highly acidic conditions, typically at a pH between 0 and 1.[1]
-
Anatase: Favored at a pH greater than 3. Single-phase anatase is often obtained in the pH range of 5 to 7.[1]
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Anatase and Brookite Mixture: Can be obtained at a pH of around 8.[1]
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Mixture of all three phases: May be present in the reaction products at a pH between 2 and 3.[1]
Q4: Can I use different acids or bases to adjust the pH?
A4: Yes, but the choice of acid or base can influence the final product. Hydrochloric acid (HCl) is commonly used to lower the pH, while ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) are often used to raise it.[3] It is important to consider that the counter-ions (e.g., Cl⁻, NH₄⁺, Na⁺) may be incorporated into the final product or affect the colloidal stability of the nanoparticles.
Q5: How can I monitor the pH during the hydrolysis reaction?
A5: A calibrated pH meter with a glass electrode is the most common and accurate method for monitoring the pH of the solution in real-time. It is crucial to ensure the pH probe is compatible with the chemical environment of your experiment.
Data Presentation
Table 1: Effect of pH on TiO₂ Nanoparticle Properties from Titanium Precursors
| pH | Precursor | Crystalline Phase(s) | Average Particle/Crystallite Size | Morphology | Reference |
| 1 | TiCl₄ | Rutile | ~10 nm | Rod-like | [1] |
| 3.2 | Ti-alkoxide (sol-gel) | Rutile (dominant), Anatase, Brookite | ~8 nm | - | [2] |
| 5.0 | Ti-alkoxide (sol-gel) | Anatase | 21-24 nm | - | [2] |
| 6.8 | Ti-alkoxide (sol-gel) | Anatase | - | - | [2] |
| 8 | TiCl₄ | Anatase and Brookite | ~5 nm | Ellipsoidal | [1] |
| 9 | Ti-alkoxide (sol-gel) | Anatase | 8.4 nm | Spherical | [4][8] |
Experimental Protocols
Key Experiment: pH-Controlled Hydrolysis of this compound for TiO₂ Nanoparticle Synthesis
Objective: To synthesize TiO₂ nanoparticles with a controlled crystalline phase and particle size by optimizing the pH of the hydrolysis reaction.
Materials:
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This compound (TiOCl₂) solution or Titanium tetrachloride (TiCl₄)
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Deionized water
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Hydrochloric acid (HCl, for pH adjustment)
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Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) (for pH adjustment)
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pH meter
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Stirring hotplate
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Reaction vessel (e.g., beaker, round-bottom flask)
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Condenser (if heating)
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Centrifuge and centrifuge tubes
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Drying oven or furnace
Methodology:
-
Precursor Solution Preparation:
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If starting with TiOCl₂ solution, dilute it to the desired concentration with deionized water.
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If starting with TiCl₄, slowly add a measured amount of TiCl₄ to ice-cold deionized water under vigorous stirring in a fume hood. This reaction is highly exothermic and releases HCl gas.[9] The resulting solution will be a form of this compound.
-
-
pH Adjustment:
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Place the precursor solution in the reaction vessel on a stirring hotplate and begin stirring.
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Immerse a calibrated pH electrode into the solution to monitor the pH.
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Slowly add the chosen acid (e.g., HCl) or base (e.g., NH₄OH) dropwise to adjust the pH to the target value for the desired TiO₂ phase (refer to Table 1). Ensure the solution is well-mixed to avoid localized pH gradients.
-
-
Hydrolysis:
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Once the desired pH is stable, heat the solution to the intended reaction temperature (e.g., 70-90 °C) while continuing to stir. A condenser may be necessary to prevent solvent evaporation.
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Maintain the reaction at the set temperature for a specific duration (e.g., 1-4 hours) to allow for complete hydrolysis and particle growth. A white precipitate of TiO₂ should form.
-
-
Purification:
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After the reaction is complete, allow the solution to cool to room temperature.
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Separate the TiO₂ nanoparticles from the solution by centrifugation.
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Discard the supernatant and wash the nanoparticle pellet by re-dispersing it in deionized water and centrifuging again. Repeat this washing step several times to remove residual ions.
-
-
Drying and Calcination:
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Dry the washed nanoparticle pellet in an oven at a low temperature (e.g., 80-100 °C) to remove water.
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If required, the dried powder can be calcined at a higher temperature (e.g., 400-500 °C) to improve crystallinity.[2]
-
Mandatory Visualization
Caption: Experimental workflow for the pH-controlled hydrolysis of this compound.
Caption: Influence of pH on the hydrolysis pathway and resulting nanoparticle properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Device and process for continuously preparing this compound solution - Eureka | Patsnap [eureka.patsnap.com]
- 6. primaryinfo.com [primaryinfo.com]
- 7. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Corrosion in Reactors for Titanium Oxychloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate corrosion in reactors during titanium oxychloride synthesis.
Troubleshooting Guide
This guide addresses common corrosion-related issues encountered during the synthesis of this compound, which involves the hydrolysis of titanium tetrachloride (TiCl₄). The process generates highly corrosive hydrochloric acid (HCl) as a byproduct, creating a challenging environment for reactor materials.
Issue 1: Unexpectedly High General Corrosion Rate of the Reactor
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Question: My titanium reactor is exhibiting a higher-than-expected general corrosion rate during this compound synthesis. What are the likely causes and how can I resolve this?
-
Answer: An elevated general corrosion rate in a titanium reactor is often due to a breakdown of the passive titanium dioxide (TiO₂) layer. This can be caused by several factors related to the reaction environment. The hydrolysis of TiCl₄ produces significant amounts of hydrochloric acid, which can be aggressive to titanium, especially at higher concentrations and temperatures.
Possible Causes:
-
High Hydrochloric Acid Concentration: The concentration of HCl generated during synthesis may be higher than the tolerance limit of the titanium grade used, particularly at elevated temperatures.
-
Elevated Temperatures: Increased process temperatures accelerate corrosion rates.
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Inappropriate Titanium Grade: The grade of titanium used for the reactor may not be suitable for the specific operating conditions. For instance, commercially pure titanium (e.g., Grade 2) has lower resistance to reducing acids like HCl compared to palladium-alloyed grades (e.g., Grade 7).[1]
Troubleshooting Steps:
-
Verify Operating Parameters: Confirm that the reaction temperature and the concentration of reactants are within the designed limits for the reactor's material.
-
Material Compatibility Check: Review the material specifications of your reactor. For environments with high concentrations of non-oxidizing acids like HCl, consider using a more resistant titanium alloy, such as Ti-Pd Grade 7.[1]
-
Consider Corrosion Inhibitors: The presence of oxidizing ions, such as ferric (Fe³⁺) or cupric (Cu²⁺) ions, can inhibit the corrosion of titanium in hydrochloric acid.[2] The addition of small amounts of these ions to the process stream, if compatible with your synthesis, can significantly reduce corrosion.
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Process Optimization: If possible, adjust the process to lower the reaction temperature or manage the concentration of HCl.
-
Issue 2: Localized Pitting and Crevice Corrosion Observed on Reactor Internals
-
Question: I have observed localized pitting and corrosion within crevices (e.g., under gaskets, bolts, or deposits) in my reactor after a synthesis run. What is causing this and what are the mitigation strategies?
-
Answer: This localized attack is likely pitting and crevice corrosion. Titanium and its alloys are susceptible to this form of corrosion in hot, concentrated chloride solutions, which are characteristic of the this compound synthesis environment.[3][4][5][6]
Mechanism: Within a crevice, the localized environment can become depleted of oxygen, preventing the reformation of the protective passive TiO₂ layer. The hydrolysis of entrapped reactants leads to a significant increase in the concentration of chloride ions and a sharp decrease in pH, creating a highly acidic and aggressive microenvironment that breaks down the passive film and initiates corrosion.[6]
Troubleshooting and Prevention:
-
Reactor Design: Minimize crevices in the reactor design. Opt for smooth surfaces and welded joints over bolted connections where feasible.
-
Regular Cleaning: Implement a strict cleaning protocol to remove any deposits or scale that could create crevices.
-
Material Selection: For services with a high risk of crevice corrosion, particularly at temperatures above 70°C, consider using more resistant alloys. Titanium Grade 7 (Ti-0.15Pd) or Grade 12 (Ti-0.3Mo-0.8Ni) offer significantly improved resistance to crevice corrosion in hot chloride environments compared to commercially pure grades.[3]
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Temperature Control: Since the susceptibility to crevice corrosion increases with temperature, maintaining the lowest possible operating temperature can be an effective mitigation strategy.[3][5]
-
Issue 3: Cracking Observed in High-Stress Areas of the Reactor
-
Question: We have found cracks in areas of high mechanical stress, such as welds or bends, in our titanium alloy reactor. Could this be related to the chemical environment?
-
Answer: The observed cracking is likely due to Stress Corrosion Cracking (SCC). SCC can occur when a susceptible material is subjected to a tensile stress in a specific corrosive environment.[7][8] While titanium alloys are generally resistant to SCC in many environments, they can be susceptible in the presence of chlorides at elevated temperatures.[7][9]
Contributing Factors:
-
Susceptible Material: Certain titanium alloys are more prone to SCC than others.
-
Tensile Stress: This can be residual stress from fabrication (e.g., welding) or applied stress from operation.
-
Corrosive Environment: Hot chloride solutions, such as those present during this compound synthesis, can promote SCC in susceptible titanium alloys.[7]
Mitigation Strategies:
-
Proper Material Selection: Choose a titanium alloy with high resistance to SCC in chloride environments.
-
Stress Relief: For fabricated components, a post-weld heat treatment can relieve residual stresses, significantly reducing the risk of SCC.
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Control of Operating Conditions: Avoid unnecessarily high temperatures and ensure that the chloride concentration remains within the acceptable limits for the chosen alloy.
-
Inhibitors: Certain anions, such as sulfates and nitrates, can inhibit SCC in some cases.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which grade of titanium is best suited for reactors used in this compound synthesis?
A1: The optimal grade of titanium depends on the specific operating conditions (temperature, pressure, and concentration of HCl).
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Titanium Grade 2 (Commercially Pure): Suitable for less aggressive conditions with moderate temperatures and lower HCl concentrations.[1]
-
Titanium Grade 7 (Ti-0.15Pd): This palladium-containing alloy offers superior resistance to reducing acids like HCl and is highly resistant to crevice corrosion. It is often the preferred choice for more severe conditions involving hot, concentrated chloride solutions.[1][2]
-
Titanium Grade 12 (Ti-0.3Mo-0.8Ni): Provides enhanced strength at higher temperatures and offers good resistance to crevice corrosion, often at a lower cost than Grade 7.
Q2: How does temperature affect the corrosion of titanium in this process?
A2: Temperature is a critical factor. An increase in temperature significantly accelerates all forms of corrosion, including general corrosion, pitting, and crevice corrosion.[3][4][5] For instance, the critical temperature for the onset of crevice corrosion in titanium is generally considered to be above 70-80°C in concentrated chloride solutions.[3]
Q3: Can corrosion inhibitors be used to protect the reactor?
A3: Yes, certain substances can act as corrosion inhibitors for titanium in acidic chloride environments.
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Oxidizing Metal Ions: Small amounts of multivalent metal ions such as ferric (Fe³⁺), cupric (Cu²⁺), or molybdate (MoO₄²⁻) ions can help to passivate titanium and significantly reduce corrosion rates in hydrochloric acid.[2][10]
-
Organic Inhibitors: Some organic compounds, such as aniline and thiocarbamide, have been shown to inhibit corrosion of titanium in hydrochloric acid solutions.[11][12] The compatibility of any inhibitor with the synthesis process and final product purity must be carefully evaluated.
Q4: What are the best practices for cleaning and maintaining a titanium reactor to minimize corrosion?
A4:
-
Regular and Thorough Cleaning: Implement a strict cleaning schedule to prevent the buildup of process residues and scales, which can lead to crevice corrosion.
-
Avoid Abrasive Cleaning Methods: Use non-metallic brushes and tools to avoid damaging the passive oxide layer.
-
Proper Cleaning Agents: Use cleaning agents that are compatible with titanium. Avoid using pure hydrochloric or sulfuric acid for cleaning, as these can cause severe corrosion. If acidic cleaning is necessary, ensure it contains effective inhibitors.[2]
-
Routine Inspection: Conduct regular visual inspections and non-destructive testing to detect early signs of corrosion.
Quantitative Data on Corrosion Rates
The following table summarizes the corrosion rates of Titanium Grade 2 and Grade 7 in hydrochloric acid, a key corrosive agent in this compound synthesis.
| Material | Acid Concentration (% by weight) | Temperature (°C) | Corrosion Rate (mm/year) |
| Titanium Grade 2 | 3 | Room | < 0.127 |
| 7 | Room | < 0.127 | |
| 10 | 50 | > 1.27 | |
| 10 | 70 | > 1.27 | |
| 15 | 35 | > 1.27 | |
| Titanium Grade 7 | 15 | 35 | < 0.127 |
| 20 | Room | < 0.127 | |
| 27 | Room | < 0.127 | |
| 5 | Boiling | < 0.127 |
Data compiled from multiple sources.[1][2][11]
Experimental Protocols
Protocol: Laboratory Immersion Corrosion Testing (Based on ASTM G31)
This protocol outlines a standardized method for determining the corrosion rate of titanium alloys in a simulated this compound synthesis environment.
1. Specimen Preparation: a. Cut test coupons of the desired titanium alloy to a standard size (e.g., 50mm x 25mm x 2mm). b. Drill a hole near the top edge for suspension. c. Abrade all surfaces with 120-grit silicon carbide paper, followed by cleaning with a non-corrosive detergent. d. Rinse with deionized water, degrease with acetone, and allow to air dry. e. Weigh the specimens to an accuracy of 0.1 mg.
2. Test Apparatus: a. Use a glass flask or beaker of sufficient size to avoid contact between specimens. b. A reflux condenser should be used to prevent changes in solution concentration due to evaporation. c. Specimens should be suspended using a non-metallic holder (e.g., glass hooks or PTFE thread).
3. Test Solution: a. Prepare a solution that simulates the corrosive environment. This should contain a specific concentration of hydrochloric acid and may include TiCl₄ or its hydrolysis products. b. The volume of the test solution should be sufficient to avoid depletion of corrosive agents (typically 20-50 mL per square centimeter of specimen surface area).
4. Test Procedure: a. Immerse the prepared specimens completely in the test solution. b. Maintain the solution at the desired test temperature using a water bath or heating mantle. c. The duration of the test can vary from hours to days, depending on the expected corrosion rate. A common duration is 240 hours.
5. Post-Test Evaluation: a. At the end of the test, remove the specimens and gently clean them to remove corrosion products. b. Rinse with deionized water and dry thoroughly. c. Reweigh the specimens to determine the mass loss. d. Calculate the corrosion rate in millimeters per year (mm/yr) using the formula: Corrosion Rate = (K × W) / (A × T × D) where:
- K = a constant (8.76 × 10⁴)
- W = mass loss in grams
- A = surface area in cm²
- T = exposure time in hours
- D = density of the material in g/cm³
Visualizations
Caption: Hydrolysis of TiCl₄ leads to corrosive HCl production.
Caption: A logical workflow for troubleshooting corrosion issues.
References
- 1. Corrosion Rates for Titanium Gr.2 and Gr.7 [metalspiping.com]
- 2. azom.com [azom.com]
- 3. corrosion of titanium alloys 2 | Total Materia [totalmateria.com]
- 4. toptitech.com [toptitech.com]
- 5. researchgate.net [researchgate.net]
- 6. content.ampp.org [content.ampp.org]
- 7. content.ampp.org [content.ampp.org]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. dl.asminternational.org [dl.asminternational.org]
- 10. electrochemsci.org [electrochemsci.org]
- 11. iosrjournals.org [iosrjournals.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Titanium Oxychloride from Ilmenite Ore
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of titanium oxychloride (TiOCl₂) derived from ilmenite ore. The following sections detail experimental protocols, quantitative data on impurity removal, and solutions to common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound derived from ilmenite ore?
A1: The primary impurity in this compound derived from ilmenite (FeTiO₃) is iron. Other significant metallic impurities include vanadium, manganese, aluminum, and silicon.[1][2] The presence of these impurities, particularly iron and vanadium, can negatively impact the quality and performance of the final titanium product.[3]
Q2: What are the principal methods for removing iron impurities from this compound solutions?
A2: The two main strategies for removing iron and other metallic impurities from acidic titanium chloride solutions are solvent extraction and selective precipitation/crystallization.
-
Solvent Extraction: This method uses an organic solvent containing an extractant to selectively remove iron ions from the aqueous this compound solution.[4][5]
-
Selective Precipitation/Crystallization: This technique involves carefully controlling conditions such as temperature, pH, and concentration to precipitate this compound while leaving impurities dissolved in the solution.[6][7]
Q3: How does the concentration of hydrochloric acid affect the purification process?
A3: The concentration of hydrochloric acid (HCl) is a critical parameter. In solvent extraction, a high HCl concentration can enhance the extraction of both iron and titanium, necessitating careful control to achieve selective separation.[4] During precipitation, the HCl concentration influences the stability of titanium ions in solution and can prevent premature hydrolysis.[8] Higher HCl concentrations (e.g., above 8 M) can lead to the formation of a white, opaque solution without precipitation, which can be leveraged for purification.[8][9]
Q4: What is the role of seeding in the crystallization of this compound?
A4: Seeding is the process of adding small crystals of pure this compound to a supersaturated solution to initiate and control crystallization. This technique helps to:
-
Promote heterogeneous nucleation over spontaneous homogeneous nucleation.
-
Control the crystal size distribution of the final product.
-
Improve the purity of the crystals by providing a preferential surface for the deposition of this compound over impurities.
Proper seeding can lead to a more efficient and reproducible crystallization process.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound.
Problem 1: Low Iron Removal Efficiency During Solvent Extraction
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the aqueous phase | Adjust the pH of the feed solution. The optimal pH for iron extraction can vary depending on the extractant used. |
| Inadequate extractant concentration | Increase the concentration of the extractant (e.g., TOPO, TBP) in the organic phase. |
| Insufficient mixing/contact time | Increase the agitation speed and/or the contact time between the aqueous and organic phases to ensure complete mass transfer. |
| Oxidation state of iron | Ensure that iron is in the ferric (Fe³⁺) state, as most extractants are more effective for Fe³⁺ than Fe²⁺. Oxidation can be achieved by adding an oxidizing agent like hydrogen peroxide. |
Problem 2: Co-precipitation of Iron with this compound
| Potential Cause | Troubleshooting Steps |
| High degree of supersaturation | Reduce the rate of cooling or solvent evaporation to control the level of supersaturation. This minimizes spontaneous nucleation and the trapping of impurities. |
| Inadequate pH control | Maintain a stable and optimal pH throughout the precipitation process. Fluctuations can cause iron hydroxides or oxychlorides to precipitate alongside the this compound. |
| Presence of fine suspended solids | Filter the leach liquor prior to crystallization to remove any particulate matter that could act as nucleation sites for both titanium and iron compounds. |
| Insufficient digestion time | Allow the precipitate to "digest" or age in the mother liquor. This process allows smaller, less pure crystals to redissolve and larger, purer crystals to grow, reducing the overall impurity content. |
Problem 3: Formation of a Gel-like Precipitate Instead of Crystals
| Potential Cause | Troubleshooting Steps |
| Rapid hydrolysis | Control the rate of water addition or temperature to slow down the hydrolysis reaction. The use of a chelating agent like acetic acid can also help to control the hydrolysis rate. |
| Incorrect temperature | Prepare and maintain the solution at a lower temperature, as higher temperatures can favor the formation of a gel. |
| High precursor concentration | Dilute the this compound solution to reduce the likelihood of gel formation. |
Quantitative Data on Impurity Removal
The following tables summarize the effectiveness of different purification methods based on data from various studies.
Table 1: Iron and Titanium Extraction Efficiency using Solvent Extraction
| Extractant | Aqueous Phase | Organic Phase | Extraction Efficiency (Fe) | Extraction Efficiency (Ti) | Reference |
| Tributyl Phosphate (TBP) | 8 M HCl | Kerosene | 99.99% | 1.84% | [5] |
| Trioctylphosphine Oxide (TOPO) | 6 M Chloride | Kerosene | - | 99% | [4] |
| Di-(2-ethylhexyl) phosphoric acid (HDEHP) | Chloride media | Kerosene | - | >95% | [10] |
| Acetylacetone | - | - | 73.4% | 2% | [11] |
Experimental Protocols
Protocol 1: Solvent Extraction of Iron using Trioctylphosphine Oxide (TOPO)
Objective: To selectively remove iron impurities from a titanium-rich acidic chloride solution.
Materials:
-
Ilmenite leach liquor (containing TiOCl₂ and FeCl₃ in HCl)
-
Trioctylphosphine Oxide (TOPO)
-
Kerosene (as diluent)
-
Hydrochloric acid (HCl) for concentration adjustment
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
ICP-OES for elemental analysis
Procedure:
-
Preparation of the Organic Phase: Prepare a solution of TOPO in kerosene at the desired concentration (e.g., 0.5 M).
-
Aqueous Phase Preparation: Adjust the HCl concentration of the ilmenite leach liquor to the desired level (e.g., 6 M).
-
Extraction: a. In a separatory funnel, mix equal volumes of the aqueous and organic phases. b. Shake the mixture vigorously for a predetermined time (e.g., 15-30 minutes) using a mechanical shaker to ensure thorough mixing and mass transfer. c. Allow the phases to separate.
-
Separation: Carefully separate the aqueous phase (raffinate) from the iron-loaded organic phase.
-
Analysis: Analyze the iron and titanium concentrations in the raffinate using ICP-OES to determine the extraction efficiency.[4][12]
Protocol 2: Purification of this compound by Fractional Crystallization
Objective: To purify this compound from an acidic solution by controlled precipitation.
Materials:
-
Purified ilmenite leach liquor (after solvent extraction, if necessary)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Filtration apparatus (e.g., Buchner funnel and vacuum flask)
-
Drying oven
Procedure:
-
Solution Preparation: Concentrate or dilute the this compound solution to achieve a supersaturated state upon cooling. The optimal concentration will depend on the HCl concentration and desired yield.
-
Crystallization: a. Transfer the solution to the jacketed reactor and heat to dissolve any existing crystals. b. Cool the solution slowly and controllably according to a predetermined cooling profile. c. Once the solution reaches the desired nucleation temperature, introduce seed crystals of pure this compound. d. Continue to cool the solution slowly to promote crystal growth.
-
Digestion: Hold the crystal slurry at the final temperature for a period of time (e.g., 1-2 hours) with gentle agitation to allow for crystal ripening and impurity exclusion.
-
Filtration and Washing: a. Filter the crystals from the mother liquor using the filtration apparatus. b. Wash the filter cake with a small amount of cold, acidified water or another suitable wash solution to remove entrained mother liquor containing impurities.
-
Drying: Dry the purified this compound crystals in an oven at a suitable temperature (e.g., 60-80°C) to remove residual moisture.
-
Analysis: Analyze the purity of the final product using ICP-OES or other appropriate analytical techniques.[8]
Visualizations
References
- 1. tsijournals.com [tsijournals.com]
- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 3. pyrometallurgy.co.za [pyrometallurgy.co.za]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4137292A - Purification of titanium trichloride - Google Patents [patents.google.com]
- 7. ena-norm.eu [ena-norm.eu]
- 8. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extraction equilibria and kinetics of Ti(IV) from leached chloride liquors of ilmenite | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Titanium Dioxide Synthesis: Titanium Oxychloride vs. Titanium Tetrachloride Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of a precursor is a critical determinant in the synthesis of titanium dioxide (TiO2) nanoparticles, profoundly influencing their physicochemical properties and subsequent performance in various applications, including photocatalysis, pharmaceuticals, and material science. This guide provides an objective comparison of TiO2 synthesized from two common inorganic precursors: titanium oxychloride (TiOCl2) and titanium tetrachloride (TiCl4). The information presented herein is supported by experimental data from scientific literature to aid in the selection of the most suitable precursor for specific research and development needs.
Comparative Analysis of TiO2 Properties
The properties of TiO2 nanoparticles are intricately linked to the precursor and the synthesis method employed. The following table summarizes key quantitative data for TiO2 synthesized from this compound and titanium tetrachloride. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Property | TiO2 from this compound (TiOCl2) | TiO2 from Titanium Tetrachloride (TiCl4) | Key Considerations |
| Primary Crystal Phase | Predominantly anatase, with potential for rutile or brookite formation depending on pH and temperature.[1] | Primarily anatase at lower temperatures; rutile formation is favored by slower addition of TiCl4 and can be controlled by pH.[2][3] | The anatase phase is generally more photocatalytically active.[4] |
| Particle Size | Nanocrystals. | Nanoparticles, with sizes reported around 5-20 nm.[2][5] Can be controlled by synthesis parameters.[6] | Smaller particle size generally leads to a larger surface area. |
| Surface Area | High surface area. | Can achieve high surface areas, for instance, 141 m²/g has been reported.[2][5] | A larger surface area can enhance photocatalytic activity. |
| Anatase-to-Rutile Transformation | Transformation to rutile can be influenced by temperature and pH during synthesis.[1] | The transformation is influenced by factors such as calcination temperature and the presence of additives like sulfuric acid, which can inhibit the transformation.[7][8] The presence of Cl- ions can also influence phase transformation.[9] | Rutile is the more thermodynamically stable phase.[8] |
| Photocatalytic Activity | Demonstrates photocatalytic activity, which can be enhanced by modifying the synthesis process to control morphology and nitrogen-containing species.[10] | Generally exhibits good photocatalytic activity, especially in the anatase form.[11][12] | Photocatalytic efficiency is dependent on a combination of factors including crystal phase, surface area, and particle size.[3] |
Experimental Protocols
The methodologies for synthesizing TiO2 from this compound and titanium tetrachloride are detailed below. These protocols are generalized from various experimental reports.
Synthesis of TiO2 from this compound (TiOCl2)
The synthesis of TiO2 from this compound often involves a controlled hydrolysis process.
1. Precursor Preparation:
-
A stock solution of this compound (TiOCl2) is prepared in an acidic medium to stabilize the titanium ions.[13]
2. Hydrolysis:
-
The hydrolysis of the TiOCl2 solution can be initiated by adjusting the pH or by a solvothermal treatment. For instance, gentle hydrolysis in a controlled humidity environment can lead to the formation of a crystalline precursor.[1]
-
Alternatively, a base such as tetramethylammonium hydroxide can be used to induce hydrolysis under autogenous pressure at elevated temperatures (e.g., 120 °C).[1]
3. Control of Crystal Phase:
-
The final crystal phase (anatase, rutile, or brookite) is highly dependent on the pH of the reaction medium. Acidic conditions tend to favor the formation of anatase and then rutile as the pH decreases, while basic conditions can lead to the formation of other phases.[1]
4. Post-synthesis Treatment:
-
The resulting precipitate is typically washed to remove impurities and then dried.
-
Calcination at elevated temperatures may be performed to improve crystallinity and induce phase transformations.
Synthesis of TiO2 from Titanium Tetrachloride (TiCl4)
The sol-gel method is a common approach for synthesizing TiO2 from titanium tetrachloride.
1. Precursor Handling:
-
Titanium tetrachloride (TiCl4) is a highly reactive and corrosive liquid that reacts violently with water.[14] Therefore, it must be handled with care, typically in a controlled atmosphere and at low temperatures (e.g., in an ice-water bath).[15]
2. Hydrolysis/Sol Formation:
-
TiCl4 is added dropwise to a cooled aqueous solution, often containing an acid like HCl to control the hydrolysis rate.[2][5][15]
-
A base, such as ammonium hydroxide or sodium hydroxide, is then slowly added to the solution to induce the formation of a hydrated titanium oxide gel or precipitate.[2][5][15] The pH is a critical parameter in determining the properties of the final product.[2]
3. Peptization and Sol Formation:
-
The precipitate is washed thoroughly to remove chloride ions.[15]
-
The washed precipitate can be peptized, for example, by adding an acid like nitric acid and using ultrasonic treatment, to form a stable, transparent TiO2 sol.[15]
4. Crystallization and Post-synthesis Treatment:
-
The sol can be heated to promote crystallization, typically forming the anatase phase.[2][5]
-
The resulting TiO2 nanoparticles can be collected by filtration or centrifugation, followed by drying.
-
Calcination can be employed to enhance crystallinity and control the phase composition.
Visualizing the Synthesis Pathways
The following diagram illustrates the generalized synthesis pathways for producing TiO2 from this compound and titanium tetrachloride, highlighting the key stages and influencing factors.
Caption: Synthesis pathways of TiO2 from TiCl4 and TiOCl2.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Visible-Light Active Titanium Dioxide Nanomaterials with Bactericidal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of TiO2 Sol Using TiCl4 as a Precursor | Semantic Scholar [semanticscholar.org]
- 6. arxiv.org [arxiv.org]
- 7. Preparation of TiO2 Anatase Nanocrystals by TiCl4 Hydrolysis with Additive H2SO4 | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of water-dispersible TiO2 nanoparticles from titanium tetrachloride using urea hydrogen peroxide as an oxygen donor - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Titanium in photocatalytic organic transformations: current applications and future developments - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. primaryinfo.com [primaryinfo.com]
- 14. Titanium Dioxide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the XRD Analysis of TiO2 Polymorphs from Titanium Oxychloride Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and X-ray Diffraction (XRD) analysis of titanium dioxide (TiO₂) polymorphs—anatase, rutile, and brookite—derived from titanium oxychloride precursors. The formation of these distinct crystalline structures is highly dependent on specific synthesis parameters, which in turn dictate their physicochemical properties and performance in various applications, including photocatalysis and drug delivery systems. This document outlines detailed experimental protocols and presents quantitative XRD data to facilitate the controlled synthesis and characterization of the desired TiO₂ polymorph.
Experimental Protocols
The synthesis of TiO₂ from this compound (TiOCl₂) or its related precursor, titanium tetrachloride (TiCl₄), generally involves a hydrolysis and precipitation process, followed by a calcination step to induce crystallization. The choice of pH, temperature, and additives during synthesis is critical in directing the formation of a specific polymorph.
General Synthesis Procedure from Titanium Chloride Precursor
A common method for preparing TiO₂ nanoparticles involves a wet chemical technique using titanium tetrachloride (TiCl₄) as the precursor.[1] In a typical synthesis, TiCl₄ is added dropwise to a solution, often containing a precipitating agent like ammonium hydroxide, under vigorous stirring.[1] The reaction is exothermic.[1] The resulting precipitate is then washed to remove impurities, dried, and calcined at a specific temperature to obtain the desired crystalline phase.[1][2]
Synthesis of Anatase TiO₂ Nanocrystals
To synthesize anatase TiO₂ nanocrystals, titanium tetrachloride (TiCl₄) can be slowly added to a diluted sulfuric acid solution at 0°C with vigorous stirring.[2] After the formation of a solution, concentrated ammonium hydroxide (NH₃·H₂O) is added dropwise until the pH reaches approximately 7.[2] The resulting gel is aged, filtered, washed with deionized water, and dried.[2] Calcination of the dried powder at temperatures between 400°C and 600°C yields anatase nanocrystals.[2] The presence of sulfuric acid promotes the formation of the anatase phase and can inhibit the transformation to rutile even at higher temperatures.[2]
Synthesis of Rutile and Mixed-Phase TiO₂
The pH of the synthesis solution plays a crucial role in determining the resulting TiO₂ polymorph. Using titanium trichloride (TiCl₃) as a precursor and ammonium hydroxide (NH₄OH) to adjust the pH, different phases can be obtained after calcination at 400°C for 3 hours.[3]
-
Rutile: A single rutile phase is formed when the pH is less than 5.[3]
-
Anatase: A single anatase phase is formed at a pH of 8 or higher.[3]
-
Mixed Phases: A mixture of rutile, anatase, and brookite can be formed at pH values between 5 and 8.[3]
Hydrothermal Synthesis from this compound
A low-temperature aqueous chemical growth process can be employed using a commercial TiOCl₂ solution.[4] Gentle hydrolysis of the TiOCl₂ solution can lead to the formation of a crystalline precursor, [Ti₈O₁₂(H₂O)₂₄]Cl₈·HCl·7H₂O.[4] Subsequent hydrothermal treatment of this precursor allows for the selective crystallization of different polymorphs. Treatment in an acidic medium at 120°C can directly yield anatase and then rutile as the pH decreases.[4]
Data Presentation: XRD Analysis Comparison
The phase composition and crystallite size of the synthesized TiO₂ nanoparticles are primarily determined by XRD analysis. The following tables summarize quantitative data obtained from the characterization of TiO₂ synthesized from titanium chloride precursors under varying conditions.
Table 1: Influence of pH on TiO₂ Polymorph Formation from TiCl₃ Precursor (Calcined at 400°C) [3]
| Synthesis pH | Rutile (%) | Anatase (%) | Brookite (%) |
| 3 | 100 | - | - |
| 5 | 100 | - | - |
| 6 | 75 | - | 25 |
| 7.7 | - | 90 | 10 |
| 8 | - | 100 | - |
| 8.4 | - | 100 | - |
Table 2: Influence of Acidic pH on TiO₂ Polymorphs from Sol-Gel Method (Calcined at 500°C) [5]
| Synthesis pH | Predominant Phase(s) | Crystallite Size (nm) |
| 3.2 | Rutile, Anatase, Brookite | 8 |
| 4.4 | Anatase | - |
| 5.0 | Anatase | 21-24 |
| 6.8 | Anatase | - |
Table 3: Typical XRD Peak Positions (2θ) for TiO₂ Polymorphs [6][7][8]
| Polymorph | (101) | (004) | (200) | (110) | (101) | (211) | (121) |
| Anatase | ~25.3° | ~37.8° | ~48.0° | ||||
| Rutile | ~27.4° | ~36.1° | ~54.3° | ||||
| Brookite | ~30.8° |
Table 4: Lattice Parameters of TiO₂ Polymorphs
| Polymorph | Crystal System | a (Å) | c (Å) | Reference |
| Anatase | Tetragonal | 3.784 | 9.514 | JCPDS Card No. 21-1272[2] |
| Rutile | Tetragonal | 4.593 | 2.959 | JCPDS Card No. 96-900-9084[9] |
Mandatory Visualization
Caption: Experimental workflow for TiO₂ polymorph synthesis.
This guide demonstrates that the synthesis of specific TiO₂ polymorphs from this compound precursors is a highly controllable process. By carefully manipulating synthesis parameters such as pH and calcination temperature, researchers can selectively produce anatase, rutile, or brookite phases. The provided XRD data offers a comparative basis for the characterization of these materials, which is essential for their effective application in research and development.
References
- 1. arxiv.org [arxiv.org]
- 2. Preparation of TiO2 Anatase Nanocrystals by TiCl4 Hydrolysis with Additive H2SO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. thaiscience.info [thaiscience.info]
- 8. researchgate.net [researchgate.net]
- 9. chalcogen.ro [chalcogen.ro]
A Comparative Spectroscopic Guide to Titanium Precursor Solutions for Researchers and Drug Development Professionals
An in-depth analysis of the spectroscopic characteristics of titanium oxychloride, titanium isopropoxide, and titanium sulfate solutions, providing researchers with the data and methodologies to make informed decisions for their applications.
This guide offers a comprehensive comparison of the spectroscopic properties of three widely used titanium precursor solutions: this compound (derived from the hydrolysis of titanium tetrachloride), titanium isopropoxide, and titanium sulfate. Understanding the distinct spectral signatures of these precursors is crucial for monitoring solution stability, studying hydrolysis and condensation kinetics, and ensuring the quality and consistency of resulting titanium-based materials in various applications, including drug development, catalysis, and materials science.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound, titanium isopropoxide, and titanium sulfate solutions, providing a quantitative basis for comparison.
Table 1: UV-Visible Spectroscopy Data
| Precursor Solution | Absorption Maximum (λmax) | Molar Absorptivity (ε) | Notes |
| This compound | Broad band: 220 - 350 nm[1][2] | Not specified in literature | The broad absorption is attributed to charge-transfer transitions in various hydrolyzed Ti(IV) species. The exact λmax and ε are highly dependent on concentration, pH, and the presence of chloride ions. |
| Titanium Isopropoxide | Onset < 300 nm | Not specified in literature | In non-polar solvents, shows a strong ligand-to-metal charge transfer (LMCT) band in the UV region. The absence of d-d transitions results in a colorless solution. |
| Titanium Sulfate | Not specified in literature | Not specified in literature | The UV-Vis spectrum is complex and influenced by the formation of various titanyl sulfate complexes. |
Table 2: Infrared (FTIR) Spectroscopy Data
| Precursor Solution | Key Vibrational Bands (cm⁻¹) | Assignment | Notes |
| This compound | ~820 | Ti-O-Ti stretching in oxychloride species | In aqueous HCl solutions, other bands include Ti-OH and H-O-H vibrations. |
| Titanium Isopropoxide | ~648, ~679, 1057 | Ti-O stretching | The spectrum also shows characteristic bands for the isopropoxide ligands (C-H, C-O stretching).[3] |
| Titanium Sulfate | Not specified in literature | - | FTIR is less commonly reported for aqueous titanium sulfate solutions due to strong water absorption. |
Table 3: Raman Spectroscopy Data
| Precursor Solution | Key Raman Shifts (cm⁻¹) | Assignment | Notes |
| This compound | Not well-defined in literature for aqueous solutions | Attributed to various Ti(IV) aqua-chloro and oxy-chloro species | Raman spectra of aqueous TiCl₄ solutions are complex and show changes with concentration, indicating shifts in equilibria. Oxyhalide species of the type [TiO₂Cl₄]⁴⁻ or [TiOCl₅]³⁻ have been proposed.[4] |
| Titanium Isopropoxide | Not commonly used for solution characterization | - | Raman is more frequently used to study the hydrolysis and condensation products (e.g., TiO₂). |
| Titanium Sulfate | 995 - 1010 | Titano-sulfate complexes (e.g., [Ti(OH)₂SO₄], [Ti(OH)₂(SO₄)₂]²⁻) | The position and intensity of these bands are sensitive to the concentrations of titanium and sulfate.[5] |
Experimental Protocols
Detailed methodologies for the preparation and spectroscopic characterization of each titanium precursor solution are outlined below.
Preparation of Titanium Precursor Solutions
-
This compound Solution:
-
Slowly add a known volume of titanium tetrachloride (TiCl₄) to a chilled solution of concentrated hydrochloric acid (e.g., 7 M) with vigorous stirring in a fume hood.
-
The reaction is highly exothermic and releases HCl gas.
-
Allow the solution to cool to room temperature. The final concentration of titanium and acid should be determined for accurate spectroscopic analysis.
-
-
Titanium Isopropoxide Solution:
-
Handle titanium isopropoxide (TTIP) in an inert, dry atmosphere (e.g., a glovebox) due to its high moisture sensitivity.
-
Dissolve a known volume of TTIP in a dry, UV-transparent solvent such as hexane or anhydrous ethanol to the desired concentration.[1]
-
-
Titanium Sulfate Solution:
-
Titanium sulfate solutions can be prepared by dissolving a titanyl sulfate salt (e.g., TiOSO₄·xH₂O) in dilute sulfuric acid.[6]
-
Alternatively, a titanium-containing material can be digested in concentrated sulfuric acid, followed by dissolution of the resulting cake in water or dilute acid.[7][8] The final concentrations of titanium and sulfate should be analytically determined.
-
Spectroscopic Analysis Protocols
-
UV-Visible Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record spectra in a quartz cuvette with a known path length (e.g., 1 cm). For highly absorbing solutions, use a shorter path length cuvette (e.g., 0.1 or 0.2 cm).[1]
-
Use the corresponding solvent or acid solution as a blank for background correction.
-
Scan a wavelength range appropriate for the precursor (e.g., 200-400 nm for this compound and isopropoxide).
-
-
FTIR Spectroscopy:
-
For aqueous solutions, an Attenuated Total Reflectance (ATR) accessory is recommended to minimize water interference.
-
Acquire a background spectrum of the solvent.
-
Deposit a small amount of the sample solution onto the ATR crystal and collect the spectrum.
-
For moisture-sensitive samples like titanium isopropoxide, use a liquid transmission cell with windows transparent in the mid-IR range (e.g., KBr or NaCl) under an inert atmosphere.
-
-
Raman Spectroscopy:
-
Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.
-
Place the solution in a glass vial or a quartz cuvette.
-
Acquire spectra with an appropriate laser power and acquisition time to achieve a good signal-to-noise ratio.
-
Perform a background subtraction of the solvent spectrum.
-
Visualizing Workflows and Equilibria
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for spectroscopic characterization and the chemical equilibria present in this compound solutions.
Caption: A generalized workflow for the spectroscopic characterization of titanium precursor solutions.
Caption: Simplified representation of the hydrolysis and condensation pathway of TiCl₄ in aqueous solution.
Conclusion
The choice of a titanium precursor significantly impacts the chemical and physical properties of the final product. This guide provides a comparative overview of the spectroscopic characteristics of this compound, titanium isopropoxide, and titanium sulfate solutions. By utilizing the provided data and experimental protocols, researchers can better control and understand their titanium-based systems, leading to more reproducible and reliable results in their research and development endeavors. The distinct spectral features of each precursor allow for effective in-situ monitoring of chemical processes, ensuring greater control over material synthesis and formulation.
References
- 1. New insights for titanium( iv ) speciation in acidic media based on UV-visible and 31 P NMR spectroscopies and molecular modeling - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04284J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The vibrational spectra of titanium tetrachloride–hydrochloric acid and titanium tetrachloride–tri-n-butyl phosphate systems and the hexachloro-anions of zirconium(IV), hafnium(IV), niobium(V), and tantalum(V) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. FI71544C - Process for the preparation of titanium sulfate solution. - Google Patents [patents.google.com]
- 8. US3416885A - Process for producing a titanium sulfate solution and a tio2 concentrate from a titaniferous ore - Google Patents [patents.google.com]
A Comparative Performance Analysis of Titanium-Based Catalysts in Olefin Polymerization
For researchers, scientists, and drug development professionals seeking to optimize olefin polymerization processes, the choice of catalyst is paramount. This guide provides an objective comparison of the performance of traditional titanium tetrachloride (TiCl4)-based Ziegler-Natta catalysts and metallocene catalysts. While specific comparative data for titanium oxychloride (TiOCl2)-based catalysts are scarce in publicly available literature, this guide will also touch upon the influence of oxygen-containing species on catalyst performance, offering insights into potential similarities and differences.
This analysis is supported by a synthesis of experimental data from various studies, focusing on key performance indicators such as catalytic activity, polymer molecular weight, and polydispersity index. Detailed experimental protocols for catalyst synthesis and polymerization are also provided to facilitate reproducibility and further research.
Performance Comparison of Titanium-Based Catalysts
The following tables summarize the performance of different classes of titanium-based catalysts under various polymerization conditions. It is important to note that direct comparisons can be challenging due to the wide range of experimental parameters employed in different studies.
| Catalyst System | Co-catalyst | Monomer | Polymerization Conditions | Catalytic Activity (kg Polymer / mol Ti · h) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Ziegler-Natta (TiCl4/MgCl2) | Triethylaluminum (TEA) | Ethylene | Slurry polymerization | Varies widely, can reach >1000 | High (e.g., >300,000) | Broad (typically > 4) | [1] |
| Ziegler-Natta (TiCl4/MgCl2) | Triisobutylaluminum (TIBA) | Propylene | Slurry polymerization | Varies, can be improved with donors | High | Broad | [2] |
| Metallocene (e.g., Cp2TiCl2) | Methylaluminoxane (MAO) | Ethylene | Solution polymerization | High | Controlled by reaction conditions | Narrow (typically ~2) | [1] |
| Post-Metallocene (e.g., FI catalysts) | MAO or Borate activators | Ethylene | Solution or slurry | Very high | Widely tunable | Narrow to broad, depending on ligand | General knowledge |
Table 1: Comparative Performance of Titanium-Based Catalysts in Ethylene and Propylene Polymerization.
The Role of Oxygen-Containing Species
While dedicated studies on this compound-based catalysts for olefin polymerization are not abundant, the influence of oxygen-containing compounds (e.g., alcohols, ethers) as internal or external donors in Ziegler-Natta catalysis is well-documented. These donors can significantly impact catalyst performance by:
-
Controlling Stereoselectivity: In propylene polymerization, donors are crucial for achieving high isotacticity.[1]
-
Modifying Active Sites: The interaction of oxygen-containing species with the titanium center can alter the electronic and steric environment of the active sites, thereby influencing catalytic activity and polymer properties.
-
Affecting Catalyst Morphology: The use of precursors like magnesium alkoxides in catalyst synthesis, which involve Ti-O bonds, can influence the final catalyst particle morphology and, consequently, the polymer morphology.
It is plausible that a catalyst prepared from a this compound precursor would exhibit characteristics influenced by the presence of the Ti-O bond, potentially affecting activity, polymer molecular weight, and distribution in a manner analogous to the effects of electron donors in traditional Ziegler-Natta systems.
Experimental Protocols
Synthesis of a MgCl2-supported TiCl4 Ziegler-Natta Catalyst
Materials:
-
Anhydrous Magnesium Chloride (MgCl2)
-
Titanium Tetrachloride (TiCl4)
-
Electron Donor (e.g., ethyl benzoate)
-
Co-catalyst (e.g., Triethylaluminum - TEA)
-
Anhydrous heptane or other inert solvent
Procedure:
-
Anhydrous MgCl2 is ball-milled for a specified period to increase its surface area and create active sites.
-
The activated MgCl2 is then treated with an excess of TiCl4 in an inert solvent like heptane at a specific temperature (e.g., 80-100 °C) for several hours.
-
An internal electron donor, such as ethyl benzoate, is added during the titanation step to improve the stereoselectivity of the catalyst for propylene polymerization.
-
The solid catalyst is then washed repeatedly with the inert solvent to remove unreacted TiCl4 and other byproducts.
-
The final catalyst is dried under vacuum and stored under an inert atmosphere.
Olefin Polymerization
Materials:
-
Synthesized Ziegler-Natta catalyst
-
Co-catalyst (e.g., TEA solution in heptane)
-
Monomer (e.g., ethylene or propylene gas)
-
Anhydrous solvent (e.g., heptane)
-
Polymerization reactor equipped with a stirrer, temperature and pressure controls, and monomer feed line.
Procedure:
-
The polymerization reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
The anhydrous solvent is introduced into the reactor, followed by the co-catalyst solution.
-
The catalyst slurry (a suspension of the solid catalyst in the solvent) is then injected into the reactor.
-
The reactor is pressurized with the olefin monomer to the desired pressure, and the temperature is raised to the set polymerization temperature (e.g., 70 °C).
-
The polymerization reaction is allowed to proceed for a predetermined time, with the monomer being continuously fed to maintain a constant pressure.
-
The reaction is terminated by venting the monomer and adding a quenching agent (e.g., acidified alcohol).
-
The resulting polymer is collected, washed, and dried to determine the yield and for subsequent characterization.
Visualizing Catalytic Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the evaluation of titanium-based catalysts.
Caption: Experimental workflow for catalyst synthesis, polymerization, and polymer characterization.
Caption: Logical relationship between catalyst types and key performance evaluation metrics.
References
A Comparative Guide to Titanium Oxychloride Hydrolysis for Advanced Material Synthesis
For researchers, scientists, and professionals in drug development, the precise control over the synthesis of titanium dioxide (TiO₂) nanoparticles is paramount. The hydrolysis of titanium oxychloride (TiOCl₂), a common precursor, offers a versatile platform for producing TiO₂ with tailored properties. This guide provides a comparative analysis of different hydrolysis methods, supported by experimental data, to aid in the selection of the most suitable synthesis strategy.
The transformation of this compound to titanium dioxide is a complex process influenced by a multitude of factors, including temperature, pH, precursor concentration, and the presence of additives. These parameters critically determine the crystalline phase (anatase, rutile, or brookite), particle size, and morphology of the final TiO₂ product, which in turn dictate its performance in various applications, from photocatalysis to drug delivery.
Comparative Analysis of Hydrolysis Methods
The selection of a hydrolysis method depends on the desired characteristics of the TiO₂ nanoparticles. Here, we compare three common approaches: direct hydrolysis, hydrolysis with acidic additives, and hydrothermal/solvothermal hydrolysis.
| Hydrolysis Method | Key Parameters | Resulting TiO₂ Phase(s) | Typical Particle Size | Key Advantages | Key Disadvantages |
| Direct Hydrolysis | Temperature, Ti⁴⁺ Concentration, pH | Anatase, Rutile, Brookite (often mixed phases)[1] | 5 - 100 nm[1][2] | Simple, cost-effective. | Poor control over particle size and phase purity. |
| Hydrolysis with Acidic Additives (e.g., H₂SO₄) | Acid Concentration, Temperature, Calcination Temperature | Predominantly Anatase[3] | 10 - 50 nm[3] | Promotes anatase phase formation, inhibits anatase-to-rutile transformation.[3] | Introduction of potential impurities from the acid. |
| Hydrothermal/Solvothermal Hydrolysis | Temperature, Pressure, Reaction Time | Rutile, Anatase (phase control by temperature)[4] | Nanorods, nanocrystals with controlled morphology[4] | Excellent control over crystallinity and morphology. | Requires specialized equipment (autoclaves), higher energy consumption. |
Experimental Protocols
Direct Hydrolysis in Aqueous Solution
This method involves the simple heating of a this compound solution.
Protocol:
-
Prepare an aqueous solution of titanium tetrachloride (TiCl₄), which readily hydrolyzes to form this compound. The concentration of Ti⁴⁺ can be varied, for instance, between 0.1 M and 1.0 M.[1]
-
Heat the solution to a specific temperature, typically between 80°C and 150°C, and maintain for a set duration (e.g., 15 hours).[1]
-
The resulting precipitate is then filtered, washed with deionized water to remove chloride ions, and dried.
-
Calcination at temperatures between 400°C and 600°C can be performed to induce phase transformations.[3]
Hydrolysis with Sulfuric Acid Additive
The addition of sulfuric acid can direct the crystallization towards the anatase phase.[3]
Protocol:
-
Slowly add 1 ml of TiCl₄ to a diluted sulfuric acid (10%) solution at 0°C in an ice-water bath with vigorous stirring.[5]
-
After approximately 30 minutes of continuous stirring, a grey solution will form.
-
Heat the solution to above 60°C until it becomes clear.[5]
-
The solution is then aged and the precipitate is collected, washed, and dried.
-
Calcination at temperatures such as 400°C or 600°C for 2 hours can be performed to enhance crystallinity.[3]
Hydrothermal Hydrolysis
This method utilizes elevated temperature and pressure to synthesize well-defined TiO₂ nanostructures.
Protocol:
-
A this compound solution is placed in a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated to a specific temperature, for instance, between 100°C and 180°C, for a duration of several hours (e.g., 6 hours).[4]
-
After the reaction, the autoclave is cooled to room temperature.
-
The resulting product is collected, washed with deionized water and ethanol, and then dried.
Visualizing the Synthesis Workflow and Influencing Factors
The following diagrams illustrate the general experimental workflow for TiO₂ synthesis via hydrolysis and the key factors influencing the final product characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of TiO2 Anatase Nanocrystals by TiCl4 Hydrolysis with Additive H2SO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of titanium dioxide precursor by the hydrolysis of this compound solution | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Validating Titanium Concentration in Oxychloride Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of titanium concentration in oxychloride solutions. The performance of five prominent techniques—Spectrophotometry, Titration, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), X-ray Fluorescence (XRF) Spectrometry, and Gravimetric Analysis—is objectively evaluated. This document includes supporting experimental data and detailed methodologies to assist in the selection of the most appropriate method for specific research and quality control requirements.
Methodology Comparison
The choice of an analytical method for determining titanium concentration is influenced by several factors, including required sensitivity, sample matrix, available instrumentation, and desired sample throughput. The following sections detail the principles and performance characteristics of each method.
1. UV-Visible Spectrophotometry
This widely used technique is based on the formation of a colored complex between titanium (IV) and a chromogenic reagent. The intensity of the color, which is proportional to the titanium concentration, is measured by a spectrophotometer. A common and effective reagent is hydrogen peroxide, which forms a stable yellow-orange complex with titanium in an acidic medium.[1][2] Other reagents such as diantipyrylmethane are also utilized.[3]
2. Titration
Titrimetric methods for titanium determination typically involve a redox reaction. First, titanium (IV) is reduced to titanium (III) using a reducing agent like aluminum foil or a Jones reductor (amalgamated zinc).[4] Then, the resulting titanium (III) is titrated with a standardized oxidizing agent, such as ferric ammonium sulfate or potassium permanganate, to a distinct endpoint.[4][5]
3. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is a powerful and sensitive atomic emission spectroscopic technique.[1] Samples are introduced into an argon plasma, which excites the titanium atoms. As they return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of titanium in the sample.[6] This method is particularly advantageous for its multi-element capability and high throughput.[3]
4. X-ray Fluorescence (XRF) Spectrometry
XRF is a non-destructive analytical technique used to determine the elemental composition of materials.[7] The sample is irradiated with X-rays, causing the ejection of inner shell electrons from titanium atoms. The resulting vacancies are filled by outer shell electrons, leading to the emission of fluorescent X-rays with energies characteristic of titanium. The intensity of these X-rays is proportional to the titanium concentration. Handheld XRF analyzers have become a standard for rapid quality control.[8]
5. Gravimetric Analysis
This classical and highly accurate method involves the quantitative precipitation of titanium from the solution.[9] Typically, titanium is precipitated as titanium hydroxide, which is then filtered, washed, and ignited to form stable titanium dioxide (TiO₂). The mass of the resulting TiO₂ is used to calculate the original titanium concentration in the sample.
Data Presentation
The following table summarizes the key performance characteristics of the discussed analytical methods for the determination of titanium in solution.
| Method | Principle | Limit of Detection (LOD) | Precision (RSD) | Linear Range | Advantages | Disadvantages |
| Spectrophotometry (H₂O₂) | Colorimetry | ~2.8 mg/L[2] | 1-5% | 0.1 - 25 µg/mL | Low cost, simple instrumentation, rapid.[3] | Susceptible to interferences from other metals (e.g., V, Mo, Fe), narrower linear range. |
| Titration (Redox) | Volumetry | mg/L range | <1% | Dependent on titrant concentration | High accuracy and precision, low cost, absolute method.[3] | Time-consuming, requires skilled analyst, potential for air oxidation of Ti(III).[2] |
| ICP-OES | Atomic Emission | 10 µg/g[10] | <2% | Wide (ng/mL to µg/mL) | High sensitivity, multi-element capability, high throughput.[1][3] | High initial investment and operational costs, requires skilled operator, potential for spectral interferences.[6] |
| XRF | X-ray Emission | ~0.002-0.060 wt% in alloys | <5% | Wide, dependent on calibration | Non-destructive, rapid, minimal sample preparation for some sample types.[3] | Matrix effects can be significant, lower sensitivity for light elements.[3] |
| Gravimetric Analysis | Mass Measurement | High mg/L range | <0.5% | Not applicable | High accuracy and precision, absolute method. | Time-consuming, requires careful technique, not suitable for trace analysis. |
Experimental Protocols
1. Spectrophotometric Determination using Hydrogen Peroxide
-
Principle: Titanium (IV) reacts with hydrogen peroxide in an acidic solution to form a stable yellow-orange complex. The absorbance of this complex is measured at approximately 410 nm.[11]
-
Reagents:
-
Standard Titanium Stock Solution (1000 mg/L)
-
Concentrated Sulfuric Acid
-
30% Hydrogen Peroxide
-
-
Procedure:
-
Pipette an appropriate aliquot of the titanium oxychloride solution into a 50 mL volumetric flask.
-
Carefully add 10 mL of concentrated sulfuric acid.
-
Add 10 mL of 30% hydrogen peroxide and dilute to the mark with deionized water.[11]
-
Allow the solution to stand for at least 30 minutes for full color development.[3]
-
Measure the absorbance at 410 nm against a reagent blank.
-
Prepare a series of calibration standards (e.g., 0, 5, 10, 15, 20 mg/L Ti) and measure their absorbance to construct a calibration curve.
-
Determine the concentration of titanium in the sample from the calibration curve.
-
2. Redox Titration
-
Principle: Titanium (IV) is reduced to titanium (III), which is then titrated with a standard solution of an oxidizing agent.
-
Reagents:
-
Concentrated Hydrochloric Acid
-
Aluminum foil or Jones Reductor
-
Standard Ferric Ammonium Sulfate (FAS) solution (e.g., 0.1 N)
-
Potassium Thiocyanate indicator
-
-
Procedure:
-
Transfer a known volume of the this compound solution to an Erlenmeyer flask.
-
Add concentrated hydrochloric acid to maintain a high acidity.
-
Add a small piece of aluminum foil and heat gently to reduce Ti(IV) to Ti(III). The solution will turn violet.
-
Cool the solution under an inert atmosphere (e.g., CO₂) to prevent re-oxidation of Ti(III).
-
Add a few drops of potassium thiocyanate indicator.
-
Titrate with the standard FAS solution until the first permanent reddish-brown color appears.
-
Calculate the titanium concentration based on the volume of titrant used.
-
3. ICP-OES Analysis
-
Principle: The sample is nebulized and introduced into an argon plasma, where titanium atoms are excited and emit light at specific wavelengths.
-
Reagents:
-
Nitric Acid (trace metal grade)
-
Multi-element standard solutions containing titanium
-
-
Procedure:
-
Accurately dilute the this compound solution with a dilute nitric acid solution (e.g., 2%) to a concentration within the linear range of the instrument.
-
Prepare a calibration blank and a series of calibration standards.
-
Set up the ICP-OES instrument according to the manufacturer's instructions, selecting appropriate analytical wavelengths for titanium (e.g., 334.941 nm or 337.280 nm).[10]
-
Aspirate the blank, standards, and samples into the plasma.
-
The instrument software will generate a calibration curve and calculate the titanium concentration in the unknown sample.
-
Mandatory Visualization
Caption: General experimental workflow for titanium concentration validation.
Caption: Logical relationships between different analytical methods.
References
- 1. Determination of titanium dioxide supplements in different matrices using two methods involving photometer and inductively coupled plasma optical emission spectrometer measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brjac.com.br [brjac.com.br]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. scribd.com [scribd.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. X-ray fluorescence analysis of titanium alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. Assays for Titanium - 911Metallurgist [911metallurgist.com]
- 10. Rapid determination of Ti in TiO2 by ICP OES - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Technical Note: A method for determination of titanium dioxide concentration in fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Performance of Materials Synthesized from Titanium Oxychloride
For researchers, scientists, and professionals in drug development, the selection of precursor materials is a critical step in synthesizing high-performance materials for electrochemical applications. This guide provides an objective comparison of the electrochemical performance of materials synthesized from titanium oxychloride (TiOCl₂) against other common titanium precursors, supported by experimental data and detailed methodologies.
This document delves into the synthesis and electrochemical characteristics of titanium dioxide (TiO₂) nanomaterials, primarily focusing on their application as anode materials in lithium-ion batteries and electrodes in supercapacitors. This compound is a key precursor in the synthesis of TiO₂, often formed during the hydrolysis of titanium tetrachloride (TiCl₄). The performance of the final TiO₂ material is intricately linked to its crystalline phase, particle size, and morphology, which are in turn influenced by the synthesis conditions.
Data Presentation: A Comparative Overview
| Precursor | Material | Application | Specific Capacity / Capacitance | Coulombic Efficiency | Cycling Stability | Reference |
| This compound (TiOCl₂) derived | Rutile TiO₂ | General TiO₂ Production | Not explicitly provided for electrochemical application | Not explicitly provided | Not explicitly provided | [1][2][3] |
| Titanium Tetrachloride (TiCl₄) | Anatase/Rutile TiO₂ | Li-ion Battery Anode | Initial Discharge: 1068-1467 mAh g⁻¹; Reversible: 301-402 mAh g⁻¹ at 100 mA g⁻¹ | >95% after initial cycles | 402 mAh g⁻¹ after 150 cycles | |
| Titanium Tetrachloride (TiCl₄) | Anatase/Rutile TiO₂ | Li-ion Battery Anode | Performance data available | Not specified | Not specified | [4][5] |
| Titanium Isopropoxide | Anatase TiO₂ Nanoparticles | Li-ion Battery Anode | Initial Discharge: 209.7 mAh g⁻¹; 149 mAh g⁻¹ at 20C | ~100% | 82.2% capacity retention after 100 cycles at 5C | [6] |
| Titanium Butoxide | Mesoporous TiO₂ Nanocrystals | Supercapacitor | 165 F g⁻¹ at 1 A g⁻¹ | ~100% | 95.8% capacitance retention after 10,000 cycles | Not directly in search results |
Note: The performance metrics can vary significantly based on the specific synthesis method, material morphology, and electrochemical testing conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of TiO₂ from titanium-based precursors.
Synthesis of Rutile TiO₂ from this compound Solution
The hydrolysis of a TiOCl₂ solution is a key step in producing rutile TiO₂. This process can be performed under atmospheric or hydrothermal conditions.
Atmospheric Hydrolysis:
-
A pure leachant of TiOCl₂ is added to boiling deionized water.
-
The mixture is stirred continuously for 6 hours under boiling conditions to induce hydrolysis and precipitation of hydrous titania (TiO₂·nH₂O).[7]
-
The precipitate is then filtered, washed, and subjected to calcination.
-
Calcination at approximately 900–930 °C yields the rutile phase of TiO₂.[7]
Hydrothermal Hydrolysis:
-
A TiOCl₂ solution is placed in a sealed vessel.
-
The vessel is heated to temperatures between 100 °C and 180 °C for 6 hours. The reaction temperature influences the resulting crystalline phase, with lower temperatures (100-120 °C) favoring rutile and higher temperatures (150-180 °C) producing a mix of anatase and rutile.[7]
-
The resulting precipitate is then collected, washed, and dried.
Synthesis of TiO₂ Nanoparticles from Titanium Tetrachloride for Li-ion Battery Anodes
This method describes the synthesis of a TiO₂-Carbon nanocomposite via a hydrothermal method.
-
Titanium tetrachloride (TiCl₄) is used as the titanium source.
-
A hydrothermal method is employed to fabricate the Titanium dioxide-Carbon (TiO₂–C) nanocomposite.
-
The weight ratio of TiO₂ to carbon in the composite is controlled by adjusting the calcination temperature.
-
The material is calcined at temperatures ranging from 400 °C to 500 °C to achieve the desired composition and crystallinity.
Electrochemical Characterization
The electrochemical performance of the synthesized materials is typically evaluated in a three-electrode system or as a two-electrode coin cell.
-
Working Electrode Preparation: The synthesized active material is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., copper foil for anodes) and dried.
-
Cell Assembly: For Li-ion battery testing, a coin cell is assembled with the working electrode, a lithium metal counter and reference electrode, a separator, and an electrolyte (e.g., LiPF₆ in a mixture of organic carbonates).
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): To study the redox reactions and capacitive behavior.
-
Galvanostatic Charge-Discharge (GCD): To determine the specific capacity/capacitance, coulombic efficiency, and cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ion diffusion kinetics.
-
Mandatory Visualizations
Experimental Workflow for TiO₂ Synthesis and Characterization
The following diagram illustrates a typical workflow from the precursor to the final electrochemical evaluation.
References
- 1. Preparation of rutile TiO2 by hydrolysis of TiOCl2 solution: experiment and theory | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of rutile TiO2 by hydrolysis of TiOCl2 solution: experiment and theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Bio-synthesized TiO2 nanoparticles and the aqueous binder-based anode derived thereof for lithium-ion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Titanium Precursors for TiO₂ Film Fabrication: Titanium Oxychloride vs. Titanium Isopropoxide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable precursor is a critical step in the fabrication of titanium dioxide (TiO₂) thin films, profoundly influencing the material's properties and performance in various applications, from photocatalysis and solar cells to biomedical coatings. This guide provides an objective comparison between two common titanium precursors: the inorganic salt titanium oxychloride (often derived from titanium tetrachloride) and the organometallic compound titanium isopropoxide (TTIP). This comparison is supported by experimental data from the literature, detailed methodologies, and visual representations of the fabrication processes.
At a Glance: Key Differences Between Precursors
| Feature | This compound (from TiCl₄) | Titanium Isopropoxide (TTIP) |
| Precursor Type | Inorganic (Chloride-based) | Organometallic (Alkoxide) |
| Hydrolysis Rate | Very rapid, difficult to control | Slower, more controllable |
| Byproducts | Corrosive HCl | Isopropanol |
| Solubility | Soluble in aqueous and some polar organic solvents | Soluble in organic solvents |
| Typical Fabrication Methods | Sol-gel, Hydrothermal, ALD | Sol-gel, ALD, CVD, Spray Pyrolysis |
| Film Purity | Potential for chlorine impurities | Carbonaceous residue can be an issue |
| Crystallinity Control | Can favor rutile phase at lower temperatures | Often yields anatase phase, requires annealing for rutile |
Performance Comparison: A Data-Driven Analysis
The choice of precursor significantly impacts the structural, optical, and functional properties of the resulting TiO₂ films. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: Comparison of TiO₂ Film Properties Fabricated from Chloride-Based Precursors and Titanium Isopropoxide
| Property | This compound/Tetrachloride | Titanium Isopropoxide (TTIP) | Method | Reference |
| Crystallite Size (nm) | ~7 - 20 (Anatase) | ~19 - 40 (Anatase) | Sol-Gel | [1][2] |
| Predominant Crystalline Phase | Rutile can be favored in acidic conditions | Anatase, transforms to Rutile at high temperatures | Sol-Gel | [3] |
| Surface Roughness (RMS) | Dependent on deposition conditions | Can achieve low surface roughness | ALD | [4] |
| Optical Band Gap (eV) | ~3.4 | 3.15 - 3.51 | Sol-Gel | [2][5] |
| Refractive Index (@ 580 nm) | 2.15 - 2.30 | 2.10 - 2.20 | ALD | [6] |
| Growth per Cycle (GPC) in ALD (Å/cycle) | ~0.5 - 0.7 | ~0.68 | ALD | [6][7] |
Experimental Protocols: A Closer Look at Fabrication Methods
The methodologies for fabricating TiO₂ films differ significantly between the two precursors, primarily due to their distinct chemical reactivities.
Sol-Gel Synthesis of TiO₂ Films
The sol-gel process is a versatile and widely used method for producing high-quality TiO₂ films from both precursor types.
1. Using Titanium Isopropoxide (TTIP)
This method involves the hydrolysis and condensation of TTIP in an alcoholic solvent.
-
Preparation of Coating Solution : A common approach involves creating two separate solutions. Solution A consists of titanium isopropoxide, an alcohol (e.g., ethanol or 1-butanol), and a chelating agent like acetylacetone to control the hydrolysis rate.[8] Solution B is a mixture of water, the same alcohol, and sometimes an acid catalyst (e.g., HCl or HNO₃).[8][9]
-
Sol Formation : Solution B is added dropwise to Solution A under vigorous stirring. The mixture is then aged to form a stable TiO₂ sol.[10]
-
Film Deposition : The sol is deposited onto a substrate using techniques like spin coating, dip coating, or spray pyrolysis.[8]
-
Thermal Treatment : The coated substrate is dried and then calcined at temperatures typically ranging from 450°C to 600°C to induce crystallization and remove organic residues.[2][8]
2. Using Titanium Tetrachloride (as a source for this compound)
The hydrolysis of TiCl₄ is much more rapid and exothermic, requiring careful control.
-
Precursor Solution Preparation : Titanium tetrachloride (TiCl₄) is added dropwise to a chilled aqueous solution or an alcohol (e.g., cold anhydrous ethanol) with strong stirring to manage the exothermic reaction and the release of HCl gas.[11][12]
-
Hydrolysis and Peptization : The resulting hydrated titanium oxide gel is often peptized by adding an acid like HCl to form a stable sol.[11] The pH can be adjusted using a base like ammonium hydroxide.[1]
-
Film Deposition : Similar to the TTIP method, the sol is applied to a substrate via dip-coating or other methods.[11]
-
Post-Treatment : The film is dried and annealed to promote the formation of the desired crystalline phase.
Atomic Layer Deposition (ALD) of TiO₂ Films
ALD offers precise thickness control at the atomic level and is suitable for creating conformal coatings.
1. Using Titanium Isopropoxide (TTIP) and Water
-
Process Parameters : The ALD cycle consists of sequential pulses of TTIP and water vapor into the reaction chamber, separated by inert gas purges (e.g., N₂).[13]
-
Deposition Temperature : Typical deposition temperatures range from 75°C to 250°C.[13]
-
Reaction : The TTIP precursor chemisorbs onto the substrate surface, followed by a reaction with water vapor to form a layer of TiO₂ and release isopropanol as a byproduct.
2. Using Titanium Tetrachloride (TiCl₄) and Water
-
Process Parameters : The process is analogous to the TTIP-based ALD, with TiCl₄ replacing TTIP as the titanium precursor.[13][14]
-
Deposition Temperature : A wide range of temperatures from 100°C to 500°C has been investigated.[14]
-
Reaction : TiCl₄ reacts with surface hydroxyl groups, and the subsequent water pulse leads to the formation of TiO₂ and HCl as a gaseous byproduct.[13]
Visualizing the Processes: Workflows and Chemical Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and chemical transformations involved in TiO₂ film fabrication with both precursors.
Caption: Experimental workflows for TiO₂ film fabrication.
Caption: Simplified chemical pathways for TiO₂ formation.
Concluding Remarks
The choice between this compound (derived from TiCl₄) and titanium isopropoxide for TiO₂ film fabrication is contingent upon the specific requirements of the application and the available processing capabilities.
-
Titanium isopropoxide (TTIP) is generally favored for its slower, more controllable reaction kinetics, making it ideal for methods like sol-gel where homogeneity and stability of the precursor solution are paramount. The resulting films often exhibit the anatase phase, which is desirable for many photocatalytic applications. However, the potential for carbon contamination from the organic ligands necessitates careful control of annealing conditions.
-
This compound/tetrachloride offers a more direct, albeit more aggressive, route to TiO₂. Its high reactivity and the corrosive nature of the HCl byproduct present handling challenges. This precursor can be advantageous when the rutile phase is desired at lower processing temperatures.[3] The absence of organic residues can be a benefit, but the potential for chloride ion incorporation into the film must be considered, as it can affect the material's electronic properties.[15]
For applications demanding high purity and precise control over film morphology, such as in drug delivery systems or sensitive electronic devices, the more manageable chemistry of TTIP may be preferable. Conversely, for large-scale industrial processes where cost and the direct formation of the rutile phase are key drivers, a chloride-based route might be more economical. Ultimately, a thorough understanding of the trade-offs between these precursors is essential for the rational design and fabrication of high-performance TiO₂ thin films.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. profandrewmills.com [profandrewmills.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. redalyc.org [redalyc.org]
- 15. ijsr.net [ijsr.net]
The Industrial Chemist's Guide to Titanium Oxychloride: A Cost-Benefit Analysis
For researchers and professionals in drug development and materials science, the selection of precursor materials is a critical decision that influences production efficiency, cost, and final product quality. Titanium oxychloride (TiOCl₂), a versatile inorganic compound, serves as a key intermediate in a multitude of industrial applications. This guide provides a comprehensive cost-benefit analysis of using this compound compared to its primary alternatives, supported by available data and experimental methodologies.
Executive Summary
This compound is a pivotal precursor in the production of titanium dioxide pigments, catalysts, pearlescent pigments, and advanced nanomaterials. Its primary advantages lie in the high purity of the final products and, in the case of TiO₂ production via the chloride process, a potentially lower environmental footprint compared to the traditional sulfate process. However, the cost-effectiveness and suitability of this compound are highly dependent on the specific application and the required performance characteristics of the end product. This guide will delve into a granular comparison to aid in making informed decisions.
I. Titanium Dioxide (TiO₂) Pigment Production: Chloride vs. Sulfate Process
The most significant industrial application of titanium compounds is the production of titanium dioxide, a widely used white pigment. This compound is an intermediate in the "chloride process," which competes with the older "sulfate process."
Performance and Cost Comparison
| Feature | Chloride Process (via this compound) | Sulfate Process |
| Primary Feedstock | High-grade titanium ores (e.g., rutile) | Lower-grade, less expensive ores (e.g., ilmenite) |
| Product Quality | Higher purity, better whiteness, and gloss | Generally lower brightness and purity |
| Production Cost | Higher initial capital investment, but potentially lower operating costs | Lower initial investment, but can have higher operating costs due to waste treatment |
| Energy Consumption | Generally more energy-efficient | More energy-intensive |
| Waste Generation | Lower volume of waste, with chlorine being recycled | Generates a large amount of acidic waste (sulfuric acid) and ferrous sulfate |
| Environmental Impact | Considered more environmentally friendly due to waste recycling | Significant environmental impact if waste is not properly treated |
Experimental Workflow: Chloride Process for TiO₂ Production
The chloride process involves the high-temperature conversion of titanium ores into titanium tetrachloride (TiCl₄), which is then oxidized to produce TiO₂. This compound is a key intermediate in the hydrolysis of TiCl₄.
Caption: High-level workflow of the chloride process for TiO₂ production.
II. Catalyst Production: Ziegler-Natta and Beyond
This compound, and more commonly its precursor titanium tetrachloride, are essential components in Ziegler-Natta catalysts used for the polymerization of olefins like polyethylene and polypropylene.
Performance and Alternatives
The performance of a Ziegler-Natta catalyst is highly dependent on the specific formulation, including the titanium compound, the co-catalyst (typically an organoaluminum compound), and any internal or external electron donors.
| Precursor | Advantages | Disadvantages |
| This compound/Tetrachloride | High catalytic activity, good stereoselectivity with appropriate donors. | Can lead to a broad molecular weight distribution in the polymer. |
| Titanium Trichloride (TiCl₃) | Often used directly as a solid catalyst component, can provide high isotacticity. | Lower activity compared to supported catalysts. |
| Supported TiCl₄/MgCl₂ Catalysts | Very high activity, allows for control over polymer morphology. | More complex preparation process. |
Experimental Protocol: General Preparation of a Ziegler-Natta Catalyst
-
Support Preparation: Anhydrous magnesium chloride (MgCl₂) is activated, often by ball milling, to increase its surface area.
-
Titanation: The activated MgCl₂ is treated with a solution of titanium tetrachloride (which can be synthesized from or exist in equilibrium with this compound in aqueous solutions) in an inert solvent.
-
Washing and Drying: The resulting solid is washed with a hydrocarbon solvent to remove unreacted titanium compounds and then dried.
-
Activation: The solid catalyst component is then combined with a co-catalyst, such as triethylaluminium (Al(C₂H₅)₃), in the polymerization reactor.
Caption: Simplified workflow for Ziegler-Natta catalyst preparation and polymerization.
III. Pearlescent Pigment Production
This compound is used to coat mica flakes, which, after calcination, produce pearlescent pigments with a characteristic luster.
Performance and Alternatives
The primary alternative to titanium dioxide-coated mica is bismuth oxychloride (BiOCl), which also forms platelet-like crystals with a pearlescent effect.
| Feature | Titanium Dioxide-Coated Mica | Bismuth Oxychloride (BiOCl) |
| Luster and Effect | High refractive index provides excellent luster and interference colors. | Softer, more satin-like luster. |
| Cost | Generally less expensive. | More expensive due to the cost of bismuth. |
| UV Stability | Good, especially for rutile TiO₂ coatings. | Can be sensitive to UV degradation. |
| Feel | Can have a slightly rougher texture. | Very smooth, creamy feel, preferred in high-end cosmetics. |
| Process Complexity | Involves controlled hydrolysis and calcination. | Typically produced by hydrolysis of bismuth salts. |
Experimental Protocol: Synthesis of TiO₂-Coated Mica Pearlescent Pigment
-
Mica Slurry Preparation: Mica flakes of a specific particle size are suspended in deionized water.
-
Hydrolysis and Coating: An aqueous solution of this compound is slowly added to the mica slurry. The pH is carefully controlled (often with a base like NaOH) to induce the hydrolysis of TiOCl₂ and the precipitation of hydrous titanium dioxide onto the mica flakes.
-
Washing and Drying: The coated mica is filtered, washed to remove salts, and dried.
-
Calcination: The dried powder is calcined at high temperatures (e.g., 700-900°C) to convert the amorphous hydrous TiO₂ to its crystalline form (anatase or rutile), which enhances its refractive index and luster.
IV. Synthesis of Advanced Materials: TiO₂ Nanotubes
This compound can serve as a precursor for the synthesis of titanium dioxide nanotubes, which have applications in photocatalysis, sensors, and energy storage.
Performance and Alternatives
A common alternative method for producing TiO₂ nanotubes is the anodization of titanium foil.
| Feature | Synthesis from this compound | Anodization of Titanium Foil |
| Morphology | Typically results in powders of nanotubes. | Produces well-aligned arrays of nanotubes on a titanium substrate. |
| Scalability | Potentially more scalable for large quantities of nanotube powder. | Limited by the size of the titanium foil and the anodization setup. |
| Cost | Precursor costs can be a significant factor. | The cost of high-purity titanium foil and the energy for anodization are the main expenses. |
| Process Control | Control over nanotube dimensions can be challenging. | Allows for precise control over nanotube length, diameter, and wall thickness. |
Experimental Protocol: Hydrothermal Synthesis of TiO₂ Nanotubes from TiOCl₂
-
Precursor Solution: A solution of this compound is prepared in a suitable solvent.
-
Hydrothermal Reaction: The precursor solution is placed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 130-180°C) for a set duration (e.g., 12-48 hours).
-
Washing and Drying: After the autoclave cools, the resulting white precipitate is collected, washed with deionized water and ethanol, and then dried.
-
Calcination (Optional): The dried nanotubes may be calcined to improve their crystallinity.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its cost-benefit profile is favorable in applications where high purity and specific product characteristics are paramount. In the production of high-quality TiO₂ pigments, the chloride process, which utilizes this compound as an intermediate, offers environmental and performance advantages over the sulfate process, albeit with a higher initial capital investment. For pearlescent pigments, it provides a cost-effective alternative to bismuth oxychloride, though with a different aesthetic quality. In the realm of catalysis and advanced materials, while it is a viable precursor, the choice between it and other titanium sources or synthesis methods will depend on the desired catalyst performance or nanomaterial morphology and the economic constraints of the specific application. The detailed comparisons and experimental outlines provided in this guide should serve as a valuable resource for researchers and professionals in making informed decisions about the use of this compound in their industrial applications.
Assessing the Environmental Footprint of Titanium Oxychloride Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impacts associated with the production of titanium oxychloride, a key intermediate in various industrial processes, including the manufacturing of titanium dioxide pigments and catalysts. As the chemical industry increasingly moves towards sustainable practices, a thorough understanding of the environmental performance of different production routes is crucial. This document outlines the conventional production method, explores emerging sustainable alternatives, and provides detailed experimental protocols for comparative environmental impact assessment.
Comparative Analysis of Production Methods
The environmental impact of this compound (TiOCl₂) production is intrinsically linked to the broader process of producing titanium dioxide (TiO₂) from titanium-bearing ores. The conventional method involves the hydrolysis of titanium tetrachloride (TiCl₄), which is produced via the chloride process. Emerging "green" synthesis routes, such as sol-gel and hydrothermal methods, offer potential environmental advantages.
Conventional Production: The Chloride Process Intermediate
This compound is primarily an intermediate formed during the chloride process for TiO₂ production. This process involves the high-temperature chlorination of titanium ores (e.g., rutile, ilmenite) to produce titanium tetrachloride (TiCl₄). The subsequent hydrolysis of TiCl₄ with water yields this compound and hydrochloric acid (HCl).
The main environmental concerns associated with this method are the high energy consumption during the chlorination step and the production of corrosive and toxic byproducts, notably hydrochloric acid[1][2]. Accidental releases of TiCl₄ can react with atmospheric moisture to form a dense white smoke of hydrochloric acid and this compound particles, posing significant health and environmental risks[3].
Alternative Production Methods: A Move Towards Sustainability
To mitigate the environmental drawbacks of conventional methods, researchers are exploring alternative synthesis routes for titanium compounds, which can be adapted for the production of intermediates like this compound. These "green" methods often operate at lower temperatures and utilize less hazardous reagents.
Sol-Gel Synthesis: This method involves the controlled hydrolysis and condensation of titanium precursors, such as titanium alkoxides, in a solvent. The process can be carried out at or near room temperature, significantly reducing energy consumption compared to the high-temperature chlorination process[4][5]. The use of bio-based solvents and precursors can further enhance the sustainability of this route.
Hydrothermal/Solvothermal Synthesis: These techniques involve the crystallization of titanium compounds from aqueous or organic solutions under elevated temperature and pressure. Continuous-flow hydrothermal synthesis, in particular, offers rapid production of high-quality materials with efficient energy use[6][7][8]. The environmental impact of these methods is largely dependent on the choice of precursor and solvent[6][7].
Biological Synthesis: An emerging area of green chemistry involves the use of biological entities, such as bacteria or plant extracts, to mediate the synthesis of titanium dioxide nanoparticles[1]. This approach eliminates the need for harsh chemicals and high energy inputs, offering a potentially highly sustainable alternative.
Quantitative Environmental Impact Data
The following tables summarize the available quantitative data on the environmental impact of different production routes. It is important to note that much of the available life cycle inventory (LCI) data pertains to the entire process of producing titanium dioxide, as the production of this compound is an integrated step.
Table 1: Life Cycle Inventory for the Production of 1 kg of Titanium Tetrachloride (TiCl₄) via the Conventional Chloride Process
| Input/Output | Quantity | Unit |
| Inputs | ||
| Rutile (TiO₂) | 0.43 | kg |
| Chlorine | 0.75 | kg |
| Coal | 0.10 | kg |
| Natural Gas | 0.05 | MJ |
| Electric Cooling | 0.03 | MJ |
| Outputs | ||
| Carbon Dioxide (CO₂) | 0.27 | kg |
| Hydrogen Sulfide | Trace | - |
Source: Adapted from a life cycle assessment of titania nanoparticle production[8].
Table 2: Comparative Environmental Impacts of TiO₂ Nanoparticle Production from Different Precursors (per kg of TiO₂)
| Precursor/Method | Global Warming Potential (kg CO₂-eq) | Cumulative Energy Demand (MJ) |
| Titanium Oxysulphate (TiOS) - Hydrothermal | < 12 | < 149 |
| Titanium bis(ammonium-lactato)dihydroxide (TiBALD) - Hydrothermal | 86 | 1952 |
| Titanium Isopropoxide (TTIP) - Sol-Gel | - | - |
| Titanium Tetrachloride (TiCl₄) - Chloride Process (for comparison) | ~3.6 (for entire process) | - |
Source: Data for TiOS and TiBALD from a comparative LCA study[6][7]. Data for the chloride process is for the entire TiO₂ production and is sourced from EPA documentation[9]. Note: Direct quantitative comparisons for this compound production via these alternative routes are limited in the literature.
Experimental Protocols for Environmental Impact Assessment
To conduct a thorough and objective comparison of different this compound production methods, a standardized experimental protocol based on the principles of Life Cycle Assessment (LCA) is recommended.
Goal and Scope Definition
The primary goal is to quantify and compare the environmental impacts of producing 1 kg of this compound via different synthesis routes (e.g., conventional hydrolysis of TiCl₄, sol-gel, hydrothermal). The system boundaries should be defined as "cradle-to-gate," encompassing all processes from raw material extraction to the production of the final this compound product.
Life Cycle Inventory (LCI) Analysis
This phase involves the collection of data on all inputs and outputs for each production method.
Inputs to be Quantified:
-
Raw Materials: Mass of all chemical precursors, solvents, and catalysts.
-
Energy: Electricity and thermal energy consumption for each process step (e.g., heating, stirring, purification).
-
Water: Volume of water used for reactions, cooling, and cleaning.
Outputs to be Quantified:
-
Products: Mass of the desired this compound product.
-
Byproducts and Co-products: Mass of any other chemical substances produced.
-
Air Emissions: Mass of greenhouse gases (CO₂, CH₄, N₂O), volatile organic compounds (VOCs), and other air pollutants (e.g., HCl).
-
Water Effluents: Volume and composition of wastewater, including pH and concentration of dissolved solids and organic compounds.
-
Solid Waste: Mass of any solid waste generated, including unreacted materials and filtration residues.
Life Cycle Impact Assessment (LCIA)
The collected LCI data is then used to evaluate the potential environmental impacts. Recommended impact categories for assessment include:
-
Global Warming Potential (GWP)
-
Acidification Potential
-
Eutrophication Potential
-
Ozone Depletion Potential
-
Smog Formation Potential
-
Human Toxicity
-
Ecotoxicity
-
Fossil Fuel Depletion
Standardized characterization factors, such as those provided by the EPA's TRACI (Tool for the Reduction and Assessment of Chemical and other environmental Impacts) or the ReCiPe method, should be used to calculate the impact scores.
Interpretation
Visualizing Production Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key stages of the conventional and alternative production methods, as well as a generalized workflow for environmental impact assessment.
Caption: Conventional production of this compound via the chloride process.
Caption: Alternative "green" synthesis routes for titanium compounds.
Caption: Generalized workflow for Life Cycle Assessment (LCA).
Conclusion
The environmental impact of this compound production is a critical consideration for industries aiming for greater sustainability. While the conventional chloride process is well-established, its high energy requirements and hazardous byproducts necessitate the exploration of greener alternatives. Sol-gel and hydrothermal synthesis methods show promise in reducing the environmental footprint, primarily through lower energy consumption and the potential use of more benign reagents.
A comprehensive environmental assessment, following a standardized Life Cycle Assessment protocol, is essential for a robust comparison of these methods. The data and methodologies presented in this guide provide a foundation for researchers and industry professionals to make informed decisions regarding the selection and development of more sustainable chemical manufacturing processes. Further research is needed to generate more specific life cycle inventory data for the direct production of this compound via these emerging green routes to enable a more precise and direct comparison.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. icheme.org [icheme.org]
- 4. researchgate.net [researchgate.net]
- 5. Sol-Gel synthesis, thermal, spectroscopic and morphological characterization of bioactive titania [iris.unicampania.it]
- 6. Assessing the life cycle environmental impacts of titania nanoparticle production by continuous flow solvo/hydrothermal syntheses - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 9. epa.gov [epa.gov]
Safety Operating Guide
Safe Disposal of Titanium Oxychloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemicals is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of titanium oxychloride (TiOCl₂), a corrosive and water-reactive compound. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Key Safety and Handling Information
This compound is a hazardous substance that requires careful management. It is classified as a corrosive material that can cause severe skin burns and eye damage.[1] Ingestion is harmful, and inhalation may cause respiratory irritation.[1] The primary hazard associated with this compound is its violent reaction with water, including moisture in the air, which produces heat and corrosive hydrochloric acid (HCl) fumes.[2] Therefore, handling should always occur in a well-ventilated area, preferably under a chemical fume hood, while wearing appropriate personal protective equipment (PPE).[3][4]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Full-face protection or safety glasses with side shields (goggles) and a face shield.[1][2]
-
Hand Protection: Acid-resistant gloves.[2]
-
Skin Protection: Full body protection against corrosive liquids, such as a chemically resistant suit and boots.[2]
-
Respiratory Protection: In case of insufficient ventilation or exposure to high concentrations of vapors (exceeding 50 ppm HCl equivalent), a cartridge or canister respirator is necessary.[2]
Emergency eyewash stations and safety showers must be readily accessible in any area where this compound is handled.[1]
Quantitative Data
The composition of commercially available this compound solutions can vary. The following table summarizes the typical composition and physical properties.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | Aqueous solution of titanium tetrachloride | [2][5] |
| CAS Number | 13780-39-7 | [1][2] |
| Appearance | Clear yellowish liquid | [2] |
| Odor | Pungent fumes of acid | [2] |
| Specific Gravity | 1.35 - 1.45 | [2] |
| Composition | ||
| This compound | 30-36% | [1][2] |
| Hydrochloric Acid | 18-22% | [1][2] |
| Water | 42-48% | [1] |
Disposal Protocol: Neutralization of this compound Waste
Disposal of this compound requires careful neutralization of its acidic and reactive components. The primary method involves a controlled hydrolysis followed by neutralization with a base. High concentrations of this compound can have adverse effects on living organisms, making it crucial to neutralize the acidic hydrolysis products before disposal.[2]
Materials Required:
-
This compound waste
-
Large container (e.g., heavy-walled beaker or flask) made of a compatible material (e.g., borosilicate glass, HDPE)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Sodium carbonate (soda ash) or sodium hydroxide (caustic soda) solution (e.g., 10% w/v)
-
pH indicator strips or a pH meter
-
Appropriate PPE (see above)
Step-by-Step Neutralization Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn. Place the large container in an ice bath on a stir plate to manage the exothermic reaction.
-
Dilution: Slowly and cautiously add the this compound waste to a large volume of cold water with constant stirring. This controls the hydrolysis reaction where this compound reacts with water to form titanium dioxide and hydrochloric acid.
-
Neutralization: While continuously stirring and monitoring the temperature, slowly add the basic solution (sodium carbonate or sodium hydroxide) to the diluted, hydrolyzed this compound solution. Be prepared for gas evolution (carbon dioxide) if using sodium carbonate.
-
pH Monitoring: Regularly check the pH of the solution using pH strips or a pH meter. Continue adding the basic solution until the pH is neutral (between 6 and 8).
-
Final Disposal: Once neutralized, the resulting solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. The precipitated titanium dioxide can be collected by filtration and disposed of as solid waste. Always consult and adhere to your institution's and local authorities' specific waste disposal guidelines.[1][2] The final waste should be disposed of in sealed containers at a licensed waste disposal site.[1]
Visualizing the Disposal Workflow and Chemical Reaction
To further clarify the disposal process and the underlying chemistry, the following diagrams have been created.
Caption: Logical workflow for the safe disposal of this compound.
Caption: Hydrolysis reaction of this compound with water.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
